Cysteamine
Descripción
Cystinosis is a rare disease caused by mutations in the CTNS gene that encodes for cystinosin, a protein responsible for transporting cystine out of the cell lysosome. A defect in cystinosin function is followed by cystine accumulation throughout the body, especially the eyes and kidneys. Several preparations of this compound exist for the treatment of cystinosis manifestations, some in capsule form, and others in ophthalmic solution form. In particular, cystine deposits on the eye can cause significant discomfort throughout the day and require frequent treatment with eye drops, typically every waking hour. On August 25th 2020, the first ophthalmic solution for cystinosis requiring only 4 daily treatments was granted FDA approval. this compound eye drops are a practical and effective option for those affected by ocular cystinosis. Marketed by Recordati Rare Diseases Inc., CYSTADROPS® reduce the burden of multiple frequent medications normally administered to those with cystinosis.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a Cystine Depleting Agent. The mechanism of action of this compound is as a Cystine Disulfide Reduction.
This compound is a simple aminothiol molecule that is used to treat nephropathic cystinosis, due to its ability to decrease the markedly elevated and toxic levels of intracellular cystine that occur in this disease and cause its major complications. This compound has been associated with serum enzyme elevations when given intravenously in high doses, but it has not been shown to cause clinically apparent acute liver injury.
This compound is a natural product found in Homo sapiens and Chlamydomonas reinhardtii with data available.
A mercaptoethylamine compound that is endogenously derived from the COENZYME A degradative pathway. The fact that this compound is readily transported into LYSOSOMES where it reacts with CYSTINE to form cysteine-cysteamine disulfide and CYSTEINE has led to its use in CYSTINE DEPLETING AGENTS for the treatment of CYSTINOSIS.
See also: this compound Hydrochloride (active moiety of); this compound Bitartrate (has salt form).
Structure
3D Structure
Propiedades
IUPAC Name |
2-aminoethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NS/c3-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFULAYFCSOUIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
156-57-0 (hydrochloride), 16904-32-8 (di-hydrochloride), 27761-19-9 (tartrate (1:1)), 3037-04-5 (tosylate), 42954-15-4 (hydrobromide), 93965-19-6 (maleate (1:1)) | |
| Record name | Cysteamine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022875 | |
| Record name | Cysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cysteamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
133.6±23.0, Decomposes | |
| Record name | Cysteamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYSTEAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in water., Soluble in methanol, ethanol, Freely soluble in alkaline media, In water, soluble at 20 °C, value not given | |
| Record name | Cysteamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYSTEAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals by sublimation in vacuo, Crystals from alcohol | |
CAS No. |
60-23-1 | |
| Record name | Cysteamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteamine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercaptamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UX2SD1KE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYSTEAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cysteamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67-71, 97-98.5 °C, 98 °C | |
| Record name | Cysteamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYSTEAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cysteamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cysteamine: An In-Depth Technical Guide to its Antioxidant and Radical Scavenging Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteamine, an endogenous aminothiol (B82208) derived from the degradation of coenzyme A, has garnered significant scientific interest for its potent antioxidant and radical scavenging capabilities.[1] Its therapeutic applications, particularly in the management of nephropathic cystinosis, are fundamentally linked to its ability to counteract oxidative stress.[1] This technical guide provides a comprehensive analysis of this compound's antioxidant mechanisms, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key antioxidant assays are presented to facilitate further research and evaluation. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows using the DOT language to offer a clear and structured understanding of this compound's multifaceted role in cellular protection.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through several synergistic mechanisms, making it a robust defense against reactive oxygen species (ROS) and subsequent cellular damage.
Direct Radical Scavenging
The primary antioxidant function of this compound stems from its thiol (-SH) group, which can directly donate a hydrogen atom to neutralize highly reactive free radicals.[2] This includes the scavenging of hydroxyl radicals (•OH), hypochlorous acid (HOCl), and hydrogen peroxide (H₂O₂).[2]
Replenishment of Intracellular Glutathione (B108866) (GSH)
A cornerstone of this compound's antioxidant prowess is its ability to augment the intracellular pool of glutathione (GSH), the most abundant endogenous antioxidant.[2][3] this compound achieves this by facilitating the cellular uptake of cystine (the oxidized form of cysteine) and subsequently reducing its disulfide bond to yield cysteine.[2][3] Cysteine is the rate-limiting precursor for GSH synthesis, and its increased availability significantly enhances the cell's capacity to neutralize ROS.[3][4]
Modulation of Antioxidant Enzymes
This compound has been demonstrated to influence the activity of key antioxidant enzymes. Studies have shown that it can increase the activity of catalase (CAT), which is responsible for the decomposition of hydrogen peroxide.[1][2] While its effect on superoxide (B77818) dismutase (SOD) can vary, its role in modulating these enzymatic defenses contributes to its overall antioxidant profile.[1] Some studies have also suggested that this compound can inhibit glutathione peroxidase.[5]
Inhibition of the Fenton Reaction
The Fenton reaction, which involves the reaction of hydrogen peroxide with ferrous ions to produce the highly damaging hydroxyl radical, is a significant source of oxidative stress. This compound can inhibit this reaction by chelating iron ions and by scavenging the generated hydroxyl radicals, thereby preventing a cascade of oxidative damage.[6]
Quantitative Data on Antioxidant Efficacy
The following tables summarize quantitative findings from various studies, providing a comparative overview of this compound's antioxidant potential.
Table 1: Radical Scavenging and Inhibitory Concentrations of this compound
| Parameter | Value | Cell Type / Assay | Condition | Reference |
| IC₅₀ | 30–80 µM | Varies by cell type and assay | In vitro | [2] |
| IC₅₀ | 11.19% | Fibroblast cells | Cytotoxicity assay | [7] |
| LDL Oxidation Inhibition | Increased lag phase from ~1 h to >30 h | In vitro LDL oxidation assay with 5 µM FeSO₄ | 250 µM this compound | [8] |
| Ceroid Production Inhibition | ≥ 80% | Human monocyte-derived macrophages | 1 µM this compound | [8] |
Table 2: Effects of this compound on Oxidative Stress Markers and Antioxidant Enzymes
| Parameter Measured | Effect of this compound Treatment | Cell/Tissue Type | Condition | Reference |
| Protein Oxidation | >50% reduction | Mouse model of unilateral ureteral obstruction | In vivo | [9] |
| Reactive Oxygen Species (ROS) Generation | 33% reduction | PMA-stimulated RAW macrophages | In vitro | [9] |
| Intracellular Oxidant Species | 43%–52% reduction | Macrophages co-cultured with apoptotic renal tubular cells | In vitro | [9] |
| α-Smooth Muscle Actin (αSMA) mRNA levels | 70% reduction | Myofibroblasts | 2 nM this compound | [9] |
| α-Smooth Muscle Actin (αSMA) protein expression | 52% reduction | Myofibroblasts | 2 nM this compound | [9] |
| Thiobarbituric acid reactive substances (TBA-RS) | Significant decrease | Cerebral cortex of young rats | In vivo | [1] |
| Protein Carbonyls | Significant increase | Cerebral cortex of young rats | In vivo | [1] |
| Catalase (CAT) Activity | Significant increase | Cerebral cortex of young rats | In vivo | [1] |
| Glutathione Peroxidase (GSH-Px) Activity | Significant decrease | Cerebral cortex of young rats | In vivo | [1] |
| Superoxide Dismutase (SOD) Activity | No significant change | Cerebral cortex of young rats | In vivo | [1] |
| Cellular Glutathione Content | 3-fold increase | CCRF-CEM cells | 160 µM this compound for 2 hours | [3] |
| Homocysteine Export | 3-4-fold increase | C3H/10T1/2 Cl 8 cells | 300 µM this compound for 24 hours | [10] |
Signaling Pathway Modulation: The Keap1-Nrf2 Axis
This compound's antioxidant effects extend beyond direct scavenging and involve the modulation of key cellular signaling pathways. A critical pathway influenced by this compound is the Keap1-Nrf2 pathway, a master regulator of the antioxidant response.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[11] Upon exposure to oxidative stress or electrophiles, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[11] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including those involved in glutathione synthesis.[3][11] Evidence suggests that this compound can activate this pathway, thereby upregulating the cell's intrinsic antioxidant defenses.[3]
Detailed Experimental Protocols
Precise and reproducible methodologies are crucial for evaluating the antioxidant capacity of this compound. The following sections detail the protocols for key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark, airtight container.
-
Prepare a series of concentrations of this compound in the same solvent.
-
A positive control, such as ascorbic acid or Trolox, should also be prepared.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each this compound dilution or control to the wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.
-
Prepare a blank containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] * 100
-
The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the this compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore formed by the reaction of ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABts•+, leading to a decolorization of the solution, which is measured by a decrease in absorbance at approximately 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a positive control.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of each this compound dilution or control to a cuvette or microplate well.
-
Add a larger volume (e.g., 1 mL or 190 µL) of the diluted ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-Based)
Principle: This assay typically involves the generation of hydroxyl radicals via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). A detection molecule, such as salicylic (B10762653) acid or deoxyribose, is used, which reacts with the hydroxyl radicals to form a colored or fluorescent product. The ability of this compound to scavenge the hydroxyl radicals is measured by the decrease in the formation of this product.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of FeSO₄ (e.g., 1.5 mM), H₂O₂ (e.g., 6 mM), and a detection probe like sodium salicylate (B1505791) (e.g., 20 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a series of concentrations of this compound.
-
-
Assay Procedure:
-
In a test tube, mix the FeSO₄ solution, the detection probe solution, and the this compound solution at various concentrations.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
-
Measurement and Calculation:
-
Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 510 nm for the salicylate method).
-
Calculate the percentage of hydroxyl radical scavenging activity: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100 (The control contains all reagents except the scavenger).
-
Superoxide Radical (O₂•⁻) Scavenging Assay (Xanthine/Xanthine (B1682287) Oxidase System)
Principle: Superoxide radicals are generated by the xanthine/xanthine oxidase enzymatic system. These radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to form a colored formazan (B1609692) product. The scavenging of superoxide radicals by this compound is measured as a decrease in the formation of the formazan, which is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of xanthine (e.g., 100 µM) and NBT (e.g., 600 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Prepare a solution of xanthine oxidase (e.g., 0.045 units/mL) in the same buffer.
-
Prepare a series of concentrations of this compound.
-
-
Assay Procedure:
-
In a microplate or cuvette, mix the xanthine solution, NBT solution, and this compound solution at various concentrations.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Incubate at 25°C for a specified time (e.g., 10 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 560 nm).
-
Calculate the percentage of superoxide radical scavenging activity as described for the hydroxyl radical assay.
-
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the general workflows for the described antioxidant assays and the logical relationship of this compound's multifaceted antioxidant actions.
Conclusion
This compound demonstrates robust and multifaceted antioxidant properties, positioning it as a compound of significant interest for therapeutic development in oxidative stress-related pathologies. Its efficacy is derived from a combination of direct free radical scavenging, substantial enhancement of the intracellular glutathione pool, and modulation of critical antioxidant signaling pathways like the Keap1-Nrf2 axis. The quantitative data consistently highlight its ability to mitigate oxidative biomarkers and protect cellular components from damage. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to further investigate and harness the therapeutic potential of this potent aminothiol. Continued exploration of this compound's antioxidant mechanisms will undoubtedly pave the way for novel therapeutic strategies in a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms for the cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits lysosomal oxidation of low density lipoprotein in human macrophages and reduces atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound increases homocysteine export and glutathione content by independent mechanisms in C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cysteamine's Neuroprotective Effects in Neurodegenerative Disease Models: A Technical Guide
Executive Summary: Cysteamine, a small aminothiol (B82208) compound, and its oxidized form, cystamine (B1669676), have emerged as promising neuroprotective agents in a variety of preclinical models of neurodegenerative diseases.[1][2] Capable of crossing the blood-brain barrier, these molecules exert pleiotropic effects, targeting several pathological hallmarks common to disorders like Huntington's disease (HD), Parkinson's disease (PD), and Alzheimer's disease (AD).[3][4][5] Key mechanisms of action include the upregulation of neurotrophic factors, mitigation of oxidative stress, induction of autophagy, and inhibition of pathogenic enzymatic activity.[2][6] This technical guide provides a comprehensive overview of the quantitative data supporting this compound's efficacy, details key experimental protocols for its evaluation, and illustrates the core signaling pathways through which it confers neuroprotection. This document is intended for researchers, scientists, and drug development professionals investigating novel disease-modifying therapies for neurodegeneration.
Core Neuroprotective Mechanisms of Action
This compound's therapeutic potential is attributed to its ability to modulate multiple cellular pathways simultaneously. This multi-target approach is particularly advantageous for complex multifactorial diseases like neurodegeneration.
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
A prominent and widely reported mechanism is this compound's ability to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity.[7][8] BDNF levels are often depleted in the brains of patients with neurodegenerative diseases.[7] this compound has been shown to increase BDNF in both the brain and serum in animal models of HD, suggesting BDNF could serve as a potential biomarker for treatment efficacy.[9][10] The proposed mechanism involves increasing levels of the heat shock protein HSJ1b and inhibiting transglutaminase, which collectively stimulates the secretory pathway for BDNF release.[7][9][11]
Mitigation of Oxidative Stress
Neurodegenerative diseases are characterized by elevated oxidative stress, which contributes to cellular damage.[5] this compound functions as a potent antioxidant by restoring redox balance.[6] It can increase intracellular levels of L-cysteine, a precursor to the major endogenous antioxidant glutathione (B108866) (GSH).[12] Furthermore, this compound upregulates neuroprotective pathways involving Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[3][6][13]
Induction of Autophagy
Autophagy is a critical cellular process for degrading and recycling damaged organelles and aggregated proteins, the accumulation of which is a hallmark of many neurodegenerative disorders. This compound has been shown to restore autophagy, thereby normalizing the cellular machinery responsible for clearing toxic protein aggregates.[14] This mechanism is particularly relevant for diseases like HD, which are defined by the aggregation of mutant proteins.
Inhibition of Transglutaminase Activity
Initially, a key hypothesis for this compound's efficacy, particularly in HD, was its ability to inhibit tissue transglutaminase (Tgase).[5][15] This enzyme can catalyze the formation of crosslinks between proteins, potentially contributing to the formation of stable, toxic protein aggregates.[8][16] Studies in R6/2 HD mice have shown that cystamine treatment reduces Tgase activity, which correlates with a reduction in mutant huntingtin aggregates and improved motor performance.[15][16] While later studies suggest this may not be the sole mechanism, it remains a contributing factor to its overall neuroprotective profile.[5]
Quantitative Efficacy in Preclinical Models
The neuroprotective effects of this compound and cystamine have been quantified across numerous preclinical models, with the most extensive data available for Huntington's and Parkinson's diseases.
Table 1: Efficacy of this compound/Cystamine in Huntington's Disease (HD) Models
| Study (Model) | Compound | Dose & Route | Key Outcomes & Quantitative Data |
| Dedeoglu et al. 2002 (R6/2 Mice)[15][16][17] | Cystamine | 112 mg/kg & 225 mg/kg (IP) | Survival: Extended by 19.5% (120.8 days vs. 101.1 days placebo; p < 0.001) and 16.8%, respectively.[15][17]Motor Performance: 27% improvement on rotarod test.[16][17]Pathology: Reduced mutant huntingtin (mHtt) aggregates by 68% in neostriatum and 47% in neocortex. Attenuated striatal neuron atrophy.[16] |
| Van Raamsdonk et al. 2005 (YAC128 Mice)[17] | Cystamine | Oral | Neuropathology: Prevented striatal neuronal loss and ameliorated striatal volume loss.Biomarkers: Reduced transglutaminase (TGase) activity in the forebrain. |
| Borrell-Pagès et al. 2006 (R6/1 Mice)[17] | This compound | Not Specified | Neuropathology: Prevented the loss of DARPP-32 positive cells in the striatum.Biomarkers: Increased brain and serum levels of BDNF. |
| Gazzaniga et al. (Primary Neurons & iPSC models)[17][18] | This compound | EC50 = 7.1 nM | Neuroprotection: Demonstrated a strong neuroprotective effect against mHtt-induced toxicity.[19]Mechanism: Neuroprotection was found to be independent of the BDNF pathway and cysteine metabolism in this model.[18][19] |
Table 2: Efficacy of this compound/Cystamine in Parkinson's Disease (PD) Models
| Study (Model) | Compound | Dose & Route | Key Outcomes & Quantitative Data |
| Kumar et al. (MPTP Mice)[12] | This compound | 20 mg/kg/day (low dose, IP)75 mg/kg/day (high dose, IP) | Neuroprotection (Low Dose): Significantly ameliorated the loss of dopaminergic (DA) neurons and the reduction in striatal DA concentrations.Neuroprotection (High Dose): Not effective.Biomarkers (Low Dose): Suppressed production of ROS and malondialdehyde (MDA); attenuated the reduction in GSH levels; restored secretion of BDNF. |
| Siddu et al. (Thy1-α-Syn Mice)[20][21] | This compound | 20 mg/kg (IP) | Biomarkers: Increased tyrosine hydroxylase (TH) levels.Motor Function: Improved motor performance. |
| Kalliolia et al. 2015 (6-OHDA Mice)[22] | Cystamine & this compound | Not Specified | Neurorestoration: Showed neurorestorative properties 5 weeks post-lesion, increasing the number of nigral dopaminergic neurons.Behavior: Reversed motor impairments 3 weeks post-lesion.Morphology: Induced neurite arborization of remaining dopaminergic cells. |
| Selvaraj et al. (Cys-HCl Induced Model)[20] | This compound HCl (High Dose) | 60 mg/kg (IP) | Pathology Induction: High doses induced PD-like pathology, including motor impairments and a reduction in TH-positive neurons in the substantia nigra (SN) and olfactory bulb (OB). |
Key Experimental Methodologies
Robust and reproducible experimental design is crucial for validating the neuroprotective effects of therapeutic candidates. The following section outlines common protocols used in the study of this compound.
Animal Models and this compound Administration
-
Huntington's Disease (R6/2 Model): R6/2 transgenic mice express exon 1 of the human huntingtin gene with expanded CAG repeats and exhibit a rapid and aggressive disease phenotype.[2]
-
Parkinson's Disease (MPTP Model): The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking key features of PD.[12]
-
Protocol Example: To assess neuroprotection, male C57BL/6 mice receive daily IP injections of this compound (e.g., 20 mg/kg/day) for 4 days prior to MPTP administration. MPTP is then given via four IP injections (e.g., 20 mg/kg each) at 2-hour intervals on a single day.[3]
-
Behavioral Assessments
Behavioral tests are essential for evaluating functional outcomes of treatment. The choice of assay depends on the disease model and the specific neurological domain being tested.
-
Motor Function (HD & PD):
-
Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured. An improvement is noted by a longer time spent on the rod.[16][17]
-
Pole Test: Measures bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn and descend is recorded.[20]
-
-
Cognition (AD Models):
Neuropathological and Biochemical Analysis
Post-mortem tissue analysis provides direct evidence of this compound's effects on cellular and molecular pathology.
-
Immunohistochemistry (IHC): Used to visualize and quantify specific cell populations or protein deposits.
-
Biochemical Assays:
-
ELISA: Measures protein levels, such as BDNF, in brain tissue homogenates or serum.[9]
-
Western Blot: Used to measure levels of specific proteins, such as LC3-II, to assess autophagic flux.[27][28] An increase in the LC3-II/LC3-I ratio upon treatment with a lysosomal inhibitor (like chloroquine) indicates increased flux.[29][30][31]
-
Enzyme Activity Assays: Measures the activity of enzymes like transglutaminase.[16]
-
Conclusion and Future Directions
The body of preclinical evidence strongly supports the neuroprotective and, in some cases, neurorestorative potential of this compound in models of neurodegenerative disease.[1][22] Its pleiotropic mechanism of action, targeting BDNF, oxidative stress, and protein aggregation, makes it an attractive candidate for disease-modifying therapy.[6] While animal model data are robust, translation to human patients has yielded mixed results, highlighting the complexity of these diseases.[17] Future research should focus on optimizing dosing regimens, identifying responsive patient populations, and further elucidating the primary drivers of its neuroprotective effects to better translate the significant preclinical promise into clinical success.
References
- 1. Potential of cystamine and this compound in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases | Semantic Scholar [semanticscholar.org]
- 7. Cystamine and this compound increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raptor announces results of this compound trial for Huntington's disease – HDBuzz [en.hdbuzz.net]
- 9. Cystamine and this compound increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 12. Effects of this compound on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Measurement of autophagy flux in the nervous system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bitesizebio.com [bitesizebio.com]
- 29. mdpi.com [mdpi.com]
- 30. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Aminothiol Cysteamine: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Applications in Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteamine, a simple aminothiol, has a rich and evolving history in medicine. Initially identified as a radiation protective agent, its therapeutic potential was first realized in the treatment of nephropathic cystinosis, a rare lysosomal storage disorder. This in-depth technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of this compound in medicine. It details the core mechanism of action, summarizes key quantitative data from clinical and preclinical studies in a structured format, and provides detailed experimental protocols for foundational research. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological effects.
Discovery and History
The journey of this compound in medicine began with its recognition as a radioprotective agent. However, its significant therapeutic breakthrough came with the understanding of the pathophysiology of cystinosis.
Cystinosis and the Dawn of this compound Therapy:
Cystinosis is an autosomal recessive lysosomal storage disease caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1] This genetic defect leads to the accumulation and crystallization of cystine within lysosomes, causing widespread cellular damage, particularly affecting the kidneys and eyes.[1]
In the late 1960s and early 1970s, researchers elucidated that the fundamental defect in cystinosis was the inability of lysosomes to transport cystine into the cytoplasm.[1] This understanding paved the way for a targeted therapeutic strategy. The pivotal moment arrived when scientists hypothesized that a thiol-containing compound could enter the lysosome and reduce the disulfide bond of cystine, forming mixed disulfides that could then exit the lysosome via alternative transport systems.
Treatment of patients with nephropathic cystinosis with the cystine-depleting agent this compound began in 1978.[2] This therapeutic approach proved successful, and on August 15, 1994, the U.S. Food and Drug Administration (FDA) approved this compound bitartrate (B1229483) for the treatment of cystinosis, largely based on data from long-term clinical studies.[2][3]
Mechanism of Action
The primary therapeutic mechanism of this compound in cystinosis is the depletion of intralysosomal cystine.[4][5] this compound enters the lysosome and reacts with cystine, breaking its disulfide bond to form cysteine and a mixed disulfide of cysteine and this compound.[4][5] These smaller, more soluble molecules can then be transported out of the lysosome, bypassing the defective cystinosin transporter and thereby reducing the cytotoxic accumulation of cystine crystals.[4][5]
Beyond its role in cystinosis, this compound exhibits a range of other biological activities that are being explored for therapeutic purposes in other diseases:
-
Antioxidant Properties: this compound acts as a scavenger of free radicals and increases the intracellular levels of glutathione (B108866) (GSH), a major endogenous antioxidant, by providing the precursor cysteine.[4][5] This antioxidant activity is believed to contribute to its neuroprotective effects.[4]
-
Neuroprotection: this compound has demonstrated neuroprotective effects in preclinical models of several neurodegenerative diseases, including Huntington's disease, Parkinson's disease, and Batten disease.[6][7][8] These effects are attributed to its antioxidant properties, as well as its ability to modulate various cellular pathways, including the upregulation of brain-derived neurotrophic factor (BDNF).[7][9]
-
Modulation of Signaling Pathways: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[9] It also influences the BDNF/TrkB signaling pathway, which is crucial for neuronal survival and plasticity.[9]
Data Presentation: Quantitative Outcomes of this compound Treatment
This section summarizes the quantitative data from key clinical trials of this compound in various diseases.
| Disease | Study/Trial | Drug Formulation | Dosage | Number of Patients (n) | Primary Outcome Measure | Key Quantitative Results | Reference(s) |
| Nephropathic Cystinosis | Multinational Clinical Trial (1987) | Oral this compound | Not specified | 93 | Leukocyte cystine levels, renal function | Reduced leukocyte cystine levels by ~85%; slowed progressive renal insufficiency if started early. | [10] |
| Nephropathic Cystinosis | Randomized Crossover Trial | Delayed-release this compound bitartrate (RP103) vs. Immediate-release this compound bitartrate (Cystagon®) | RP103: Q12H, Cystagon®: Q6H | 43 | White blood cell (WBC) cystine levels | Non-inferiority of RP103 to Cystagon® in maintaining low WBC cystine levels. Mean peak WBC cystine (nmol 1/2 cystine/mg protein): RP103 = 0.62 ± 0.05, Cystagon® = 0.54 ± 0.05. | [8][11] |
| Huntington's Disease | Randomized, double-blind, placebo-controlled trial | Delayed-release this compound bitartrate | 1200 mg daily | 96 | Change from baseline in UHDRS Total Motor Score (TMS) at 18 months | Treatment effect not statistically significant: -1.5 ± 1.71 (p=0.385). Less mean deterioration from baseline for the treated group. | [12][13] |
| Huntington's Disease | CYST-HD (Open-label extension) | RP103 | Not specified | 78 (completed 36 months) | Change in UHDRS-TMS at 36 months | 25% slower progression in UHDRS-TMS in the early-start group vs. delayed-start group (not statistically significant). Statistically significant improvement in the Independence Scale. | |
| Parkinson's Disease | Preclinical Study (Thy1-α-Syn mice) | This compound | 20 mg/kg, i.p. daily for 6 weeks | Not applicable | Motor performance, α-Synuclein pathology | Significant improvements in motor performance; reduction in fibrillation, phosphorylation, and total levels of overexpressed human α-Syn. | |
| Batten Disease (Juvenile-onset NCL) | Open-label, non-randomized trial | This compound bitartrate (Cystagon®) | Goal of 50 mg/kg bodyweight | 4 | Disease progression (parental questionnaires), lysosomal storage in leukocytes | Decreased storage material in peripheral leukocytes. Did not result in overall attenuation of disease progression. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
In Vivo Administration of this compound in a Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective or neurorestorative effects of this compound in a toxin-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Animal handling and injection equipment (e.g., syringes, needles)
Protocol:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration (e.g., for a 20 mg/kg dose). Prepare fresh daily.
-
This compound Administration (Pre-treatment model):
-
Administer this compound (20 mg/kg) or saline (vehicle control) via intraperitoneal (i.p.) injection daily for 7 consecutive days.
-
-
MPTP Induction of Parkinsonism:
-
On day 8, administer MPTP (25 mg/kg, i.p.) or saline to the respective groups. Administer four injections at 2-hour intervals.
-
-
Post-MPTP this compound Administration (Neurorestorative model):
-
For neurorestorative studies, begin this compound administration (20 mg/kg, i.p. daily) 3 days after the final MPTP injection and continue for the desired duration (e.g., 21 days).
-
-
Behavioral Testing:
-
Perform behavioral tests such as the rotarod test for motor coordination and the open field test for locomotor activity at baseline and at specified time points after MPTP administration.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and collect brain tissue for neurochemical and histological analysis (e.g., HPLC for dopamine (B1211576) levels, immunohistochemistry for tyrosine hydroxylase).
-
Measurement of Leukocyte Cystine Levels
Objective: To quantify the intracellular cystine concentration in leukocytes for the diagnosis and therapeutic monitoring of cystinosis.
Materials:
-
Whole blood collected in ACD (acid-citrate-dextrose) or heparin tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-ethylmaleimide (NEM) solution
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Internal standard (e.g., stable isotope-labeled cystine)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Leukocyte Isolation:
-
Dilute whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the mononuclear cell layer (lymphocytes and monocytes) at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the leukocyte pellet in NEM solution to block free sulfhydryl groups.
-
Lyse the cells by sonication or freeze-thawing.
-
Add ice-cold TCA or PCA to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Sample Analysis by LC-MS/MS:
-
Collect the supernatant containing the cystine.
-
Add the internal standard to the supernatant.
-
Inject the sample into the LC-MS/MS system for quantification of cystine.
-
Normalize the cystine concentration to the protein content of the cell pellet, determined by a suitable protein assay (e.g., BCA or Lowry assay).
-
In Vitro Neuroprotection Assay on SH-SY5Y Cells
Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound hydrochloride
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment:
-
Prepare various concentrations of this compound in culture medium.
-
Remove the old medium from the wells and add the this compound-containing medium.
-
Incubate for a pre-determined time (e.g., 2 hours).
-
-
Neurotoxin Exposure:
-
Prepare the neurotoxin (e.g., 100 µM 6-OHDA) in culture medium.
-
Add the neurotoxin to the wells (with and without this compound pre-treatment) and incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
This section provides diagrams generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
This compound's Mechanism in Cystinosis
Caption: this compound bypasses the defective cystinosin transporter in cystinosis.
This compound-Mediated Activation of the Nrf2 Antioxidant Pathway
References
- 1. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Attenuates the Decreases in TrkB Protein Levels and the Anxiety/Depression-Like Behaviors in Mice Induced by Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trial Updates – Parkinson Study Group [parkinson-study-group.org]
- 8. Cystamine and this compound increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates the decreases in TrkB protein levels and the anxiety/depression-like behaviors in mice induced by corticosterone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NRF2 activation by cysteine as a survival mechanism for triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Beneficial effects of this compound in Thy1-α-Syn mice and induced pluripotent stem cells with a SNCA gene triplication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of Cysteamine from Cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteamine, a potent aminothiol (B82208), plays a crucial role in various physiological processes and holds significant therapeutic potential. Contrary to a direct decarboxylation of cysteine, the primary biosynthetic route of this compound in mammals is an intricate process intricately linked to the metabolism of Coenzyme A (CoA). This technical guide provides a comprehensive exploration of this pathway, detailing the enzymatic steps, presenting quantitative data, outlining experimental protocols, and visualizing the involved processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
The Biosynthetic Pathway: From Cysteine to this compound via Coenzyme A Metabolism
The journey from the amino acid cysteine to the aminothiol this compound is not a direct one-step conversion in mammalian cells. Instead, it is a multi-enzyme process that is part of the larger biosynthetic and degradative pathway of Coenzyme A. The overall process can be conceptually divided into two main stages: the synthesis of Coenzyme A, where cysteine is incorporated and decarboxylated, and the subsequent degradation of Coenzyme A, which liberates this compound.
Stage 1: Coenzyme A Biosynthesis - Incorporation and Decarboxylation of Cysteine
The synthesis of CoA begins with pantothenate (Vitamin B5) and involves a series of enzymatic reactions that ultimately incorporate a cysteine molecule, which is then decarboxylated.
The key enzymatic steps are:
-
Pantothenate Kinase (PanK/CoaA): Phosphorylates pantothenate to form 4'-phosphopantothenate.
-
Phosphopantothenoylcysteine Synthetase (PPCS/CoaB): Catalyzes the ATP-dependent condensation of 4'-phosphopantothenate with L-cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC).[1][2]
-
Phosphopantothenoylcysteine Decarboxylase (PPCDC/CoaC): This crucial enzyme catalyzes the decarboxylation of the cysteine moiety within PPC to produce 4'-phosphopantetheine (B1211885).[3][4][5][6][7]
-
Phosphopantetheine Adenylyltransferase (PPAT/CoaD): Transfers an adenylyl group from ATP to 4'-phosphopantetheine to form dephospho-CoA.
-
Dephospho-CoA Kinase (DPCK/CoaE): Phosphorylates dephospho-CoA to yield the final product, Coenzyme A.
The central reaction for the conversion of the cysteine backbone is the decarboxylation of 4'-phosphopantothenoylcysteine.
Stage 2: Coenzyme A Degradation - The Liberation of this compound
Endogenous this compound is produced during the turnover and degradation of CoA.[8][9][10][11] The key enzyme in this final step is:
-
Pantetheinase (Vanin): This ectoenzyme hydrolyzes pantetheine, a breakdown product of CoA, into this compound and pantothenic acid.[8][9][12][13]
The following diagram illustrates the overall biosynthetic pathway of this compound from cysteine through CoA metabolism.
Quantitative Data
The following tables summarize key quantitative parameters for the enzymes involved in the this compound biosynthetic pathway.
Table 1: Enzyme Commission Numbers and Substrates/Products
| Enzyme Name | EC Number | Substrate(s) | Product(s) |
| Pantothenate Kinase (PanK) | 2.7.1.33 | Pantothenate, ATP | 4'-Phosphopantothenate, ADP |
| Phosphopantothenoylcysteine Synthetase (PPCS) | 6.3.2.5 | 4'-Phosphopantothenate, L-Cysteine, ATP | 4'-Phospho-N-pantothenoylcysteine, ADP, Pi |
| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | 4.1.1.36 | 4'-Phospho-N-pantothenoylcysteine | 4'-Phosphopantetheine, CO2 |
| Pantetheinase (Vanin) | 3.5.1.88 | Pantetheine, H2O | This compound, Pantothenic acid |
| This compound Dioxygenase (ADO) | 1.13.11.19 | This compound, O2 | Hypotaurine |
Table 2: Kinetic Parameters of Key Enzymes (Representative Values)
| Enzyme | Organism | Km (Substrate) | Vmax | Reference(s) |
| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | Homo sapiens | ~10-50 µM (4'-Phosphopantothenoylcysteine) | Not readily available in searches | [4] |
| Pantetheinase (Vanin-1) | Mus musculus | ~20-100 µM (Pantetheine) | Not readily available in searches | [8] |
| This compound Dioxygenase (ADO) | Mus musculus | ~0.1-0.5 mM (this compound) | Not readily available in searches | [14][15] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
Assay for Phosphopantothenoylcysteine Decarboxylase (PPCDC) Activity
This protocol is based on the spectrophotometric measurement of the product, 4'-phosphopantetheine.
Principle: The activity of PPCDC is determined by measuring the rate of decarboxylation of 4'-phosphopantothenoylcysteine (PPC). The product, 4'-phosphopantetheine, can be quantified using Ellman's reagent (DTNB), which reacts with the free thiol group to produce a colored product that absorbs at 412 nm.
Materials:
-
Purified recombinant PPCDC enzyme
-
4'-Phosphopantothenoylcysteine (PPC) substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, and the PPC substrate in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified PPCDC enzyme.
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Centrifuge to pellet any precipitated protein.
-
To the supernatant, add DTNB solution and incubate for 5-10 minutes at room temperature to allow for color development.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
A standard curve using known concentrations of a thiol-containing compound (e.g., cysteine or 4'-phosphopantetheine) should be prepared to quantify the amount of product formed.
Workflow Diagram:
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices such as plasma or tissue homogenates.[16]
Principle: this compound is extracted from the biological sample, separated from other components using liquid chromatography (LC), and then detected and quantified by tandem mass spectrometry (MS/MS). An internal standard is used to correct for variations in sample preparation and instrument response.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., isotopically labeled this compound)
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
LC-MS/MS system
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To a known volume of the sample, add the internal standard.
-
Precipitate proteins by adding a cold protein precipitation solvent.
-
Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the HILIC column.
-
Separate this compound from other components using a gradient of mobile phases (e.g., water and acetonitrile with formic acid).
-
The eluent from the LC is introduced into the mass spectrometer.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Determine the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of this compound.
-
Logical Relationship Diagram:
References
- 1. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. PPCDC Enzyme, Phosphopantothenoylcysteine Decarboxylase - Syd Labs [sydlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphopantothenoylcysteine decarboxylase - Wikipedia [en.wikipedia.org]
- 6. Phosphopantothenoylcysteine decarboxylase complex | SGD [yeastgenome.org]
- 7. genecards.org [genecards.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound revisited: repair of arginine to cysteine mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges for this compound stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cystinosis.org [cystinosis.org]
- 12. This compound, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure/Function Relationships in Cysteine and this compound Dioxygenases - Thomas Brunold [grantome.com]
- 15. Crystal Structure of this compound Dioxygenase Reveals the Origin of the Large Substrate Scope of this Vital Mammalian Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The chemical structure and properties of Cysteamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteamine hydrochloride (CAS 156-57-0), the salt form of the naturally occurring aminothiol (B82208) this compound, is a compound of significant interest in pharmaceutical sciences. Best known as the primary treatment for the rare lysosomal storage disorder cystinosis, its therapeutic applications are expanding due to its potent antioxidant and cytoprotective properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and purification of this compound hydrochloride. It further delves into its detailed mechanisms of action, including its role in lysosomal cystine depletion and modulation of oxidative stress pathways, supported by established experimental protocols and analytical methodologies.
Chemical Structure and Physicochemical Properties
This compound hydrochloride is a simple yet functionally critical molecule, comprising an ethanethiol (B150549) backbone with an amino group. Its structure, containing both a nucleophilic thiol and a protonated amine, dictates its chemical reactivity and biological activity.
Caption: Chemical structure of this compound Hydrochloride.
Physicochemical Data
The key physicochemical properties of this compound hydrochloride are summarized below. It is a white, water-soluble solid with a characteristic odor.[3][4] It is also known to be hygroscopic and should be stored accordingly.[4]
| Property | Value | Reference(s) |
| CAS Number | 156-57-0 | [5] |
| Molecular Formula | C₂H₇NS·HCl / C₂H₈ClNS | [4][5] |
| Molecular Weight | 113.61 g/mol | [4][5] |
| Appearance | White crystalline powder or pellets | [4] |
| Melting Point | 67-71 °C | [4] |
| Solubility | Very soluble in water; Soluble in ethanol (B145695) | [4][6] |
| pH | 3.3-5.0 (400 g/L in H₂O at 20°C) | [4] |
| Stability | Stable, but hygroscopic | [4] |
Spectroscopic Data
Structural confirmation and purity analysis of this compound hydrochloride are typically performed using standard spectroscopic techniques.
| Spectroscopic Data | Description | Reference(s) |
| ¹H NMR | Spectra available in public databases, showing characteristic peaks for the two methylene (B1212753) groups. | [5][7] |
| ¹³C NMR | Spectra available, confirming the two distinct carbon environments. | [5][8] |
| IR Spectroscopy | FTIR spectra show characteristic absorbances for S-H, N-H, and C-H bonds. | [5][7] |
| Mass Spectrometry | Mass spectra are available for the parent compound, this compound. | [9] |
Synthesis and Purification
Several chemical synthesis routes for this compound hydrochloride have been established, often starting from readily available precursors like ethanolamine (B43304) or 2-chloroethylamine (B1212225) hydrochloride.[7][10] A common industrial method involves the acidolysis of 2-mercaptothiazoline (B133348).[7]
Caption: General experimental workflow for the purification of this compound HCl.
Experimental Protocol: Synthesis via Acidolysis of 2-Mercaptothiazoline
This protocol is adapted from a method demonstrating high yields under pressure.[7]
-
Reaction Setup: Mix 2-mercaptothiazoline and a 20 wt% aqueous solution of hydrochloric acid (HCl) in a molar ratio of 1:5 in a suitable conical flask.[7]
-
Pressurized Reaction: Place the flask in an autoclave. Heat the mixture to reflux under a controlled pressure of 0.3 MPa for 7 hours.[7]
-
Solvent Removal: After the reaction, remove water and excess HCl from the mixture by vacuum distillation for 1 hour.[7]
-
Drying: Dry the resulting crude product in a vacuum oven at 60°C for 4 hours.[7]
-
Final Product: Allow the product to cool and dry naturally to obtain the final light-yellow this compound hydrochloride.[7] The reported yield under these optimized conditions can reach up to 95.6%.[7]
Experimental Protocol: Purification by Recrystallization
Recrystallization is a standard and effective method for purifying crude this compound hydrochloride, particularly to remove its common impurity, cystamine (B1669676).[11]
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of deionized water. Gentle heating (e.g., to 40-50°C) can aid dissolution.[11]
-
Precipitation: While stirring the aqueous solution, slowly add ethanol until the solution becomes cloudy, which indicates the onset of precipitation. Continue adding ethanol to ensure complete precipitation.[11]
-
Crystallization: Allow the mixture to cool to room temperature, then place it in an ice bath to maximize the formation of crystals.[11]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals on the filter with a small amount of cold ethanol to remove soluble impurities.[11]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. Purity levels exceeding 99.5% can be achieved.[11][12]
Mechanism of Action
This compound hydrochloride's therapeutic effects are rooted in its ability to participate in thiol-disulfide exchange reactions and modulate the cellular redox environment.
Lysosomal Cystine Depletion in Cystinosis
The primary mechanism of action in treating cystinosis is the reduction of cystine accumulated within lysosomes.[13][14] In healthy individuals, the transporter protein cystinosin exports cystine from the lysosome.[14] In cystinosis, this transporter is defective.[14] this compound bypasses this defect.
-
Lysosomal Entry: this compound enters the lysosome via a specific transporter, PQLC2.[1]
-
Disulfide Exchange: Inside the lysosome, the thiol group of this compound attacks the disulfide bond of cystine.[14]
-
Formation of Soluble Products: This reaction breaks down one molecule of cystine into one molecule of cysteine and one molecule of a cysteine-cysteamine mixed disulfide.[1][14]
-
Egress: Both cysteine and the cysteine-cysteamine mixed disulfide are structurally different from cystine and can exit the lysosome through other, functional transporters (like the lysine (B10760008) transporter), effectively clearing the accumulated cystine.[1]
Caption: this compound bypasses the defective cystinosin transporter in cystinosis.
Antioxidant Properties and Modulation of Oxidative Stress
This compound hydrochloride is a potent antioxidant that acts through multiple mechanisms.[2][13]
-
Direct Radical Scavenging: As a thiol-containing compound, it can directly scavenge and neutralize reactive oxygen species (ROS) like hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[2][15][16]
-
Glutathione (B108866) (GSH) Replenishment: this compound promotes the cellular uptake of cystine and its reduction to cysteine. Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the cell's most abundant endogenous antioxidant. By increasing cysteine availability, this compound boosts intracellular GSH levels, enhancing the cell's overall antioxidant capacity.[2][15]
-
Nrf2 Pathway Activation: Evidence suggests this compound can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and initiates the transcription of a suite of protective genes, including those for antioxidant and detoxification enzymes.[2]
Caption: this compound activates the Nrf2-ARE antioxidant response pathway.
Analytical Methodology
Accurate quantification of this compound hydrochloride and its primary oxidative degradant, cystamine, is essential for quality control, formulation development, and pharmacokinetic studies. Due to the lack of a strong chromophore, analysis often requires derivatization or specialized detection methods.[17][18] However, ion-pairing reversed-phase HPLC allows for direct detection.[19]
Experimental Protocol: Ion-Pairing RP-HPLC for this compound and Cystamine
This protocol is based on a validated method for the simultaneous determination of this compound and its dimer, cystamine.[19]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is required.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[20]
-
Mobile Phase: An isocratic mobile phase consisting of 85:15 (v/v) aqueous phase to acetonitrile. The aqueous phase should contain 4.0 mM Sodium 1-heptanesulfonate (as the ion-pairing agent) in 0.1% phosphoric acid.[19]
-
Flow Rate: 0.5-1.0 mL/min.[20]
-
Detection: UV absorbance at 215 nm.[19]
-
Sample Preparation: Dissolve the sample containing this compound hydrochloride in a suitable solvent (e.g., water or mobile phase), dilute to an appropriate concentration (e.g., 0.30 g/L), and filter through a 0.45 µm filter before injection.[20]
-
Analysis: Inject the prepared standard and sample solutions. This compound and cystamine should be well-resolved. The method can be validated for specificity, linearity, precision, and accuracy according to standard guidelines.[19]
Applications in Drug Development
This compound hydrochloride's established efficacy and multifaceted mechanisms of action make it a valuable compound in drug development.
-
Cystinosis Treatment: It is the cornerstone therapy for nephropathic cystinosis, available in immediate-release (Cystagon®) and delayed-release (Procysbi®) oral formulations, as well as ophthalmic solutions (Cystadrops®) for ocular manifestations.[1][3]
-
Neurodegenerative Diseases: Its antioxidant and neuroprotective properties have prompted investigations into its potential for treating conditions like Huntington's and Parkinson's disease.[6][13]
-
Dermatology: this compound has been explored for treating hyperpigmentation disorders like melasma by inhibiting tyrosinase, a key enzyme in melanin (B1238610) production.[13]
-
Oncology: Research has explored its potential to enhance the efficacy of certain chemotherapeutic agents and suppress cancer cell metastasis.[6][15]
Conclusion
This compound hydrochloride is a critically important therapeutic agent with a well-defined role in the management of cystinosis. Its simple structure belies a complex and beneficial range of biological activities, primarily centered on thiol-disulfide exchange and the modulation of cellular redox homeostasis. A thorough understanding of its chemical properties, synthesis, and analytical methodologies is essential for its effective use in research and the development of new therapeutic applications for a range of diseases linked to lysosomal dysfunction and oxidative stress.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound hydrochloride | 156-57-0 [chemicalbook.com]
- 5. This compound Hydrochloride | C2H7NS.ClH | CID 9082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 7. asianpubs.org [asianpubs.org]
- 8. This compound hydrochloride(156-57-0) 13C NMR spectrum [chemicalbook.com]
- 9. This compound | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. JPH05140087A - Purification of this compound - Google Patents [patents.google.com]
- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Challenges for this compound stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Simultaneous Determination of this compound and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN105424857A - High performance liquid chromatography analysis method for dimethyl this compound hydrochloride - Google Patents [patents.google.com]
Cysteamine as a Potential Radioprotective Agent: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ionizing radiation exposure, a concern in radiotherapy, occupational settings, and potential radiological emergencies, necessitates the development of effective radioprotective agents. Cysteamine, a simple aminothiol, has long been investigated for its potential to mitigate the damaging effects of radiation. This technical guide provides an in-depth overview of the core research surrounding this compound's radioprotective properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its potential. Detailed methodologies for key in vitro and in vivo assays are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide includes mandatory visualizations of the key signaling pathways and experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of the molecular and procedural aspects of this compound research in radioprotection.
Mechanisms of Radioprotection
This compound exerts its radioprotective effects through a multi-pronged approach, primarily centered around the mitigation of radiation-induced cellular damage. The principal mechanisms include:
-
Free Radical Scavenging: Ionizing radiation leads to the radiolysis of water, generating highly reactive free radicals such as hydroxyl radicals (•OH) that can damage critical cellular components like DNA, proteins, and lipids.[1][2] this compound, with its readily donatable hydrogen atom from its sulfhydryl (-SH) group, is a potent scavenger of these free radicals, neutralizing them before they can cause irreparable harm.[3][4]
-
Induction of Transient Hypoxia: this compound can induce a temporary state of reduced oxygen tension (anoxia or hypoxia) in tissues.[5][6] Since the damaging effects of X-rays and gamma rays are amplified in the presence of oxygen (the "oxygen effect"), this transient hypoxia reduces the formation of oxygen-related free radicals, thereby conferring a protective effect.[5][7]
-
Enhancement of Enzymatic DNA Repair: Evidence suggests that this compound can enhance the efficiency of enzymatic DNA repair processes within the cell.[5][6] While the exact mechanisms are still under investigation, this may involve the modulation of DNA repair pathways, allowing for more effective restoration of radiation-induced DNA lesions.
Quantitative Data on Radioprotective Efficacy
The efficacy of a radioprotective agent is often quantified by the Dose Reduction Factor (DRF), which is the ratio of the radiation dose required to produce a given biological effect in the presence of the agent to the dose required for the same effect in its absence.
Table 1: In Vitro Dose Reduction Factors (DRFs) for this compound
| Cell Line/System | Radiation Type/Agent | This compound Concentration | Dose Reduction Factor (DRF) | Reference(s) |
| Escherichia coli (wild type) | X-rays | 50 mM | ≥ 1.4 (enzymatic repair component) | [5] |
| Escherichia coli (various strains) | X-rays | Not specified | 2.2 - 4.2 (anoxia component) | [5] |
| Chinese Hamster V79 Cells | 3H2O | 1.3 mM | 2.5 ± 0.3 | [8] |
| Chinese Hamster V79 Cells | 131IdU | 1.3 mM | 1.8 ± 0.2 | [8] |
| Chinese Hamster V79 Cells | 125IdU | 1.3 mM | 1.7 ± 0.1 | [8] |
Table 2: In Vivo Radioprotective and Toxicity Data for this compound
| Animal Model | Endpoint | This compound Dose | Administration Route | Observations | Reference(s) |
| Mice | 30-day survival (LD50/30) | 150 mg/kg | Intraperitoneal (IP) | Significant increase in survival | [9] |
| Mice | Chromosomal aberrations in bone marrow | Not specified | Intraperitoneal (IP) | Antimutagenic effect observed | [4] |
| Mice | Acute Toxicity (LD50) | ~250 mg/kg | Intraperitoneal (IP) | - | [3] |
| Rats | Mitotic index in bone marrow | 150 mg/kg | Not specified | DRF of 1.37 to 1.85, inversely proportional to radiation dose | [10] |
Experimental Protocols
In Vitro Assays
This is the gold standard for assessing the radioprotective effect of a compound on cell survival and proliferation.
Materials:
-
Appropriate cell line (e.g., V79, A549)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Irradiation source (X-ray or gamma-ray)
-
Crystal violet staining solution (0.5% in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells into 6-well plates. The seeding density should be adjusted based on the expected survival fraction for each radiation dose to yield a countable number of colonies (50-150).
-
This compound Treatment: 24 hours after seeding, replace the medium with fresh medium containing the desired concentration of this compound. Incubate for a specified time (e.g., 30-60 minutes) before irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses. Include an untreated control and a this compound-only control.
-
Post-Irradiation: Immediately after irradiation, remove the this compound-containing medium, wash the cells twice with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot the survival curves. The DRF can be calculated from these curves.
This assay assesses the genoprotective effect of this compound by quantifying chromosomal damage.
Materials:
-
Cytochalasin B
-
Hypotonic KCl solution
-
Fixative (Methanol:Acetic Acid, 3:1)
-
DNA stain (e.g., Giemsa, DAPI)
Procedure:
-
Cell Treatment and Irradiation: Follow steps 1-4 of the clonogenic assay protocol.
-
Cytokinesis Block: After irradiation, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Hypotonic Treatment: Treat the cells with a hypotonic KCl solution.
-
Fixation: Fix the cells with a freshly prepared methanol:acetic acid solution.
-
Slide Preparation: Drop the cell suspension onto clean microscope slides and air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells.
In Vivo Radioprotection Study in Mice
This protocol outlines a typical experiment to evaluate the in vivo radioprotective efficacy of this compound.
Materials:
-
Inbred mice (e.g., C57BL/6), 8-12 weeks old
-
This compound solution in sterile saline
-
Whole-body irradiator (e.g., Cesium-137 gamma irradiator)
-
Animal housing with appropriate supportive care (e.g., soft diet, antibiotic water)
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., vehicle + irradiation, this compound + irradiation).
-
This compound Administration: Administer this compound (e.g., 150 mg/kg) via intraperitoneal (IP) injection 30-60 minutes before irradiation. Administer the vehicle (saline) to the control group.
-
Irradiation: Place the mice in a well-ventilated container that allows for uniform whole-body irradiation. Expose the mice to a lethal dose of radiation (e.g., LD50/30).
-
Post-Irradiation Monitoring:
-
Return mice to their cages with easy access to food and water.
-
Monitor the animals at least twice daily for 30 days.
-
Record survival, body weight, and clinical signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea).
-
-
Data Analysis: Plot Kaplan-Meier survival curves and compare the survival rates between the groups.
Hematopoietic Recovery Assay
This assay evaluates the effect of this compound on the recovery of the hematopoietic system after irradiation.
Procedure:
-
Experimental Setup: Follow the in vivo radioprotection protocol (Section 3.2).
-
Blood Collection: At various time points post-irradiation (e.g., days 7, 14, 21, 30), collect peripheral blood samples via retro-orbital or submandibular bleeding.
-
Complete Blood Count (CBC): Analyze the blood samples for total white blood cell (WBC) count, red blood cell (RBC) count, platelet count, and differential leukocyte counts using an automated hematology analyzer.
-
Bone Marrow Analysis (Optional): At selected time points, euthanize a subset of mice and flush the bone marrow from the femurs and tibias. Analyze bone marrow cellularity and perform colony-forming unit (CFU) assays to assess the number of hematopoietic progenitor cells.
-
Data Analysis: Compare the blood cell counts and bone marrow cellularity between the this compound-treated and control groups over time to assess the extent and rate of hematopoietic recovery.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways implicated in this compound's radioprotective action and a typical experimental workflow.
Signaling Pathways
// Nodes IR [label="Ionizing\nRadiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Damage\n(DSBs, SSBs)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2_Pathway [label="Nrf2 Pathway\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant\nEnzymes (e.g., HO-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_Pathway [label="NF-kB Pathway\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#F1F3F4", fontcolor="#202124"]; DDR [label="DNA Damage\nResponse (DDR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle\nArrest", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Repair [label="DNA Repair", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Increased\nCell Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges IR -> ROS [label="generates"]; IR -> DNA_Damage [label="induces"]; ROS -> DNA_Damage [label="causes"]; this compound -> ROS [label="scavenges", color="#EA4335", style=bold]; this compound -> Nrf2_Pathway [label="activates", color="#34A853", style=bold]; Nrf2_Pathway -> Antioxidant_Enzymes [label="upregulates"]; Antioxidant_Enzymes -> ROS [label="neutralizes"]; ROS -> NFkB_Pathway [label="activates"]; this compound -> NFkB_Pathway [label="inhibits", color="#EA4335", style=bold]; NFkB_Pathway -> Inflammation [label="promotes"]; DNA_Damage -> DDR [label="activates"]; DDR -> Cell_Cycle_Arrest; DDR -> DNA_Repair; this compound -> DNA_Repair [label="enhances", color="#34A853", style=bold]; Cell_Cycle_Arrest -> Cell_Survival; DNA_Repair -> Cell_Survival; Inflammation -> Cell_Survival [label="reduces (inhibition)"]; }
Caption: this compound's multifaceted radioprotective signaling pathways.
// Nodes DNA_DSB [label="DNA Double-Strand\nBreak (DSB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MRN_Complex [label="MRN Complex", fillcolor="#FBBC05", fontcolor="#202124"]; ATM [label="ATM Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; CHK2 [label="CHK2", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="G1/S Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; DNA_Repair_Proteins [label="DNA Repair\nProteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges DNA_DSB -> MRN_Complex [label="recruits"]; MRN_Complex -> ATM [label="activates"]; ATM -> CHK2 [label="phosphorylates"]; ATM -> p53 [label="phosphorylates"]; CHK2 -> p53 [label="phosphorylates"]; p53 -> Cell_Cycle_Arrest [label="induces"]; p53 -> Apoptosis [label="induces"]; ATM -> DNA_Repair_Proteins [label="activates"]; this compound -> DNA_Repair_Proteins [label="enhances activity of", color="#34A853", style=bold]; DNA_Repair_Proteins -> DNA_DSB [label="repairs"]; }
Caption: this compound's role in the DNA Damage Response pathway.
Experimental Workflows
// Edges Cell_Culture -> Plating; Plating -> Cysteamine_Incubation; Cysteamine_Incubation -> Irradiation; Irradiation -> Post_Incubation; Post_Incubation -> Assay; Assay -> Data_Analysis; }
Caption: A typical workflow for in vitro radioprotection assays.
// Nodes Acclimatization [label="1. Animal\nAcclimatization", fillcolor="#FFFFFF", fontcolor="#202124"]; Grouping [label="2. Randomization\ninto Groups", fillcolor="#FFFFFF", fontcolor="#202124"]; Cysteamine_Admin [label="3. This compound/Vehicle\nAdministration (IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Irradiation [label="4. Whole-Body\nIrradiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="5. Post-Irradiation\nMonitoring (30 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Collection [label="6. Data Collection\n(Survival, Weight)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="7. Statistical Analysis\n(Kaplan-Meier)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acclimatization -> Grouping; Grouping -> Cysteamine_Admin; Cysteamine_Admin -> Irradiation; Irradiation -> Monitoring; Monitoring -> Data_Collection; Data_Collection -> Analysis; }
Caption: A streamlined workflow for in vivo radioprotection studies.
Conclusion
This compound continues to be a compound of significant interest in the field of radioprotection. Its multifaceted mechanisms of action, including potent free radical scavenging, induction of transient hypoxia, and enhancement of DNA repair, provide a strong rationale for its potential application. The quantitative data from both in vitro and in vivo studies, as summarized in this guide, demonstrate its efficacy in mitigating radiation-induced damage. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate and validate the radioprotective effects of this compound and its analogues. The visualization of the involved signaling pathways and experimental workflows aims to provide a clearer conceptual understanding for future research and development in this critical area. Further studies are warranted to optimize dosing and administration strategies and to fully elucidate the intricate molecular pathways involved in its radioprotective effects, with the ultimate goal of translating these findings into effective clinical applications.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Mechanisms for the cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Antimutagenic and Anticancer Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms of the radioprotective effect of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.uniurb.it [ora.uniurb.it]
- 8. Radiation Protection by this compound against the Lethal Effects of Intracellularly Localized Auger Electron, α- and β-Particle Emitting Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
The Core Mechanisms of Cysteamine in the Inhibition of Melanin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteamine, an aminothiol (B82208) naturally present in mammalian cells, has emerged as a potent inhibitor of melanin (B1238610) synthesis. Its efficacy in treating hyperpigmentation disorders, such as melasma, is attributed to a multi-faceted mechanism of action that extends beyond simple tyrosinase inhibition. This technical guide provides an in-depth exploration of the core mechanisms by which this compound modulates melanogenesis. It consolidates quantitative data from in vitro and in vivo studies, details key experimental protocols for assessing its activity, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of melanogenesis and the development of novel depigmenting agents.
Introduction
Melanin, the primary determinant of skin, hair, and eye color, is produced in specialized organelles called melanosomes within melanocytes. The synthesis of melanin, or melanogenesis, is a complex enzymatic cascade initiated by the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by the rate-limiting enzyme, tyrosinase. While essential for photoprotection against ultraviolet radiation, the overproduction and aberrant accumulation of melanin can lead to various hyperpigmentary disorders, significantly impacting quality of life.
This compound, a metabolite of the amino acid L-cysteine, has garnered significant attention for its depigmenting properties. Unlike many conventional skin-lightening agents, this compound is not a cytotoxic agent to melanocytes; instead, it modulates melanin synthesis through a variety of intricate mechanisms.[1] This guide delves into the core principles of this compound's action, providing a robust foundation for further research and development in this field.
Multifaceted Mechanisms of this compound in Melanin Synthesis Inhibition
This compound's inhibitory effect on melanogenesis is not attributed to a single mode of action but rather a synergistic combination of several mechanisms that disrupt the melanin production pathway at multiple stages.
Enzymatic Inhibition
-
Tyrosinase Inhibition: this compound directly inhibits tyrosinase, the key enzyme in melanogenesis. This inhibition reduces the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone (B1195961), thereby decreasing the availability of precursors for melanin synthesis.[2]
-
Peroxidase Inhibition: this compound also inhibits peroxidase activity. Peroxidase is involved in the polymerization of melanin precursors into the final melanin pigment. By inhibiting this enzyme, this compound further disrupts the formation of eumelanin (B1172464).[2][3]
Substrate and Ion Modulation
-
Dopaquinone Scavenging: As a thiol-containing compound, this compound can act as a scavenger of dopaquinone, a highly reactive intermediate in the melanin synthesis pathway. By sequestering dopaquinone, this compound prevents its conversion into downstream melanin precursors.[2]
-
Chelation of Metal Ions: Tyrosinase is a copper-dependent enzyme, and its catalytic activity relies on the presence of copper ions in its active site. This compound has been shown to chelate both copper (Cu²⁺) and iron (Fe³⁺) ions. By binding to these metal ions, this compound effectively inactivates tyrosinase and inhibits the Fenton reactions that can contribute to pigment synthesis.[2]
Antioxidant and Intracellular Regulation
-
Increased Intracellular Glutathione (B108866) (GSH): this compound plays a crucial role in increasing the levels of intracellular glutathione, a major endogenous antioxidant.[4] An elevated GSH concentration shifts the melanogenesis pathway from the production of brown-black eumelanin towards the synthesis of yellow-red pheomelanin, which is lighter in color. This is achieved through the reaction of dopaquinone with glutathione to form glutathionyldopa, a precursor for pheomelanin.
-
Antioxidant Properties: this compound exhibits direct antioxidant properties by scavenging free radicals, which are known to stimulate melanogenesis.[5]
The multifaceted mechanisms of this compound are visually summarized in the following diagram:
Figure 1: Overview of this compound's Multifaceted Mechanisms.
Signaling Pathways in this compound-Mediated Melanogenesis Inhibition
This compound's influence on melanin synthesis extends to the modulation of key signaling pathways that regulate the expression of melanogenic genes. The primary pathway implicated is the cAMP/PKA/CREB cascade, which ultimately controls the activity of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenesis.
Upon stimulation by factors such as α-melanocyte-stimulating hormone (α-MSH), the intracellular levels of cyclic AMP (cAMP) increase, leading to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn promotes the transcription of the MITF gene. MITF then activates the transcription of key melanogenic enzymes, including tyrosinase.
This compound is understood to interfere with this signaling cascade, although the precise molecular interactions are still under investigation. It is hypothesized that this compound's antioxidant properties may indirectly suppress the cAMP/PKA/CREB pathway. Furthermore, the stability of the MITF protein itself is tightly regulated through ubiquitination and proteasomal degradation, and it is possible that this compound may influence these post-translational modifications.[6][7][8]
The proposed signaling pathway is illustrated below:
Figure 2: this compound's Postulated Effect on the cAMP/PKA/CREB/MITF Pathway.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in inhibiting melanin synthesis has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound on Melanin Synthesis and Tyrosinase Activity
| Cell Line | This compound Concentration | Melanin Content Reduction (%) | Tyrosinase Activity Inhibition (%) | Reference |
| Human Melanoma Cells | 50 µM | 5% | 89% | [1] |
| Human Melanoma Cells (MM418c5) | 100 µM | 79% | Not specified | [1] |
| B16F10 Mouse Melanoma Cells | 0.5 mM | Slight reduction | Not specified | [9] |
Table 2: Clinical Efficacy of 5% this compound Cream in the Treatment of Melasma
| Study | Comparator | Duration | Efficacy Metric | This compound Group Reduction (%) | Comparator Group Reduction (%) | p-value | Reference |
| Karrabi et al. (2021) | Modified Kligman's Formula | 16 weeks | mMASI Score | 51.3% | 42.3% | 0.001 | [4][10] |
| Nguyen et al. (2020) | 4% Hydroquinone | 16 weeks | mMASI Score (per protocol) | 39.1% | 33% | 0.96 | [4] |
| Unnamed Trial | Tranexamic Acid Mesotherapy | 16 weeks | Melasma Improvement | 45.9% | 47.1% | >0.05 | [4] |
| Unnamed Trial | 2% Kojic Acid | 16 weeks | mMASI Score | 12.25% | 10% | >0.05 | [11][12] |
| Unnamed Case Series | N/A | 6 weeks | mMASI Score | 29.72% | N/A | 0.017 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in melanin synthesis inhibition.
Melanin Content Assay
This protocol is used to quantify the melanin content in cultured cells.
Figure 3: Workflow for Melanin Content Assay.
Protocol Details:
-
Cell Culture and Treatment: Plate melanocytes (e.g., B16F10 or human primary melanocytes) in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a solution of 1N NaOH containing 10% DMSO.
-
Solubilization: Incubate the cell lysates at an elevated temperature (e.g., 80°C) for 1-2 hours to fully solubilize the melanin granules.
-
Spectrophotometry: Transfer the lysates to a 96-well plate and measure the absorbance at a wavelength between 405 nm and 492 nm using a microplate reader.
-
Normalization: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay). The melanin content is then normalized to the total protein content to account for differences in cell number.
Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase, typically by monitoring the formation of dopachrome (B613829) from L-DOPA.
Figure 4: Workflow for Tyrosinase Activity Assay.
Protocol Details:
-
Reagent Preparation: Prepare a solution of L-DOPA (e.g., 10 mM) in a phosphate buffer (e.g., 50 mM, pH 6.8). Prepare a stock solution of mushroom or human tyrosinase.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, this compound at various concentrations, and the tyrosinase solution.
-
Reaction Initiation: Initiate the reaction by adding the L-DOPA solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of dopachrome formation from the linear portion of the absorbance versus time curve. The percentage of tyrosinase inhibition is calculated relative to a control without the inhibitor.
Intracellular Glutathione (GSH) Assay
This protocol describes the measurement of total intracellular glutathione using the glutathione reductase recycling method.
Protocol Details:
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer and deproteinize the samples.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing NADPH, DTNB (Ellman's reagent), and glutathione reductase.
-
Sample Addition: Add the deproteinized sample to the reaction mixture.
-
Kinetic Measurement: Measure the absorbance at 412 nm over time. The rate of color change is proportional to the total glutathione concentration.
-
Quantification: Determine the glutathione concentration by comparing the rate of the sample to a standard curve of known GSH concentrations.
Metal Chelation Assay (Ferrozine Assay)
This assay is used to determine the iron-chelating ability of this compound.
Protocol Details:
-
Reaction Setup: Mix this compound with a solution of ferrous chloride (FeCl₂).
-
Ferrozine (B1204870) Addition: Add ferrozine to the mixture. Ferrozine forms a colored complex with free ferrous ions.
-
Absorbance Measurement: Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.
-
Calculation: A decrease in absorbance in the presence of this compound indicates its ability to chelate ferrous ions, making them unavailable to react with ferrozine.
Conclusion
This compound stands out as a promising agent for the management of hyperpigmentation due to its robust and multifaceted mechanism of action. By inhibiting key melanogenic enzymes, scavenging essential precursors, chelating vital metal cofactors, and modulating the intracellular redox environment, this compound effectively downregulates melanin synthesis without inducing melanocytotoxicity. The convergence of these mechanisms on the cAMP/PKA/CREB/MITF signaling axis underscores the complexity of its regulatory role. The quantitative data from both preclinical and clinical studies provide compelling evidence of its efficacy. The detailed experimental protocols presented in this guide offer a standardized framework for researchers to further elucidate the intricate biology of this compound and to accelerate the development of next-generation depigmenting therapies. As our understanding of the nuanced control of melanogenesis continues to evolve, the study of compounds like this compound will undoubtedly pave the way for more targeted and effective treatments for a range of pigmentary disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cyspera.com [cyspera.com]
- 5. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A central role for regulated protein stability in the control of TFE3 and MITF by nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of microphthalmia-associated transcription factor MITF protein levels by association with the ubiquitin-conjugating enzyme hUBC9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Effectiveness and Safety of 5% this compound and 2% Kojic Acid Creams in the Treatment of Melasma in Indian Adult Females - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of this compound in Melasma in Patients of Skin of Colour: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
Cysteamine's Role in Coenzyme A Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is a central player in cellular metabolism, participating in a vast array of biochemical reactions. Its intracellular concentration is tightly regulated, not only through its synthesis but also through its degradation. A key product of CoA degradation is cysteamine, an aminothiol (B82208) with significant biological activities. This technical guide provides a comprehensive overview of the enzymatic pathways responsible for the degradation of coenzyme A and the subsequent generation of this compound. It details the mechanisms of action of the key enzymes involved, summarizes available quantitative data, provides detailed experimental protocols for the study of this pathway, and visualizes the core processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Coenzyme A is an essential cofactor in all living organisms, primarily functioning as a carrier of acyl groups.[1] It is integral to the synthesis and oxidation of fatty acids, the oxidation of pyruvate (B1213749) in the citric acid cycle, and numerous other metabolic transformations.[1][2] The cellular pool of CoA is a dynamic equilibrium between synthesis, utilization, and degradation. The degradation of CoA is not merely a catabolic process but a regulated mechanism to release vital precursor molecules, including pantothenate (vitamin B5) and the biologically active aminothiol, this compound.[3][4] this compound itself is implicated in various physiological processes, including modulating oxidative stress and cellular signaling.[5][6][7] Understanding the intricacies of CoA degradation and this compound formation is therefore crucial for fields ranging from basic metabolic research to the development of therapeutics for diseases where these pathways are dysregulated.
The Enzymatic Degradation of Coenzyme A
The breakdown of Coenzyme A is a multi-step process that occurs both intracellularly and extracellularly, involving a distinct set of enzymes.
Extracellular Degradation Pathway
The extracellular degradation of CoA primarily serves to salvage pantothenate from dietary sources or from CoA released from damaged cells. This pathway culminates in the production of this compound and pantothenate.[8][9][10]
The key steps are:
-
Dephosphorylation of CoA: The process can be initiated by the removal of the 3'-phosphate group from CoA to yield dephospho-CoA (dPCoA). This reaction is catalyzed by ecto-alkaline phosphatases.
-
Hydrolysis to 4'-Phosphopantetheine (B1211885) (PPanSH): Ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs) hydrolyze the pyrophosphate bond of dPCoA to produce 4'-phosphopantetheine (PPanSH).[2]
-
Dephosphorylation to Pantetheine (B1680023): PPanSH is then dephosphorylated by phosphatases to yield pantetheine.[5]
-
Hydrolysis to this compound and Pantothenate: The final and rate-limiting step is the hydrolysis of pantetheine by pantetheinases , also known as vanins (VNNs).[11][12][13] This reaction cleaves the amide bond in pantetheine, releasing this compound and pantothenate.[11][12][13] Pantothenate can then be taken up by cells for the de novo synthesis of CoA.[4]
Intracellular Degradation Pathway
Intracellularly, CoA degradation is primarily mediated by a family of enzymes known as Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type motif hydrolases . These enzymes are localized to different subcellular compartments, including the mitochondria and peroxisomes, and play a role in regulating the size and composition of the CoA pools within these organelles.[3][4]
-
Mitochondrial Degradation: In the mitochondria, NUDT8 acts as a CoA diphosphohydrolase, breaking down CoA and acyl-CoAs into 3',5'-ADP and 4'-phosphopantetheine or acyl-4'-phosphopantetheine, respectively.[12][14][15][16]
-
Peroxisomal Degradation: In peroxisomes, NUDT7 and NUDT19 perform a similar function, hydrolyzing CoA and a subset of acyl-CoAs.[8][17][18]
The resulting 4'-phosphopantetheine can then be further metabolized, potentially contributing to the this compound pool after dephosphorylation and subsequent hydrolysis.
Key Enzymes in Coenzyme A Degradation
Pantetheinases (Vanins)
Vanins are GPI-anchored ectoenzymes that play a crucial role in the final step of extracellular CoA degradation.[19] There are three known isoforms in humans (VNN1, VNN2, and VNN3).[10] They exhibit specificity for pantetheine and are considered the primary source of extracellular this compound.[11][12]
Nudix Hydrolases (NUDT7, NUDT8, NUDT19)
These enzymes belong to a large family of pyrophosphohydrolases that act on a variety of nucleoside diphosphate derivatives. NUDT7, NUDT8, and NUDT19 have been identified as the key intracellular CoA-degrading enzymes. They exhibit distinct substrate specificities and regulatory properties, suggesting specific roles in modulating CoA homeostasis in different organelles and tissues.[8][12]
Quantitative Data
The following tables summarize the available kinetic and inhibitory data for the key enzymes involved in coenzyme A degradation.
Table 1: Kinetic Parameters of Nudix Hydrolases
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Optimal Cation | Source |
| NUDT8 (mouse) | Free CoA | 150 ± 20 | 1.8 ± 0.1 | 12,000 | Mn2+ | [12] |
| Acetyl-CoA | 707 ± 151 | 0.4 ± 0.1 | 566 | Mn2+ | [12] | |
| Hexanoyl-CoA | 260 ± 32 | 1.7 ± 0.1 | 6,538 | Mn2+ | [12] | |
| Octanoyl-CoA | 213 ± 27 | 1.6 ± 0.1 | 7,512 | Mn2+ | [12] | |
| NUDT7 (mouse) | Free CoA | ~200 | - | - | Mg2+ | [8] |
| NUDT19 (mouse) | Free CoA | ~400 | - | - | Mg2+ | [8] |
Note: Data for NUDT7 and NUDT19 are approximate values derived from graphical representations in the cited literature. "-" indicates data not available.
Table 2: Inhibitors of Vanin-1
| Inhibitor | Target | IC50 (nM) | Notes | Source |
| RR6 | Human Vanin-1 | 3.4 | Highly specific, competitive, and reversible inhibitor. | [11][19] |
| Mouse Vanin-1 | 1.5 | [19] | ||
| Compound X | Recombinant Vanin-1 | 540 | A selective competitive vanin inhibitor. | [19] |
Note: "Compound X" refers to an unnamed compound in the cited source.
Signaling Pathways and Logical Relationships
The degradation of coenzyme A and the production of this compound are intertwined with various cellular signaling pathways.
This compound has been shown to modulate cellular redox status and can have both antioxidant and pro-oxidant effects depending on the cellular context.[5][7] Additionally, studies have indicated that this compound can inhibit the Notch signaling pathway, which is involved in cell fate decisions, proliferation, and apoptosis.[20]
Experimental Protocols
Quantification of Coenzyme A and its Derivatives by HPLC
This protocol describes a general method for the extraction and quantification of CoA and its thioesters from biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
Perchloric acid (0.5 M and 4 M)
-
Potassium carbonate (5 M)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: Phosphate (B84403) buffer
-
Mobile phase B: Acetonitrile (B52724)
-
CoA standards
Procedure:
-
Sample Homogenization: Homogenize freeze-clamped tissue samples or cell pellets in 0.5 M perchloric acid in liquid nitrogen.
-
Extraction: Thaw the homogenate and add 4 M perchloric acid. Incubate on ice for 30 minutes with occasional mixing.
-
Centrifugation: Centrifuge at 3,000 x g for 12 minutes at 4°C.
-
Neutralization: Transfer the supernatant to a new tube and neutralize with 5 M K2CO3.
-
Final Centrifugation: Centrifuge at 3,000 x g for 12 minutes at 4°C to remove the precipitate.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Separate CoA and its derivatives using a gradient of mobile phase B. Detect the compounds by UV absorbance at 254 nm.
-
Quantification: Generate a standard curve using known concentrations of CoA standards to quantify the amounts in the samples.
Quantification of this compound by LC-MS/MS
This protocol provides a general method for the sensitive and specific quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated this compound)
-
Protein precipitation solvent (e.g., acetonitrile with formic acid)
-
LC-MS/MS system with an ESI source
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound standards
Procedure:
-
Sample Preparation: To a plasma sample, add the internal standard solution.
-
Protein Precipitation: Add cold protein precipitation solvent, vortex vigorously, and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.
-
LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Separate this compound using a HILIC column with a gradient elution.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Create a calibration curve by spiking known concentrations of this compound into blank plasma and analyzing alongside the samples.
Pantetheinase Activity Assay
This protocol describes a continuous spectrophotometric assay for determining pantetheinase activity using a synthetic substrate.[21]
Materials:
-
Source of pantetheinase (e.g., tissue homogenate, cell lysate, or purified enzyme)
-
S-pantetheine-3-pyruvate (synthetic substrate)
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer capable of reading at 296 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer and the S-pantetheine-3-pyruvate substrate.
-
Enzyme Addition: Initiate the reaction by adding the pantetheinase-containing sample to the cuvette.
-
Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at 296 nm over time. The product of the enzymatic reaction, S-cysteamine-3-pyruvate, cyclizes to a compound that absorbs at this wavelength.
-
Activity Calculation: The rate of the reaction (change in absorbance per unit time) is proportional to the pantetheinase activity in the sample.
Conclusion
The degradation of coenzyme A is a fundamentally important metabolic process that results in the formation of the biologically active molecule, this compound. The enzymatic machinery responsible for this breakdown, including pantetheinases and Nudix hydrolases, is tightly regulated and compartmentalized within the cell. A thorough understanding of these pathways, the kinetics of the involved enzymes, and the signaling roles of this compound is essential for researchers in metabolism and drug development. The experimental protocols provided in this guide offer a starting point for the quantitative investigation of this critical metabolic axis. Further research into the regulation of CoA degradation and the diverse functions of this compound will undoubtedly uncover new therapeutic targets and strategies for a range of human diseases.
References
- 1. Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 6. This compound Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of long-term this compound treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nudt19 is a renal CoA diphosphohydrolase with biochemical and regulatory properties that are distinct from the hepatic Nudt7 isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 10. The Pathophysiological Role of CoA [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Nudt8 is a novel CoA diphosphohydrolase that resides in the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. uniprot.org [uniprot.org]
- 15. uniprot.org [uniprot.org]
- 16. Nudt8 is a novel CoA diphosphohydrolase that resides in the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nudt19 nudix hydrolase 19 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. This compound affects skeletal development and impairs motor behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Continuous spectrophotometric assay of pantetheinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Cysteamine for Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine, an endogenous aminothiol (B82208) and a derivative of the degradation of coenzyme-A, has garnered significant interest in oncological research for its potential as an anti-cancer agent.[1][2] Historically used for the treatment of the rare lysosomal storage disorder cystinosis, preclinical studies have revealed its multifaceted anti-neoplastic properties.[3][4] This technical guide provides a comprehensive overview of the preliminary research on this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanisms of Action
This compound exerts its anti-cancer effects through several distinct, yet potentially interconnected, mechanisms. These include the inhibition of tumor cell invasion and migration, induction of regulated cell death pathways such as autophagy and ferroptosis, and scavenging of free radicals.[1][2]
Inhibition of Matrix Metalloproteinases (MMPs)
A primary mechanism by which this compound is thought to impede cancer progression is through the inhibition of matrix metalloproteinases (MMPs).[3][5] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a process essential for tumor invasion and metastasis.[6] this compound has been shown to directly inhibit the enzymatic activity of several MMPs, notably MMP-2, MMP-9, and MMP-14, at micromolar concentrations.[5][6] This inhibition appears to be post-translational, as studies have shown that while enzymatic activity is decreased, the mRNA and protein expression levels of these MMPs are not significantly altered or may even be slightly increased at higher concentrations of this compound.[2][5]
Induction of Autophagy
This compound has been demonstrated to modulate autophagy, a cellular self-degradation process that can either promote cell survival or lead to cell death depending on the cellular context. In some cancer cells, this compound induces an accumulation of autophagosomes.[7] This modulation of autophagy can sensitize cancer cells to conventional chemotherapeutic agents like doxorubicin.[1]
Induction of Ferroptosis
Recent evidence suggests that this compound, particularly when formulated as copper-cysteamine nanoparticles, can induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[8] This mechanism involves the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[9][10]
Free Radical Scavenging
As a potent antioxidant, this compound can scavenge free radicals, which may contribute to its antimutagenic and anticarcinogenic properties by protecting cells from DNA damage.[1][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in various cancer models.
| Cell Line | Cancer Type | IC50 (MMPs) | IC50 (Viability) | Reference |
| Various Pancreatic Cancer Lines | Pancreatic Cancer | 38–460 µM | >25 mM (non-toxic at these concentrations) | [2] |
| U251 | Glioblastoma | ~0.1 mM (total MMP activity) | >1 mM | [12] |
| LN229 | Glioblastoma | ~0.1 mM (total MMP activity) | >1 mM | [12] |
Table 1: In Vitro Efficacy of this compound
| Cancer Model | Treatment | Effect on Primary Tumor | Effect on Metastasis | Survival | Reference |
| Orthotopic Pancreatic Cancer (HS766T & MIA-PaCa2 cells) | 25, 100, 250 mg/kg/day this compound | No significant effect on size | Significant dose-dependent decrease in metastatic nodules | Prolonged survival in a dose-dependent manner | [1][13] |
| Melanoma Mouse Model | Copper-Cysteamine Nanoparticles + X-ray | Not specified | Not specified | Not specified | [14] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary research of this compound for cancer.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[15]
-
Prepare serial dilutions of this compound in complete culture medium. A broad range of concentrations (e.g., 0.005, 0.01, 0.05, 0.1, 0.2, 0.5, 1, 5, and 10 mM) is recommended for initial dose-response studies.[4]
-
Remove the existing medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include untreated cells as a negative control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Matrigel Invasion Assay
This assay assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattrapetent)
-
This compound hydrochloride
-
Matrigel basement membrane matrix
-
24-well Transwell inserts (8.0 µm pore size)
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 1 hour to allow for jellification.
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 500 µL of complete medium (containing FBS) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension, with or without various concentrations of this compound (e.g., 0, 0.05, 0.1, 0.5, 1, and 5 mM), to the upper chamber of the Matrigel-coated inserts.[16]
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.[7]
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.[7]
-
Stain the invading cells with Crystal Violet for 10 minutes and wash with water.
-
Count the number of invaded cells in several microscopic fields and calculate the average.
Western Blot Analysis for MMPs and Autophagy Markers
This protocol is used to determine the effect of this compound on the protein expression of MMPs and key autophagy-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MMP-2, anti-MMP-9, anti-Beclin-1, anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in this compound cancer research.
Caption: this compound's proposed anti-cancer mechanisms.
Caption: Workflow for Matrigel invasion assay.
Caption: this compound inhibits MMP-mediated invasion.
Conclusion
Preliminary studies on this compound reveal its significant potential as a multi-targeted agent for cancer therapy. Its ability to inhibit key processes in tumor progression, such as invasion and metastasis, coupled with its capacity to induce cancer cell-specific death pathways, makes it a compelling candidate for further investigation. The existing data, primarily from in vitro and in vivo animal models, provide a strong rationale for its continued development, potentially as an adjunct to current standard-of-care treatments. Future research should focus on elucidating the precise molecular interactions of this compound, optimizing its delivery, and conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for cancer patients.
References
- 1. This compound Suppresses Invasion, Metastasis and Prolongs Survival by Inhibiting Matrix Metalloproteinases in a Mouse Model of Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses invasion, metastasis and prolongs survival by inhibiting matrix metalloproteinases in a mouse model of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Suppresses Invasion, Metastasis and Prolongs Survival by Inhibiting Matrix Metalloproteinases in a Mouse Model of Human Pancreatic Cancer | PLOS One [journals.plos.org]
- 6. This compound Suppresses Cancer Cell Invasion and Migration in Glioblastoma through Inhibition of Matrix Metalloproteinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Metabolism as a Cause of Lipid Peroxidation in the Execution of Ferroptosis [mdpi.com]
- 10. Lipid Peroxidation and GPX4 Inhibition Are Common Causes for Myofibroblast Differentiation and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on the Antimutagenic and Anticancer Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Suppresses Cancer Cell Invasion and Migration in Glioblastoma through Inhibition of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Suppresses Invasion, Metastasis and Prolongs Survival by Inhibiting Matrix Metalloproteinases in a Mouse Model of Human Pancreatic Cancer | PLOS One [journals.plos.org]
- 14. Use of copper-cysteamine nanoparticles to simultaneously enable radiotherapy, oxidative therapy and immunotherapy for melanoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Basic Science Behind Cysteamine Treatment for Cystinosis: A Technical Guide
Introduction
Cystinosis is a rare, autosomal recessive lysosomal storage disease precipitated by mutations in the CTNS gene.[1][2][3] This gene encodes cystinosin, a lysosomal transmembrane protein tasked with transporting the amino acid cystine from the lysosome into the cytoplasm.[4][5][6][7] A defect in cystinosin disrupts this process, leading to the accumulation and crystallization of cystine within the lysosomes of cells throughout the body.[1][8][9] This buildup results in widespread cellular damage and organ dysfunction, most prominently affecting the kidneys and eyes.[2][10] The primary therapeutic intervention for cystinosis is cysteamine, a cystine-depleting agent that significantly mitigates the progression of the disease.[11][12] This technical guide provides an in-depth exploration of the core scientific principles underlying this compound treatment, designed for researchers, scientists, and drug development professionals.
The Molecular Basis and Pathophysiology of Cystinosis
The CTNS gene, located on chromosome 17p13, provides the blueprint for cystinosin, a 367-amino acid protein with seven transmembrane domains that functions as a proton/cystine symporter.[4][5][13] The transport of cystine out of the lysosome is driven by the proton gradient maintained by the lysosomal H+-ATPase.[5][14] Over 100 different mutations in the CTNS gene have been identified, leading to a spectrum of disease severity.[3][6][7] The most common and severe mutation, particularly in individuals of European descent, is a 57-kb deletion that results in a total loss of cystinosin function.[6][7]
The failure to export cystine from the lysosome leads to its intralysosomal concentration exceeding its solubility limit, causing it to crystallize.[9][15] These crystals are a hallmark of the disease and contribute to cellular damage.[1][16] The pathological consequences of cystine accumulation are multifaceted:
-
Cellular Apoptosis: The accumulation of cystine is believed to trigger programmed cell death, contributing to tissue damage.[1][9]
-
Oxidative Stress: Elevated intracellular cystine levels can disrupt the cellular redox state, leading to increased oxidative stress.[1][17]
-
Inflammasome Activation: Cystine crystals can act as an endogenous danger signal, activating inflammasomes and triggering an inflammatory response, which may contribute to the interstitial inflammation and fibrosis seen in the kidneys of cystinosis patients.[1][16]
-
Disrupted Signaling: Beyond its transport function, cystinosin plays a role in regulating cellular signaling pathways. It interacts with components of the mTORC1 signaling pathway at the lysosomal surface.[2] In the absence of functional cystinosin, mTORC1 signaling is downregulated, a defect not rescued by this compound's reduction of cystine levels.[2][18] This suggests a cystine-independent function of cystinosin that is critical for cellular homeostasis.[18]
This compound: Mechanism of Action
This compound (β-mercaptoethylamine) is the cornerstone of cystinosis therapy.[12] Its therapeutic effect is based on its ability to bypass the defective cystinosin transporter and reduce intralysosomal cystine levels.[2][11]
The mechanism involves a multi-step process:
-
Lysosomal Entry: this compound, a small aminothiol, enters the lysosome. While the exact transporter was initially unknown, studies suggest a specific carrier-mediated process.[1][19][20]
-
Thiol-Disulfide Exchange: Inside the acidic environment of the lysosome, the thiol group of this compound attacks the disulfide bond of cystine.[2]
-
Formation of Soluble Products: This reaction breaks down one molecule of cystine into one molecule of cysteine and one molecule of a mixed disulfide, cysteine-cysteamine.[17][21]
-
Alternative Egress: Both cysteine and the cysteine-cysteamine mixed disulfide are structurally different from cystine and can exit the lysosome via other, unaffected transporters. Cysteine exits through a specific cysteine transporter, while the positively charged cysteine-cysteamine disulfide is transported out by the PQLC2 transporter, which typically handles cationic amino acids like lysine.[1][19][22][23][24]
By converting insoluble cystine into transportable forms, this compound effectively depletes the lysosomal cystine stores, preventing crystallization and mitigating cellular damage.[1][11][17]
Quantitative Efficacy of this compound Treatment
The efficacy of this compound therapy is primarily monitored by measuring white blood cell (WBC) cystine levels, which serve as a surrogate for cystine accumulation in other tissues.[2] The therapeutic goal is to maintain WBC cystine levels below a specified threshold, typically <1.0 or <0.5 nmol half-cystine/mg protein, depending on the specific guidelines and formulation.[25][26]
Table 1: Efficacy of Oral this compound Formulations on WBC Cystine Levels
| Study/Formulation | Population | Key Finding | Reference |
|---|---|---|---|
| Immediate-Release (Cystagon®) | 93 cystinosis patients in a multinational clinical trial | Reduced leukocyte cystine levels by about 85%. | [27] |
| Delayed-Release (Procysbi®) vs. Immediate-Release (Cystagon®) | 43 randomized patients | Least squares mean peak WBC cystine was 0.62 nmol 1/2 cystine/mg protein for Procysbi® (q12h) vs. 0.54 for Cystagon® (q6h). The average daily dose of Procysbi® was 82% of the Cystagon® dose. | [26] |
| Delayed-Release (Procysbi®) vs. Immediate-Release (Cystagon®) | 41 patients in a crossover study | Least squares mean WBC cystine levels were 0.52 nmol half cystine/mg protein for Procysbi® and 0.44 for Cystagon®. |[28] |
Table 2: Efficacy of Ophthalmic this compound for Corneal Crystals
| Study/Formulation | Design | Primary Endpoint & Result | Reference |
|---|---|---|---|
| Cystadrops® (0.37% this compound) | Open-label, randomized, controlled trial (32 patients) | Reduction in In Vivo Confocal Microscopy (IVCM) total score. The average reduction was 4.6 in the Cystadrops® arm vs. 0.5 in the control arm (p<0.0001) at day 90. | [29] |
| This compound Ophthalmic Solution 0.55% | Phase III, open-label, single-arm study (6 Japanese patients) | This compound eye drops were efficacious and well-tolerated over 52 weeks, reducing corneal cystine crystals. | [30] |
| Cystadrops® (0.55% this compound Hydrochloride) | Long-term follow-up (up to 45 months) | Corneal cystine crystal scores tended to decrease over time, stabilizing after approximately 27 months. Photophobia decreased within 3 months. |[31] |
Key Experimental Protocols
Protocol: Measurement of Intracellular Cystine Levels
Accurate measurement of intracellular cystine is critical for diagnosing cystinosis and monitoring the efficacy of this compound therapy.[32][33] The most common method involves isolating leukocytes (WBCs) from patient blood, followed by cystine quantification using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[32][34]
1. Sample Collection and Preparation:
-
Anticoagulant: Blood should be collected in tubes containing an acid-citrate-dextrose (ACD) anticoagulant.[32]
-
N-ethylmaleimide (NEM): Samples are immediately treated with NEM. This is a crucial step to alkylate free thiol groups (like cysteine), preventing the post-collection oxidation of cysteine to cystine, which would lead to falsely elevated results.
-
Cell Lysis: The collected cells are lysed, often by sonication or centrifugation at high speed.
2. Protein Precipitation:
-
An acid, such as sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), is added to the cell lysate to precipitate proteins.[33][35]
-
The sample is centrifuged, and the protein-free supernatant, which contains the cystine, is collected for analysis.[35]
3. Quantification by LC-MS/MS:
-
Chromatographic Separation: The supernatant is injected into an LC system to separate cystine from other amino acids and cellular components.
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. A deuterium-labeled cystine internal standard (e.g., cystine-D4) is used for accurate quantification.[34]
-
Data Analysis: The amount of cystine is calculated by comparing the signal of the analyte to that of the internal standard and is typically normalized to the total protein content of the original cell lysate (measured by an assay like the BCA protein assay), expressed as nmol half-cystine/mg protein.[26][34]
Conclusion
This compound therapy represents a landmark in the management of lysosomal storage diseases, acting as a substrate reduction therapy that directly addresses the primary biochemical defect in cystinosis.[2] By facilitating the removal of cystine from lysosomes via a thiol-disulfide exchange reaction, it significantly slows the progression of renal failure and other systemic complications.[1][11] However, it is a treatment, not a cure.[12] this compound does not reverse pre-existing damage, such as the renal Fanconi syndrome, nor does it correct the underlying cellular signaling defects, like impaired mTORC1 signaling, that result from the absence of the cystinosin protein itself.[12][18][24] This highlights the complexity of cystinosis pathophysiology beyond simple cystine accumulation and underscores the need for ongoing research into novel therapeutic strategies, including gene and mRNA-based therapies, to address all facets of the disease.[27][36]
References
- 1. Effects of long-term this compound treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cystinosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTNS (gene) - Wikipedia [en.wikipedia.org]
- 5. CTNS cystinosin, lysosomal cystine transporter [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. CTNS gene: MedlinePlus Genetics [medlineplus.gov]
- 8. understandingcystinosis.com [understandingcystinosis.com]
- 9. Cystinosis - Wikipedia [en.wikipedia.org]
- 10. Cystinosis: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 11. Cystinosis: the evolution of a treatable disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound therapy: a treatment for cystinosis, not a cure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene - CTNS [maayanlab.cloud]
- 14. clinsurggroup.us [clinsurggroup.us]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Inflammasome Activation by Cystine Crystals: Implications for the Pathogenesis of Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 18. clinsurggroup.us [clinsurggroup.us]
- 19. researchgate.net [researchgate.net]
- 20. Detection and characterization of a transport system mediating this compound entry into human fibroblast lysosomes. Specificity for aminoethylthiol and aminoethylsulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of this compound Bitartrate? [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. Cystinosis Medication: Cystine-depleting agents [emedicine.medscape.com]
- 24. The renal Fanconi syndrome in cystinosis: pathogenic insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A new proof of evidence of this compound quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Randomized Controlled Crossover Trial with Delayed-Release this compound Bitartrate in Nephropathic Cystinosis: Effectiveness on White Blood Cell Cystine Levels and Comparison of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Emerging therapeutic strategies for cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Results - Clinical Review Report: this compound delayed-release capsules (Procysbi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Cystadrops® (this compound Ophthalmic Solution) Efficacy and Safety [cystadrops.com]
- 30. An Open-Label, Phase III Study to Assess the Efficacy and Safety of this compound Ophthalmic Solution 0.55% in Japanese Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Long-term follow-up of cystinosis patients treated with 0.55% this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Quantification of cystine in human renal proximal tubule cells using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. Evaluation of the efficacy of cystinosin supplementation through CTNS mRNA delivery in experimental models for cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Antioxidant Applications of Cysteamine: A Detailed Guide to Experimental Concentrations and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine, an aminothiol (B82208) compound derived from the metabolic degradation of coenzyme A, has garnered significant interest for its potent antioxidant properties.[1] Its role in cellular redox homeostasis is multifaceted, involving direct scavenging of reactive oxygen species (ROS), replenishment of intracellular glutathione (B108866) (GSH) stores, and modulation of antioxidant enzyme activity.[1] These mechanisms make this compound a compelling molecule for therapeutic applications in conditions associated with oxidative stress, most notably in the treatment of nephropathic cystinosis.[1] This document provides a comprehensive overview of the in vitro experimental concentrations of this compound used in antioxidant studies, detailed protocols for key assays, and visual representations of its mechanisms and experimental workflows.
Core Mechanisms of this compound's Antioxidant Action
This compound exerts its antioxidant effects through two primary pathways:
-
Direct Radical Scavenging: The thiol (-SH) group in this compound can directly donate a hydrogen atom to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH).[1]
-
Replenishment of Intracellular Glutathione (GSH): this compound plays a crucial role in bolstering the cell's primary endogenous antioxidant, glutathione. It facilitates the uptake of cystine (the oxidized form of cysteine) and promotes its reduction to cysteine, which is a rate-limiting precursor for GSH synthesis.[1] This leads to a significant increase in the intracellular GSH pool, enhancing the cell's capacity to neutralize ROS.[1][2]
Caption: this compound enhances intracellular glutathione (GSH) levels.
Quantitative Data on In Vitro Antioxidant Effects of this compound
The following tables summarize the effective concentrations of this compound observed in various in vitro antioxidant assays.
Table 1: Effects of this compound on Glutathione (GSH) Levels
| Experimental System | This compound Concentration | Outcome | Reference |
| C3H/10T1/2 Cl 8 cells | 300 µM | 3-4 fold increase in cellular GSH content after 24 hours. | [3] |
| CCRF-CEM cells | 160 µM | Maximal 3-fold increase in cellular GSH content after 2 hours. | [1] |
| Chinese hamster ovary (CHO) cells | Not specified | Twofold increase in cellular GSH. | [4] |
| Cultured cystinotic proximal tubular epithelial cells | Not specified | Increased total GSH in both control and cystinotic cells. | [1] |
| Human erythrocytes (GSH-depleted) | 5 mM | Restored intracellular free sulfhydryl groups within 1 hour. | [1] |
Table 2: Effects of this compound on Antioxidant Enzyme Activity
| Enzyme | Experimental System | This compound Concentration | Outcome | Reference |
| Glutathione Peroxidase | CCRF-CEM cells | 200 µM | Inhibition of cellular and purified enzyme activity. | [5] |
| Catalase & Superoxide Dismutase | Rumen Fermentation (in vitro) | 20-60 mg/g of substrate | Linearly increased activity with increasing concentration. | [2] |
Table 3: this compound in Radical Scavenging and ROS Reduction Assays
| Assay | Experimental System | This compound Concentration | Outcome | Reference |
| ROS Scavenging (DCFH-DA) | Human Corneal Endothelial Cells (HCECs) | 0-50 mM | Significantly inhibited tBHP-induced ROS production. | [6] |
Note: Data for direct radical scavenging assays like DPPH and ABTS with specific percentage inhibitions at various concentrations were not available in the searched literature.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Caption: Workflow for the DPPH antioxidant assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the this compound stock solution to obtain the desired test concentrations.
-
Prepare a fresh working solution of DPPH in the same solvent (e.g., 0.1 mM).[7]
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each this compound dilution to separate wells.
-
Add the DPPH working solution to each well.
-
For the control, add the solvent without this compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
-
Measurement and Calculation:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Prepare various concentrations of this compound in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of each this compound dilution to separate wells of a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
For the control, add the solvent without this compound to the ABTS•+ solution.
-
-
Measurement and Calculation:
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[7]
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Intracellular ROS Scavenging Assay (DCFH-DA Method)
This cell-based assay measures the ability of a compound to reduce intracellular reactive oxygen species.
Protocol:
-
Cell Culture and Treatment:
-
Plate adherent cells (e.g., Human Corneal Endothelial Cells - HCECs) in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.[6]
-
Induce oxidative stress by treating the cells with an agent like tert-butyl hydroperoxide (tBHP).[6]
-
Treat the cells with various concentrations of this compound, either concurrently with or prior to the induction of oxidative stress.[6]
-
-
Probe Loading and Measurement:
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a serum-free medium and incubate for 30-60 minutes at 37°C in the dark.[8]
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[8]
-
-
Data Analysis:
-
A decrease in fluorescence intensity in the this compound-treated cells compared to the control (oxidative stress-induced cells without this compound) indicates ROS scavenging activity.
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the effect of a compound on the activity of SOD, a key antioxidant enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound increases homocysteine export and glutathione content by independent mechanisms in C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promotion of cystine uptake and its utilization for glutathione biosynthesis induced by this compound and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms for the cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on oxidative stress-induced cell death of human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Cysteamine in Parkinson's Disease Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine, an aminothiol (B82208) compound, has demonstrated a dual, dose-dependent role in modulating Parkinson's disease (PD) pathology in preclinical mouse models. At lower doses, it confers neuroprotective and even neurorestorative effects, while higher doses can induce a phenotype that mimics certain aspects of PD. This document provides detailed application notes and experimental protocols for the utilization of this compound hydrochloride (Cys-HCl) in mouse models of Parkinson's disease, intended for researchers investigating disease mechanisms and therapeutic strategies. The neuroprotective efficacy of this compound is largely attributed to its capacity to mitigate oxidative stress, reduce inflammation, and upregulate critical neurotrophic pathways, including those mediated by brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2)[1][2][3][4]. Conversely, its neurotoxic potential at higher concentrations provides a valuable tool for studying the non-motor symptoms and underlying pathology of PD[3].
Data Presentation: Quantitative Summary of this compound Effects
The following tables summarize the quantitative outcomes of this compound administration in various mouse models of Parkinson's disease.
Table 1: Neuroprotective Effects of this compound in Toxin-Induced Parkinson's Disease Mouse Models
| Mouse Model & Strain | This compound HCl Dosage & Administration Route | Toxin & Dosage | Key Quantitative Outcomes | Reference |
| MPTP, C57BL/6 mice | 20 mg/kg/day, i.p. | MPTP (20 mg/kg, i.p., 4 doses at 2-hour intervals) | Ameliorated the loss of dopaminergic (DA) neurons and the reduction in striatal DA concentrations.[3][5] | [5] |
| MPTP, C57BL/6 mice | 20 mg/kg/day, i.p. | MPTP | Significantly suppressed the increase in reactive oxygen species (ROS) and malondialdehyde (MDA).[5] | [5] |
| MPTP, C57BL/6 mice | 20 mg/kg/day, i.p. | MPTP | Attenuated the reduction in glutathione (B108866) (GSH) levels.[5] | [5] |
| MPTP, C57BL/6 mice | 20 mg/kg/day, i.p. | MPTP | Significantly restored the inhibited secretion of brain-derived neurotrophic factor (BDNF).[5] | [5] |
| 6-OHDA | This compound/Cystamine post-treatment | 6-hydroxydopamine | Reversed motor impairments and rescued nigral dopaminergic neurons.[6] | [6] |
Table 2: Neurotoxic Effects of High-Dose this compound Administration
| Mouse Strain | This compound HCl Dosage & Administration Route | Behavioral Test | Quantitative Outcome (Control vs. This compound-Treated) | Reference |
| BALB/c | 60 mg/kg, i.p. (3 alternative days) | Pole Test (Latency to turn downward, s) | 89.05 ± 9.50 vs. 110 ± 13 | [3] |
| BALB/c | 60 mg/kg, i.p. (3 alternative days) | Rotarod Test (Latency to fall, s) | 118 ± 31 vs. 55 ± 18 | [3] |
| Not Specified | 60 mg/kg, i.p. (3 alternative days) | Tyrosine Hydroxylase (TH)+ Neurons in Substantia Nigra | 212 ± 33 vs. 149 ± 32 | [3] |
| Not Specified | 60 mg/kg, i.p. (3 alternative days) | Tyrosine Hydroxylase (TH)+ Neurons in Olfactory Bulb | 121 ± 39 vs. 75 ± 9 | [3] |
Experimental Protocols
Preparation and Administration of this compound Hydrochloride
Materials:
-
This compound Hydrochloride (Cys-HCl)
-
Sterile 0.9% saline solution or phosphate-buffered saline (PBS), pH 7.4
-
Sterile syringes and needles (25-27 gauge for mice)
Protocol:
-
Preparation of this compound HCl Solution:
-
Administration:
-
The most common route of administration is intraperitoneal (i.p.) injection.
-
For i.p. injection in mice, gently restrain the animal and insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.
-
The injection volume should not exceed 10 ml/kg. For a 25-gram mouse, the maximum volume would be 0.25 ml.
-
Neuroprotective Protocol in the MPTP Mouse Model
Animal Model: Male C57BL/6 mice are commonly used for the MPTP model.
Materials:
-
This compound HCl solution (prepared as in Protocol 1)
-
MPTP hydrochloride
-
Sterile 0.9% saline solution
Protocol:
-
This compound Pre-treatment:
-
MPTP Administration:
-
On day 5, induce Parkinson's-like neurodegeneration by administering four injections of MPTP hydrochloride (e.g., 20 mg/kg, i.p.) at 2-hour intervals on a single day.[3]
-
Continue daily Cys-HCl treatment concurrently with and subsequent to MPTP administration for the duration of the experiment.
-
Induction of a Parkinson's-like Model with High-Dose this compound
Animal Model: Male BALB/c mice (4-5 months old) have been used in this protocol.[3]
Materials:
-
This compound HCl solution (prepared as in Protocol 1)
Protocol:
-
Cys-HCl Administration:
-
Post-Injection and Behavioral Assessments:
-
Behavioral assessments can be conducted 14 days after the final Cys-HCl injection.[3]
-
Behavioral Assessment: Rotarod Test
Apparatus:
-
A standard accelerating rotarod apparatus for mice. The rotating rod is typically around 3-5 cm in diameter.
Protocol:
-
Acclimation and Training:
-
For 2-3 consecutive days prior to testing, train the mice on the rotarod.
-
Conduct 3-4 trials per day for each mouse.
-
Place the mouse on the stationary rod for 1 minute, then start the rotation at a low speed (e.g., 4 RPM) and gradually accelerate to a high speed (e.g., 40 RPM) over a period of 5 minutes.[7]
-
-
Testing:
-
On the testing day, conduct three trials for each animal.
-
Record the latency to fall from the rotating rod for each trial.
-
A longer latency to fall is indicative of better motor coordination and balance.
-
The average latency of the three trials is used for data analysis.
-
Immunohistochemistry for Tyrosine Hydroxylase (TH)
Protocol:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Section the brain, particularly the substantia nigra and striatum, at 30-40 µm using a cryostat or vibratome.
-
-
Staining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., incubation in citrate (B86180) buffer).
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.[7]
-
Incubate the sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., chicken anti-TH, diluted 1:200 in blocking buffer).[8][9]
-
Wash the sections three times with PBS.
-
Incubate with an appropriate fluorescently-labeled secondary antibody (e.g., anti-chicken IgG, diluted 1:1000) for 1-2 hours at room temperature, protected from light.[7][8]
-
Wash the sections three times with PBS.
-
Mount the sections on slides with a DAPI-containing mounting medium.
-
-
Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
Quantify the number of TH-positive neurons in the region of interest (e.g., substantia nigra pars compacta) using stereological methods.
-
Visualizations
Caption: General experimental workflow for investigating this compound in mouse models of PD.
Caption: this compound-mediated neuroprotection via the BDNF signaling pathway.
Caption: this compound's role in activating the Nrf2 antioxidant pathway.
References
- 1. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
Preparing Stable Cysteamine Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine, an aminothiol (B82208) compound, is a crucial molecule in various research applications, including its use as a treatment for cystinosis and its potential in neurodegenerative disease studies. However, the inherent instability of this compound in aqueous solutions presents a significant challenge for researchers. The primary degradation pathway is the oxidation of its sulfhydryl group to form the disulfide dimer, cystamine (B1669676), which is often therapeutically inactive.[1] This rapid degradation can compromise experimental reproducibility and lead to inaccurate results.
These application notes provide a comprehensive guide to understanding and mitigating this compound instability. By carefully controlling key factors such as pH, temperature, and exposure to oxygen and metal ions, researchers can prepare and maintain stable this compound solutions for reliable and consistent experimental outcomes.
Factors Influencing this compound Stability
The stability of this compound in an aqueous solution is influenced by several environmental factors. Understanding these factors is critical for preventing degradation.
-
pH: this compound oxidation is highly dependent on pH. Alkaline or neutral conditions promote the formation of the more reactive thiolate anion, accelerating oxidation.[1][2] Conversely, an acidic pH (around 4.2-4.5) significantly slows down the degradation process.[1][2][3]
-
Temperature: Higher temperatures increase the rate of this compound degradation.[1][2] Therefore, storage at low temperatures is essential for maintaining stability.
-
Oxygen: The presence of oxygen is a primary driver of this compound oxidation.[1][3] Minimizing exposure to atmospheric oxygen is crucial for preserving the integrity of the solution.
-
Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of this compound.[1][3]
Strategies for Enhancing this compound Stability
Several strategies can be employed to prepare stable this compound solutions for laboratory use:
-
Use of this compound Hydrochloride (HCl): this compound is often supplied as a hydrochloride salt, which is a more stable crystalline solid compared to the free base.[1] In solution, the HCl salt helps maintain a lower pH, thereby slowing oxidation.[1]
-
pH Adjustment: Maintaining an acidic pH (e.g., 4.2) is one of the most effective ways to stabilize this compound solutions.[1][2]
-
Use of Chelating Agents: The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), effectively sequesters metal ions that catalyze oxidation.[1][4]
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, minimizes contact with oxygen and significantly reduces degradation.[1][5]
-
Low-Temperature Storage: Storing this compound solutions at refrigerated (2-8°C) or, for long-term stability, frozen (-20°C) temperatures is critical.[1][6][7]
-
Use of Antioxidants: While some antioxidants can be beneficial, their effects can vary. Catalase has been shown to decrease the oxidation rate.[1][8] However, some antioxidants like Vitamin C have been reported to paradoxically increase the degradation rate.[1][2]
Quantitative Stability Data
The following tables summarize the stability of this compound solutions under various conditions.
Table 1: Effect of Temperature on this compound Stability
| Storage Temperature | Percentage of this compound Remaining (after 1 week) | Percentage of this compound Remaining (after 52 weeks) |
| +4°C | 61.6% (±2%) | 22.9% (±1.9%) |
| -20°C | 85.1% (±0.9%) | 85.7% (±2.5%) |
Data adapted from a study on 0.5% this compound ophthalmic solutions.[6]
Table 2: Long-Term Stability of this compound Formulations (1 Month)
| Formulation ID | Storage Condition | This compound Degraded (%) | Cystamine Formed (%) |
| F-V | 5 ± 3°C | 35% | Not specified |
| F-VI | 25 ± 2°C | 56% | Not specified |
Data adapted from a study on 0.55% this compound hydrochloride solutions.[9]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound solution with enhanced stability for general laboratory use.
Materials:
-
This compound hydrochloride (HCl) powder
-
High-purity, deoxygenated water (e.g., Milli-Q or equivalent, purged with nitrogen or argon for at least 30 minutes)
-
Disodium edetate (EDTA)
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile, amber glass vials with airtight seals
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound HCl powder.
-
Dissolve the powder in deoxygenated water to the desired final concentration.
-
Add EDTA to a final concentration of 0.01% (w/v).
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous vortexing to minimize the reintroduction of oxygen.
-
Measure the pH of the solution and adjust to approximately 4.2 using dilute HCl or NaOH.
-
Purge the headspace of the vial with a gentle stream of nitrogen or argon for 1-2 minutes.
-
Immediately seal the vial tightly.
-
For short-term use (up to one week), store at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C.[1][6]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound and Cystamine Quantification
This protocol outlines a general method for the simultaneous determination of this compound and its primary degradation product, cystamine, using reverse-phase HPLC.[9][10]
Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV detector and a C18 reversed-phase column.[9][10]
-
Mobile Phase: A gradient mixture of an aqueous solution containing an ion-pairing agent (e.g., 0.5% sodium heptane (B126788) sulfonate) adjusted to an acidic pH (e.g., 2.5 with phosphoric acid) and an organic solvent like acetonitrile.[9][10]
-
Column Temperature: 30°C[10]
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of this compound hydrochloride and cystamine in the mobile phase or a suitable diluent.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks for this compound and cystamine based on their retention times. Quantify the amounts by comparing the peak areas of the samples to the standard curve.[1]
Visualizations
Signaling Pathways and Workflows
Caption: Primary degradation pathway of this compound to cystamine.
Caption: this compound's mechanism of action in reducing lysosomal cystine.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges for this compound stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. air.unipr.it [air.unipr.it]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Storage Conditions on Stability of Ophthalmological Compounded this compound Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Storage Conditions on Stability of Ophthalmological Compounded this compound Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approaches for improving stability of this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limitations and Challenges in the Stability of this compound Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application of Cysteamine in Primary Neuron Culture for Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine, the decarboxylated derivative of the amino acid cysteine, and its oxidized form, cystamine, have emerged as promising therapeutic agents in the context of neurodegenerative diseases.[1] With the ability to cross the blood-brain barrier, this compound presents a significant advantage for targeting central nervous system disorders.[1] In preclinical research, primary neuron cultures serve as a vital in vitro model to investigate the neuroprotective potential of compounds like this compound against various neurotoxic insults. These application notes provide a comprehensive guide to utilizing this compound in primary neuron cultures for neuroprotection assays, detailing its mechanisms of action, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms, making it a pleiotropic therapeutic candidate.[2] Key among these are the mitigation of oxidative stress and the upregulation of neurotrophic factor expression.[3] this compound can directly scavenge reactive oxygen species and indirectly boost the intracellular levels of cysteine, a precursor to the major endogenous antioxidant glutathione.[4]
A significant aspect of this compound's neuroprotective activity is its ability to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and plasticity.[5][6] this compound has been shown to enhance BDNF secretion, which in turn activates the Tropomyosin receptor kinase B (TrkB) signaling pathway.[5][7] This activation of the BDNF/TrkB pathway is crucial for mediating the neuroprotective effects of this compound.[7] Furthermore, this compound has been reported to upregulate Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling, another key pathway in the cellular defense against oxidative stress.[1][3]
Data Presentation
The following tables summarize quantitative data from studies investigating the neuroprotective effects of this compound in primary neuron cultures.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Assay Type | Cell Model | Neurotoxic Insult | This compound Concentration | Outcome | Reference |
| Nuclear Condensation Assay | Primary Cortical Neurons | Mutant Huntingtin (Htt) | EC50 = 7.1 nM | Strong neuroprotective effect against mHtt toxicity. | [8] |
| Mitochondrial Rescue | Primary Neuron Model of HD | Mutant Huntingtin (Htt) | Not specified | Rescued mitochondrial changes induced by mHtt. | [8] |
| Neuroprotection Assay | Primary Striatal Neurons | Mutant Huntingtin (Htt) | As low as 10 nM | Strong protective effect observed. | [8] |
Table 2: Effects of this compound on BDNF/TrkB Pathway Components
| Parameter Measured | Cell Type | This compound/Cystamine Concentration | Effect | Reference |
| BDNF Secretion | Neuronal Cells | 100 µM (Cystamine) | Increased BDNF in supernatant. | [7] |
| HSJ1 Transcript Levels | Neuronal Cells | 100 µM (Cystamine) | 1.7-fold increase at 24h, 2.2-fold at 48h. | [7] |
| TrkB Tyrosine Phosphorylation | Mouse Frontal Cortex | Not specified (Cystamine) | Enhanced. | [9] |
| Akt Activation | Mouse Frontal Cortex | Not specified (Cystamine) | Activated. | [9] |
| ERK1/2 Activation | Mouse Frontal Cortex | Not specified (Cystamine) | Activated. | [9] |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol is adapted from methodologies for isolating and culturing primary cortical neurons from embryonic rodents.[10][11][12][13]
Materials:
-
Timed-pregnant rodent (e.g., E15.5-E18 mouse or rat)
-
Ice-cold Hank's Balanced Salt Solution with Glucose (HBSS-G)[12]
-
Neurobasal medium supplemented with B27 and L-glutamine[7]
-
Poly-D-Lysine or Poly-L-lysine coated culture plates/coverslips[11][13]
-
DNase I[11]
-
Sterile dissection tools
Procedure:
-
Coating of Culture Vessels: The day before dissection, coat culture plates or coverslips with Poly-D-Lysine or Poly-L-lysine solution (e.g., 100 µg/ml) and incubate overnight at 37°C. Wash twice with sterile water before use.[11][13]
-
Dissection: Euthanize the pregnant rodent according to approved institutional protocols. Aseptically remove the embryos and place them in ice-cold HBSS-G. Dissect the cortices from the embryonic brains, removing the meninges and olfactory bulbs.[12]
-
Digestion: Transfer the cortical tissue to a tube containing a pre-warmed enzymatic solution (e.g., 0.25% trypsin or papain) and incubate at 37°C for 15-30 minutes with gentle agitation.[10][11]
-
Inhibition and Dissociation: Stop the digestion by adding a trypsin inhibitor. Gently triturate the tissue with a pipette to obtain a single-cell suspension.[10]
-
Cell Plating: Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove any remaining tissue clumps.[11] Centrifuge the cells, resuspend the pellet in pre-warmed neuronal plating medium, and count the viable cells. Plate the neurons at the desired density (e.g., 5 x 10^4 cells/well for a 96-well plate) onto the coated culture vessels.[11]
-
Culture Maintenance: Incubate the neurons at 37°C in a humidified incubator with 5% CO2. Perform partial media changes every 3-4 days.[14]
Neuroprotection Assays
a. Induction of Neurotoxicity:
-
After allowing the primary neurons to mature in culture (typically 7-10 days in vitro), introduce the neurotoxic insult. This could be, for example, transduction with a lentivirus expressing mutant Huntingtin protein to model Huntington's disease[8] or treatment with a chemical neurotoxin to induce oxidative stress.
-
Pre-treat the neurons with varying concentrations of this compound for a specified period (e.g., 24 hours) before or concurrently with the neurotoxic insult.[7]
b. MTT Assay for Cell Viability: [15]
-
Following the treatment period, add MTT reagent (final concentration 0.5 mg/ml) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Cell viability is proportional to the absorbance.
c. LDH Assay for Cytotoxicity: [16][17]
-
After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Prepare the LDH assay reagent according to the manufacturer's instructions. This typically involves mixing a substrate, cofactor, and dye solution.
-
Add the assay reagent to the collected supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[18]
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at approximately 490 nm.[17] Cytotoxicity is proportional to the amount of LDH released and the resulting color change.
d. Caspase-3 Activity Assay for Apoptosis: [19][20][21]
-
Following treatment, lyse the neurons using a provided lysis buffer.
-
Incubate the cell lysate on ice.
-
Prepare a reaction mixture containing a caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
Add the cell lysate to the reaction mixture in a 96-well plate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[19][21] An increase in signal indicates elevated caspase-3 activity and apoptosis.
Mandatory Visualizations
References
- 1. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cystamine and this compound increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cystamine and this compound increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oipub.com [oipub.com]
- 10. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
- 13. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. mpbio.com [mpbio.com]
- 21. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Cysteamine as a Supplement in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine is a simple aminothiol (B82208) compound that has demonstrated significant benefits as a supplement in cell culture media. Its primary role is as a potent antioxidant, chiefly by increasing the intracellular levels of glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system.[1][2] This property makes this compound a valuable tool for mitigating oxidative stress in vitro, which can arise from various factors including high cell densities, nutrient depletion, and the accumulation of metabolic byproducts.[3] Beyond its antioxidant capacity, this compound has been shown to influence a range of cellular processes, including proliferation, apoptosis, and protein production.[4][5]
These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanisms of action, quantitative effects on various cellular parameters, and detailed protocols for its application and evaluation.
Mechanism of Action
This compound exerts its effects through multiple mechanisms:
-
Glutathione Synthesis: this compound promotes the uptake of cystine, the oxidized form of cysteine, and facilitates its reduction to cysteine, which is the rate-limiting precursor for GSH synthesis.[2] This leads to a significant elevation of the intracellular GSH pool, enhancing the cell's ability to neutralize reactive oxygen species (ROS).[2]
-
Direct Radical Scavenging: As a thiol-containing compound, this compound can directly scavenge free radicals, providing an immediate protective effect against oxidative damage.[2][6]
-
Modulation of Signaling Pathways: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[2] This leads to the upregulation of numerous antioxidant genes.[2] At higher concentrations, it can also induce apoptosis through pathways involving caspase-3 and the generation of hydrogen peroxide.[4][5]
-
Lysosomal Cystine Depletion: In models of cystinosis, a lysosomal storage disorder, this compound enters lysosomes and converts cystine into cysteine and a mixed disulfide of cysteine and this compound, both of which can then be transported out of the lysosome.[6][7]
Data Presentation
The following tables summarize the quantitative effects of this compound supplementation in various cell culture applications.
Table 1: Effects of this compound on Oxidative Stress Markers
| Parameter | Model System | This compound Treatment | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) | PMA-stimulated RAW macrophages | Not specified | 33% reduction in extracellular ROS | [8] |
| Reactive Oxygen Species (ROS) | Macrophages co-cultured with apoptotic renal tubular cells | Not specified | 43%–52% reduction in intracellular oxidant species | [8] |
| Total Thiol Content | Unilateral Ureteral Obstruction (UUO) mouse model (kidney tissue) | This compound bitartrate | 53% increase on day 7 | [8] |
| Protein Oxidation | Unilateral Ureteral Obstruction (UUO) mouse model (kidney tissue) | This compound bitartrate | >50% reduction in protein oxidation | [2] |
| Glutathione (GSH) Levels | Chinese hamster ovary (CHO) cells | This compound (MEA) | Twofold increase in cellular GSH | [2] |
Table 2: Effects of this compound on Cell Viability and Proliferation
| Cell Line | This compound Concentration | Observation | Reference |
| CCRF-CEM | 39 µM - 1.25 mM (2-hour exposure) | Dose-dependent decrease in viable cells, with an EC50 of 88.5 ± 5.1 µM. | [4] |
| Glioblastoma cells | 50, 100, 500 µM | Significant inhibition of invasion, non-cytotoxic. | [9] |
| Glioblastoma cells | >1 mM | Inhibition of invasion with potential cytotoxicity. | [9] |
| Recombinant Sp2.0 cells | 2, 4, 5 mM | No significant change in secreted IgG4 levels. | [10] |
| Recombinant Sp2.0 cells | 7 mM | Significant decrease in IgG4 levels. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
0.22 µm syringe filter
-
Sterile tubes
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in sterile PBS or serum-free medium to create a concentrated stock solution (e.g., 100 mM).
-
Gently vortex the solution to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
It is highly recommended to prepare fresh solutions for each experiment due to the potential for oxidation.[1]
-
If short-term storage is necessary, aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound. Note that as a reducing agent, this compound can interfere with tetrazolium-based assays like MTT, potentially leading to an overestimation of viability.[1] It is advisable to include appropriate controls and consider alternative assays like BrdU incorporation.[1]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions (prepared from stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Approximately 4 hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from "no-cell" control wells.[1]
Protocol 3: Measurement of Intracellular Glutathione (GSH) using the DTNB Assay
This protocol, based on the reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), quantifies total intracellular glutathione.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
5-sulfosalicylic acid (SSA) solution (1% w/v)
-
DTNB solution
-
Glutathione reductase
-
NADPH
-
96-well plate
-
Microplate reader
Procedure:
-
Harvest cells by trypsinization or scraping and wash the cell pellet with ice-cold PBS.
-
Lyse the cells by adding 200 µL of 1% SSA solution and incubating on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the GSH assay.
-
In a 96-well plate, add 50 µL of the supernatant to a well.
-
Add 50 µL of DTNB solution.
-
Add 50 µL of glutathione reductase.
-
Incubate for 3-5 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of NADPH.
-
Measure the absorbance at 412 nm kinetically for 3-5 minutes. The rate of color change is proportional to the total glutathione concentration.[3]
Mandatory Visualizations
Caption: this compound's antioxidant signaling pathways.
Caption: Workflow for intracellular GSH measurement.
Caption: this compound-induced apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Review on the Antimutagenic and Anticancer Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cysteamine Treatment in In Vivo Studies of Cystinosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nephropathic cystinosis is an autosomal recessive lysosomal storage disorder stemming from mutations in the CTNS gene.[1][2][3] This gene encodes cystinosin, a lysosomal transporter responsible for exporting cystine from the lysosome. Dysfunctional cystinosin leads to the accumulation and crystallization of cystine within lysosomes, causing widespread cellular damage. The kidneys and eyes are particularly vulnerable, with patients often developing renal Fanconi syndrome that progresses to end-stage renal disease within the first decade of life if untreated.[1]
The current standard-of-care treatment is cysteamine, an aminothiol (B82208) that enters the lysosome and converts cystine into cysteine and a cysteine-cysteamine mixed disulfide.[1][4] These molecules can then exit the lysosome via alternative transporters, effectively bypassing the defective cystinosin and reducing the intralysosomal cystine burden.[1][4][5]
Animal models, especially the Ctns knockout (Ctns-/-) mouse, are indispensable tools for investigating the pathophysiology of cystinosis and for the preclinical assessment of novel therapeutics.[1][2] These models replicate key aspects of the human disease, including cystine accumulation and, depending on the genetic background, renal and ocular complications.[2][6] These application notes provide an overview and detailed protocols for the administration and evaluation of this compound in in vivo models of cystinosis.
This compound Formulations and Administration in Animal Models
This compound Formulations
Several forms of this compound are used in research, including this compound hydrochloride, this compound bitartrate (B1229483), and phosphothis compound (B1212360). Studies in healthy human volunteers have shown no significant differences in the relative bioavailability of these formulations.[7][8] Both immediate-release and delayed-release formulations have been developed to improve patient compliance, a factor that can also be relevant in long-term animal studies.[9][10][11][12]
Routes of Administration
-
Oral Administration: This is the most common systemic route for preclinical studies.
-
In Drinking Water: this compound is dissolved in the animals' drinking water. This method is convenient for long-term studies but requires monitoring of water intake to ensure consistent dosing.[1]
-
In Diet: this compound is mixed directly into powdered rodent chow. This can improve palatability and ensure dosage is tied to food consumption.[1][13]
-
-
Topical (Ocular) Administration: For studying the effects of this compound on corneal cystine crystals, a topical solution is applied directly to the eyes.[6][14][15]
Quantitative Data on this compound Efficacy in Ctns-/- Mice
The following tables summarize the quantitative outcomes of this compound treatment in Ctns-/- mouse models, providing a basis for experimental design and endpoint selection.
Table 1: Systemic this compound Treatment Protocols and Efficacy
| Parameter | This compound Regimen | Duration | Key Efficacy Outcomes | Reference(s) |
| Tissue Cystine Reduction | Oral administration | Not specified | Marked decrease in cystine levels in all tested organs (kidney, liver, etc.). | [2][3] |
| Renal Cystine Reduction | 400 mg/kg/day in diet | 14 months | Significant reduction in kidney cystine concentrations. | [13] |
| Preservation of Kidney Function | 400 mg/kg/day in diet | 14 months | Restoration of creatinine (B1669602) clearance to near wild-type levels (0.76 in treated vs. 0.44 in untreated). | [1] |
| Reduction of Lysosomal Proliferation | 400 mg/kg/day in diet | 14 months | 70% reduction in the number of LAMP1-positive structures in the kidney. | [1] |
| Preservation of Renal Parenchyma | 400 mg/kg/day in diet | 14 months | Significant increase in the area of healthy proximal tubules (42.1% vs. 10.5% in untreated). | [1] |
Table 2: Topical this compound Treatment Protocol and Efficacy (Ocular)
| Parameter | This compound Regimen | Duration | Key Efficacy Outcomes | Reference(s) |
| Corneal Crystal Deposition | 0.55% this compound eyedrops, 4 times daily | 4 weeks | Significantly inhibited the progression of corneal crystal accumulation (p<0.001). Crystal volume increased by only 15% in treated eyes versus 173% in untreated eyes. | [6][14] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Drinking Water
Objective: To deliver a continuous and systemic dose of this compound to a cohort of mice.
Materials:
-
This compound hydrochloride
-
Standard drinking water bottles
-
Graduated cylinders for accurate volume measurement
-
Weighing scale
-
Metabolic cages (recommended for initial intake assessment)
Procedure:
-
Determine Water Consumption: House mice in metabolic cages and measure their average daily water intake over a 48-72 hour period.
-
Dosage Calculation: Based on the target dose (e.g., 200-400 mg/kg/day) and the average body weight and water consumption of the mice in a cage, calculate the amount of this compound hydrochloride to add to the drinking water.[1]
-
Example Calculation: For a cage of 5 mice, each weighing 25g (0.125 kg total), with a target dose of 400 mg/kg/day, the total daily dose is 50 mg. If their average daily consumption is 25 mL, dissolve 50 mg of this compound in 25 mL of water.
-
-
Solution Preparation: Dissolve the calculated amount of this compound in the corresponding volume of drinking water. Crucially, prepare this solution fresh daily , as this compound is prone to oxidation.[1]
-
Administration: Replace the standard water bottles with the freshly prepared this compound-containing bottles each day.
-
Monitoring: Regularly monitor the health and weight of the animals. Periodically re-measure water consumption to ensure dosing remains accurate, especially if animal weight changes significantly.
Protocol 2: Measurement of Tissue Cystine Content
Objective: To quantify cystine levels in tissues to assess the primary efficacy of this compound treatment. This protocol is based on methods involving protein precipitation followed by analysis.[1]
Materials:
-
Snap-frozen tissues (e.g., kidney, liver)
-
Homogenizer (e.g., Dounce or mechanical)
-
N-ethylmaleimide (NEM) solution (e.g., 650 µg/mL in PBS) to block free sulfhydryl groups
-
15% Sulfosalicylic acid (SSA) for protein precipitation
-
0.1 N NaOH for protein pellet resuspension
-
Microcentrifuge
-
Protein assay kit (e.g., BCA)
-
Analysis system (e.g., HPLC with electrochemical detection or LC-MS/MS)
Procedure:
-
Tissue Homogenization: On ice, weigh a portion of the frozen tissue and immediately homogenize it in a fixed volume of NEM solution (e.g., 750 µL).[1]
-
Protein Precipitation: Add a volume of 15% SSA to the homogenate (e.g., 300 µL).[1] Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.
-
Sample Separation: Carefully collect the supernatant, which contains the free cystine, for analysis. Store at -80°C if not analyzing immediately.
-
Protein Quantification: Resuspend the protein pellet in 0.1 N NaOH.[1] Use a small aliquot of the resuspended pellet to determine the total protein concentration with a standard protein assay.
-
Cystine Analysis: Analyze the cystine concentration in the supernatant using a validated method like HPLC or LC-MS/MS.
-
Normalization: Express the cystine concentration as nmol half-cystine per mg of protein to normalize for the amount of tissue processed.
Protocol 3: Assessment of Renal Function via Creatinine Clearance
Objective: To evaluate glomerular filtration rate as a measure of kidney function.
Materials:
-
Metabolic cages for individual housing
-
Urine and blood collection supplies
-
Creatinine assay kit (colorimetric or enzymatic)
Procedure:
-
Acclimation: Acclimate mice to the metabolic cages for at least 48 hours before starting the collection to minimize stress-induced variations.[1]
-
Urine Collection: Place mice in the cages with ad libitum access to food and their designated water (control or this compound-treated). Collect urine over a 24-hour period.[1]
-
Record Urine Volume: At the end of the 24-hour period, measure and record the total volume of urine collected for each mouse.
-
Blood Collection: Immediately following the urine collection, obtain a blood sample (e.g., via submandibular or saphenous vein) and process it to obtain plasma or serum.
-
Sample Storage: Store urine and plasma/serum at -80°C until analysis.[1]
-
Creatinine Measurement: Determine the creatinine concentration in both the urine and plasma/serum samples using a suitable assay kit, following the manufacturer’s instructions.
-
Calculate Creatinine Clearance:
-
First, calculate the Urine Flow Rate (mL/min) = Total 24-hour urine volume (mL) / 1440 min.[1]
-
Then, calculate Creatinine Clearance (mL/min) = [Urine Creatinine (mg/dL) × Urine Flow Rate (mL/min)] / Plasma Creatinine (mg/dL).
-
Visualizing Pathways and Workflows
Cystinosis Pathophysiology and this compound's Mechanism of Action
Caption: Pathological cascade in cystinosis and the therapeutic intervention point of this compound.
General Experimental Workflow for In Vivo this compound Efficacy Studies
Caption: A four-phase workflow for preclinical evaluation of this compound in cystinosis animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. Intralysosomal Cystine Accumulation in Mice Lacking Cystinosin, the Protein Defective in Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intralysosomal cystine accumulation in mice lacking cystinosin, the protein defective in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Models to Study Nephropathic Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of long-term this compound treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of topical this compound therapy in the CTNS−/− knockout mouse using in vivo confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the relative bioavailability of this compound hydrochloride, this compound bitartrate and phosphothis compound in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the relative bioavailability of this compound hydrochloride, this compound bitartrate and phosphothis compound in healthy adult male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of cystinosis with delayed-release this compound: 6-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of immediate release and delayed release this compound in 17 patients with nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Randomized Controlled Crossover Trial with Delayed-Release this compound Bitartrate in Nephropathic Cystinosis: Effectiveness on White Blood Cell Cystine Levels and Comparison of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.rug.nl [pure.rug.nl]
- 13. Genistein improves renal disease in a mouse model of nephropathic cystinosis: a comparison study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of topical this compound therapy in the CTNS−/− knockout mouse using in vivo confocal microscopy [escholarship.org]
- 15. Cystinosis: practical tools for diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Cysteamine in Biological Matrices: A Guide for Researchers
Introduction
Cysteamine, an aminothiol (B82208) derived from the metabolism of coenzyme A, is a molecule of significant interest in biomedical research and drug development.[1][2] It is the primary treatment for cystinosis, a rare genetic disorder characterized by the accumulation of cystine in lysosomes.[3][4][5] Furthermore, its antioxidant and depigmenting properties have led to its investigation for neurodegenerative diseases and dermatological applications.[3] Accurate quantification of this compound in biological samples such as plasma, urine, and tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its physiological roles.
However, the quantification of this compound presents several analytical challenges. Its high susceptibility to oxidation to its disulfide form, cystamine (B1669676), can lead to underestimation of its true concentration.[6] Additionally, this compound lacks a chromophore, making its direct detection by UV-Vis or fluorescence spectroscopy difficult without derivatization.[6][7][8][9] The complex nature of biological matrices also introduces the potential for interference, further complicating analysis.[6]
This document provides detailed application notes and protocols for various methods to quantify this compound levels in biological samples, designed for researchers, scientists, and drug development professionals.
Challenges in this compound Quantification
Several factors contribute to the difficulty in accurately measuring this compound in biological samples:
-
Chemical Instability: this compound readily oxidizes to cystamine, especially in aqueous solutions and at alkaline pH. This can occur during sample collection, storage, and analysis.[6]
-
Lack of Chromophore: The absence of a UV-absorbing or fluorescent functional group in its structure necessitates a derivatization step for detection by HPLC with UV or fluorescence detectors.[6][7][8][9]
-
Matrix Effects: Components of biological samples can interfere with the analysis, particularly in mass spectrometry-based methods, leading to ion suppression or enhancement.[6]
-
Reactivity: The thiol group of this compound can react with other thiol-containing molecules in the biological matrix, such as cysteine residues in proteins.[6]
To overcome these challenges, specific sample handling procedures and analytical techniques are required. The use of reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) is crucial to maintain this compound in its reduced form.[6][7]
Analytical Methods for this compound Quantification
Several analytical methods have been developed for the quantification of this compound in biological samples, each with its own advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and colorimetric assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for this compound quantification and is often considered the gold standard.[8][10][11][12][13] It can directly measure this compound without derivatization, although derivatization can sometimes be used to improve chromatographic retention.[7]
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is based on established methods for the analysis of this compound in plasma samples.[6][8][10][11]
a. Materials and Reagents:
-
This compound hydrochloride (analytical standard)
-
This compound-D4 hydrochloride (internal standard)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
b. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of an internal standard working solution (e.g., this compound-D4).[6]
-
Add 10 µL of a reducing agent solution (e.g., 100 µM TCEP in water) to reduce any cystamine back to this compound.[6][8]
-
Vortex briefly and incubate for 15 minutes at room temperature.[6]
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]
c. LC-MS/MS Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining the polar this compound molecule.[6]
-
Mobile Phase A: Water with 0.1% formic acid[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[6]
-
Gradient: A gradient elution starting with a high percentage of the organic phase (e.g., 95% B) and ramping down.[6]
-
Flow Rate: 0.4 - 0.5 mL/min[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[6]
-
Ionization Mode: Positive electrospray ionization (ESI+)[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.[10]
d. Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.[6]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples to ensure accuracy and precision.[6]
Experimental Workflow for LC-MS/MS Quantification of this compound
Caption: Workflow for this compound quantification by LC-MS/MS.
HPLC with Fluorescence or UV Detection
Due to this compound's lack of a native chromophore or fluorophore, derivatization is necessary for its detection by HPLC with fluorescence or UV detectors.[7][9] This involves reacting the thiol group of this compound with a labeling agent to introduce a detectable tag.
Common Derivatizing Agents:
-
For Fluorescence Detection: N-(1-pyrenyl)maleimide (NPM) and o-phthalaldehyde (B127526) (OPA) are popular choices as they form highly fluorescent products.[7][14]
-
For UV Detection: Agents that introduce a strong chromophore, such as 2-chloro-1-methylquinolinium tetrafluoroborate, are used.[7]
Experimental Protocol: HPLC-Fluorescence Quantification of this compound using NPM Derivatization
This protocol is adapted from a method for determining this compound in various biological samples.[14]
a. Materials and Reagents:
-
N-(1-pyrenyl)maleimide (NPM) solution (1 mM in acetonitrile)
-
Perchloric acid (PCA), 0.2 M
-
Sodium borate (B1201080) buffer (0.1 M, pH 8.0)
-
This compound standards or sample homogenates
-
HPLC system with a fluorescence detector (λex=330 nm, λem=376 nm)
-
Reversed-phase C18 column
b. Sample Preparation and Derivatization:
-
Homogenize tissue samples in 4 volumes of 0.2 M PCA. For plasma, deproteinize with PCA.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[7]
-
To 50 µL of the supernatant (or standard solution), add 50 µL of sodium borate buffer.[7]
-
Add 100 µL of the NPM solution.
-
Incubate the mixture at 60°C for 30 minutes in the dark.
-
Cool the mixture to room temperature.
-
Inject an appropriate volume into the HPLC system.
c. HPLC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile and water (70:30) with acetic acid and o-phosphoric acid (1 mL/L)[14]
-
Flow Rate: Typically 1.0 mL/min
-
Detector: Fluorescence detector set to λex=330 nm and λem=376 nm[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for this compound quantification. Similar to HPLC, derivatization is required to increase the volatility and thermal stability of this compound for gas chromatography.[7] Silylation or acylation reagents are commonly used.[7]
Experimental Protocol: GC-MS Quantification of this compound
This protocol outlines a general procedure for the analysis of this compound and its disulfide, cystamine, by GC.[15]
a. Materials and Reagents:
-
This compound and Cystamine standards
-
Sodium borohydride (B1222165) (for reduction of cystamine and protein-bound forms)
-
Derivatization agent (e.g., N,S-diisobutoxycarbonyl)
-
GC-MS system with a suitable capillary column (e.g., DB-210)
b. Sample Preparation and Derivatization:
-
For total this compound, treat the sample with sodium borohydride to reduce all oxidized and protein-bound forms to free this compound.[15]
-
Perform a derivatization reaction to convert this compound into a volatile derivative. For example, reaction with isobutyl chloroformate to form N,S-diisobutoxycarbonyl derivatives.[15]
-
Extract the derivative into an organic solvent.
-
Concentrate the extract and inject it into the GC-MS system.
c. GC-MS Conditions:
-
Column: Capillary column suitable for the separation of the derivatives (e.g., DB-210).[15]
-
Carrier Gas: Helium
-
Temperature Program: An optimized temperature gradient to separate the derivatized this compound from other sample components.
-
Detector: Flame photometric detection or mass spectrometry in selected ion monitoring (SIM) mode.
Colorimetric Assays
Colorimetric assays offer a simpler and more accessible method for this compound detection, though they may have lower specificity and sensitivity compared to chromatographic methods. These assays are often based on the interaction of this compound with nanoparticles or specific chemical reagents, leading to a visible color change.
Example: Cysteine-Stabilized Silver Nanoparticles (AgNPs) Probe
This method utilizes the aggregation of cysteine-stabilized AgNPs induced by this compound, resulting in a color change from yellow to dark brown.[16]
a. Principle: The addition of this compound to a solution of cysteine-stabilized AgNPs causes the nanoparticles to aggregate. This aggregation leads to a quenching of the surface plasmon resonance (SPR) band at around 400 nm and the appearance of a new absorption band at a longer wavelength (e.g., 560 nm), which corresponds to the color change.[16]
b. Procedure Outline:
-
Synthesize cysteine-stabilized silver nanoparticles.
-
Add a known volume of the biological sample (e.g., blood serum) to the AgNPs solution.[16]
-
Observe the color change and measure the absorbance spectrum using a UV-Vis spectrophotometer.
-
Quantify the this compound concentration by relating the change in absorbance to a calibration curve prepared with known concentrations of this compound.
This method has been shown to be selective for this compound over other biomolecules like various amino acids and glutathione.[16]
Quantitative Data Summary
The performance of different analytical methods for this compound quantification can vary. The following table summarizes typical quantitative parameters reported in the literature for various methods.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LLOQ) | Recovery (%) |
| LC-MS/MS | Human Plasma | 2.5 - 50 µM[10] | 0.25 µM[10] | 1.25 µM[10] | - |
| LC-MS/MS | Human Plasma | - | - | - | Accuracy: 97.8 - 106%[10] |
| HPLC-Fluorescence (NPM) | Plasma, Liver | 0 - 1200 nM[14] | - | - | 94.1 - 98.6[14] |
| HPLC (Post-column OPA) | - | 2 - 200 pmol[17] | - | - | - |
| HPLC-Electrochemical | Human Plasma | - | - | - | 96.6 ± 1.9[18] |
| GC-FPD | - | 0.2 - 5.0 nmol[15] | ~0.5 pmol injected[15] | - | 91 - 106[15] |
| Colorimetric (AgNPs) | Human Blood Serum | - | 0.37 µM[16] | - | - |
Note: This table provides a summary of reported values, which may vary depending on the specific protocol and instrumentation used.
This compound Metabolic Pathway and Mechanism of Action in Cystinosis
This compound is endogenously produced from the degradation of Coenzyme A.[1] In the context of cystinosis, its therapeutic effect lies in its ability to reduce the accumulation of cystine within lysosomes.
Mechanism of Action in Cystinosis Cystinosis is caused by a faulty transporter, cystinosin, which is responsible for transporting cystine out of the lysosome.[3] This leads to the buildup of cystine crystals, causing cellular damage.[3] this compound can enter the lysosome and react with cystine, breaking the disulfide bond to form cysteine and a mixed disulfide of cysteine-cysteamine.[3][5] This mixed disulfide can then exit the lysosome via a different transporter, effectively clearing the excess cystine.[3][5]
Simplified this compound Metabolic Origin and Action in Cystinosis
Caption: this compound's origin and its mechanism in reducing lysosomal cystine.
Conclusion
The accurate quantification of this compound in biological samples is essential for advancing our understanding of its therapeutic effects and physiological functions. While challenges such as its instability and lack of a chromophore exist, a variety of robust analytical methods are available. The choice of method will depend on the specific research question, the required sensitivity and specificity, and the available instrumentation. LC-MS/MS offers the highest sensitivity and specificity, while HPLC with derivatization provides a reliable alternative. Colorimetric assays, though less specific, can be useful for rapid screening. By following carefully designed protocols and implementing appropriate sample handling procedures, researchers can obtain accurate and reproducible measurements of this compound, facilitating further discoveries in this important area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges for this compound stabilization, quantification, and biological effects improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Bitartrate? [synapse.patsnap.com]
- 4. A new proof of evidence of this compound quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-state pharmacokinetics and pharmacodynamics of this compound bitartrate in paediatric nephropathic cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Challenges for this compound stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New and Rapid LC-MS/MS Method for the Determination of this compound Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New and Rapid LC-MS/MS Method for the Determination of this compound Plasma Levels in Cystinosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New and Rapid LC-MS/MS Method for the Determination of this compound Plasma Levels in Cystinosis Patients [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound and cystamine by gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cysteine-stabilized silver nanoparticles as a colorimetric probe for the selective detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of cystamine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of total plasma this compound using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Topical Cysteamine Formulation for Dermatological Research
Introduction
Cysteamine is a naturally occurring aminothiol (B82208) compound that is a metabolite of L-cysteine and is found in mammalian cells.[1][2] It is recognized for its potent antioxidant properties and has been investigated for various therapeutic applications.[3][4] In dermatology, topical this compound has emerged as a promising and effective agent for treating hyperpigmentation disorders, including melasma, post-inflammatory hyperpigmentation (PIH), and lentigines.[1][2][5] Historically, its use was limited by a strong, unpleasant odor and rapid oxidation. However, the development of stabilized this compound 5% cream formulations has overcome these challenges, leading to an acceptable and effective topical treatment.[2][6] Unlike hydroquinone, the traditional gold standard, this compound does not exhibit melanocytotoxic effects, making it a safer alternative for long-term management.[7][8]
Mechanism of Action
The precise mechanism by which this compound reduces hyperpigmentation is multifaceted and not yet fully understood.[2][9] However, research points to several key pathways in the melanogenesis cascade that are modulated by this compound.[10]
Key mechanisms include:
-
Inhibition of Melanogenic Enzymes: this compound inhibits the activity of tyrosinase and peroxidase, two critical enzymes required for the synthesis of melanin (B1238610).[1][2][9]
-
Scavenging of Dopaquinone: It acts as a scavenger of dopaquinone, an intermediate in the melanin synthesis pathway, thereby preventing it from being converted into melanin.[1][9][11]
-
Chelation of Metal Ions: this compound chelates copper and iron ions, which are essential cofactors for the tyrosinase enzyme.[1][2][9]
-
Increasing Intracellular Glutathione: It boosts the levels of intracellular glutathione, a natural antioxidant that shifts melanin production from the darker eumelanin (B1172464) to the lighter pheomelanin and has inherent depigmenting properties.[1][11][12][13]
-
Antioxidant Properties: As a potent antioxidant, this compound neutralizes free radicals that can stimulate melanogenesis.[6][13]
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Topical Stabilized this compound as a New Treatment for Hyperpigmentation Disorders: Melasma, Post-Inflammatory Hyperpigmentation, and Lentigines - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. global-dermatology.com [global-dermatology.com]
- 6. mddermoutlet.co.za [mddermoutlet.co.za]
- 7. Efficacy and Safety of this compound in Melasma in Patients of Skin of Colour: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpad.com.pk [jpad.com.pk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Clinical Efficacy of this compound Application for Melasma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cysteamine Administration in Animal Models: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and quantitative data for researchers and scientists utilizing cysteamine in animal models. The information is intended to guide the study of this compound's effects in various pathological and physiological contexts, including nephropathic cystinosis, neurodegenerative diseases, and as a growth promoter in livestock.
Introduction
This compound is a biological aminothiol (B82208) compound naturally produced in mammalian cells.[1] Its ability to cross the blood-brain barrier and its function as a cystine-depleting agent have made it a valuable tool in biomedical research and a therapeutic agent for the lysosomal storage disorder, cystinosis.[2][3] Furthermore, its influence on hormonal pathways has led to its investigation as a growth promoter in animal husbandry.[1][4] These notes offer a comprehensive guide to its application in preclinical research settings.
Application 1: Nephropathic Cystinosis Models
Nephropathic cystinosis is a genetic disorder characterized by the accumulation of cystine in lysosomes, leading to cellular damage, particularly in the kidneys and eyes.[5] this compound is the standard treatment, acting to deplete lysosomal cystine.[5][6] The most common animal model is the Ctns knockout (Ctns-/-) mouse, which recapitulates key aspects of the human disease.[5]
Quantitative Data Summary: Effects of this compound in Ctns-/- Mouse Models
| Parameter | Animal Model | Treatment Details | Key Finding | Reference |
| Tissue Cystine Content | Ctns-/- mice | 400 mg/kg/day for 14 months | 70% reduction in kidney cystine levels | [5] |
| Lysosomal Proliferation (LAMP1-positive structures) | Ctns-/- mice | 400 mg/kg/day for 14 months | 76% decrease in the area of LAMP1-positive structures in the kidney | [5] |
| Renal Function (Creatinine Clearance) | Ctns-/- mice | 400 mg/kg/day for 14 months | Restoration of function (0.76 vs. 0.44 in untreated) | [5] |
| Parenchymal Architecture | Ctns-/- mice | 400 mg/kg/day for 14 months | Significant increase in the area of proximal tubules (42.1% vs. 10.5% in untreated) | [5] |
Experimental Protocols
Protocol 1: this compound Administration in Drinking Water or Diet
-
Animal Model: Ctns-/- mice.
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Administration Methods:
-
Drinking Water:
-
Diet:
-
Calculate the amount of this compound needed per kilogram of chow based on average daily food consumption and the target dose.[5]
-
Thoroughly mix the this compound hydrochloride powder with powdered rodent diet. A sweetening agent like sucrose (B13894) can be added to improve palatability.[5]
-
Provide the medicated diet ad libitum.[5]
-
-
-
Monitoring: Monitor animal health, body weight, and food/water intake regularly.
Protocol 2: Quantification of Tissue Cystine Content
This protocol is a general guideline; HPLC-based methods are now more common and offer higher precision.[5]
-
Tissue Collection: Euthanize the animal and dissect the tissues of interest (e.g., kidney, liver). Snap-freeze in liquid nitrogen and store at -80°C.
-
Homogenization: Homogenize the frozen tissue in a suitable buffer.
-
Protein Precipitation: Precipitate protein using an acid like sulfosalicylic acid.
-
Cystine Assay:
-
Calculation: Calculate the cystine concentration based on a standard curve and normalize to the total protein content of the sample (e.g., nmol half-cystine/mg protein).[7]
Signaling Pathway and Experimental Workflow
Caption: this compound's mechanism in bypassing defective cystinosin.
Caption: Workflow for evaluating this compound in cystinosis models.
Application 2: Neurodegenerative Disease Models
This compound and its oxidized form, cystamine (B1669676), have shown neuroprotective potential in animal models of Huntington's disease (HD) and Parkinson's disease (PD).[2][8] Their therapeutic effects are attributed to multiple mechanisms, including inhibition of transglutaminases, antioxidant properties, and modulation of brain-derived neurotrophic factor (BDNF).[9]
Quantitative Data Summary: Effects of this compound/Cystamine in Neurodegenerative Disease Models
| Parameter | Animal Model | Treatment Details | Key Finding | Reference |
| Huntington's Disease | ||||
| Survival | R6/2 Mice | Cystamine (112 mg/kg, IP) | Extended survival by 19.5% | [9] |
| Motor Performance | R6/2 Mice | Cystamine (112 mg/kg, IP) | 27% improvement on rotarod test | [9] |
| Striatal Atrophy | R6/2 Mice | Cystamine (112 mg/kg, IP) | Attenuated striatal neuron atrophy | [9] |
| Striatal Volume | YAC128 Mice | Cystamine (Oral) | Ameliorated striatal volume loss | [9] |
| Parkinson's Disease | ||||
| Dopaminergic Neurons | MPTP Mouse Model | This compound (20 mg/kg/day) | Ameliorated the loss of dopaminergic neurons | [3] |
| Striatal Dopamine (B1211576) | MPTP Mouse Model | This compound (20 mg/kg/day) | Attenuated the reduction in striatal dopamine concentrations | [3] |
| Neurorestoration | 6-OHDA Mouse Model | Cystamine/Cysteamine | Rescued dopaminergic neurons and reversed motor impairments | [3][10] |
Experimental Protocols
Protocol 3: this compound Administration for Neuroprotection
-
Animal Models:
-
Reagent Preparation: Dissolve this compound hydrochloride in sterile phosphate-buffered saline (PBS, pH 7.4). Prepare fresh daily and protect from light.[3]
-
Administration:
-
Behavioral Assessment:
-
Motor Coordination (Rotarod Test):
-
Acclimate and train mice on an accelerating rotarod for 2-3 days.
-
Test the latency to fall from the rod, with increasing speed (e.g., 4 to 40 RPM over 5 minutes).[3]
-
-
Spatial Learning and Memory (Morris Water Maze):
-
Train mice to find a hidden platform in a pool of opaque water over 5-7 days.
-
Record the time taken to find the platform (escape latency) and the path taken.[3]
-
-
-
Neuropathological Analysis:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA and then cryoprotect in a 30% sucrose solution.[3]
-
Section the brain and perform immunohistochemistry for relevant markers (e.g., mutant huntingtin aggregates, tyrosine hydroxylase for dopaminergic neurons).
-
Signaling Pathway and Experimental Workflow
Caption: this compound's neuroprotective mechanisms.
Caption: Workflow for assessing neuroprotective effects.
Application 3: Growth Promotion in Livestock
This compound acts on the somatotrophic axis to increase growth hormone levels by reducing the secretion of the inhibitory hormone, somatostatin.[4][11] This has led to its use as a feed additive to improve growth rate and feed efficiency in livestock.[4][12] To prevent degradation in the stomach and potential side effects like gastric ulcers, coated formulations are often used.[13][14]
Quantitative Data Summary: Effects of this compound as a Growth Promoter
| Parameter | Animal Model | Treatment Details | Key Finding | Reference |
| Body Weight Gain | Beef Cattle | 20 g/day of 30% coated this compound-HCl for 63 days | 15.68% increase in body weight gain | [11] |
| Body Weight Gain | Yaks | 5 g/day of 30% coated this compound-HCl for 28 days | 54.17% increase in body weight gain | [11] |
| Body Weight | Growing Lambs | 80 mg/kg liveweight in feed daily | Cumulative increase in body weight | [4] |
| Feed Conversion Ratio | Broiler Chickens | < 90 mg/kg this compound in feed | Improved feed conversion ratio | [13] |
Experimental Protocol
Protocol 4: this compound as a Feed Additive for Growth Promotion
-
Animal Model: Livestock species such as pigs, cattle, or poultry.[11][13]
-
Formulation: Use an enteric-coated form of this compound to protect it from the acidic environment of the stomach and to mitigate gastrointestinal side effects.[14]
-
Administration:
-
Incorporate the coated this compound into the feed at the desired concentration.
-
Dosage varies significantly between species; for example, ruminants may require higher doses than monogastric animals.[4]
-
-
Data Collection:
-
Measure body weight and feed intake regularly to calculate average daily gain (ADG) and feed conversion ratio (FCR).
-
At the end of the study, collect blood samples to measure hormone levels (e.g., growth hormone, somatostatin, IGF-I).
-
Carcass analysis can be performed to assess meat quality and leanness.
-
Signaling Pathway and Experimental Workflow
Caption: this compound's mechanism in promoting growth.
Caption: Workflow for evaluating this compound as a growth promoter.
Safety Considerations
While this compound is an FDA-approved drug, high doses can have adverse effects. In animal studies, oral administration of non-coated this compound has been associated with gastrointestinal issues, including duodenal ulcers, due to increased gastric acid secretion.[14][15] Therefore, careful dose selection and the use of enteric-coated formulations for oral administration are crucial, especially in long-term studies.[14]
These application notes and protocols are intended to serve as a guide. Researchers should adapt these methodologies to their specific experimental designs and adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro and In Vivo Models to Study Nephropathic Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of cystamine and this compound in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coated this compound, a potential feed additive for ruminants — An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coated this compound, a potential feed additive for ruminants - An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro release and in vivo growth-promoting effects of coated this compound in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of supplemented coated-cysteamine on morphology, apoptosis and oxidative stress status of gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Cysteamine as a Tool for Inducing Duodenal Ulcers in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cysteamine as a reliable and reproducible method for inducing duodenal ulcers in animal models, primarily rats and mice. This model is a valuable tool for studying the pathogenesis of duodenal ulcer disease and for the preclinical screening of potential anti-ulcerogenic drugs.
Introduction
This compound, a simple aminothiol, is widely used to experimentally induce duodenal ulcers in rodents.[1] The resulting ulcers share many histopathological and pathophysiological similarities with human duodenal ulcer disease, including localization in the proximal duodenum, potential for penetration, and influences from gastric acid secretion.[2][3] The mechanism of this compound-induced ulceration is multifactorial, involving increased gastric acid and pepsin secretion, decreased duodenal alkaline secretion, and direct cytotoxic effects on the duodenal mucosa.[2][4][5] This model is particularly useful for investigating the efficacy of novel therapeutic agents and understanding the complex signaling pathways involved in ulcer formation and healing.
Mechanism of this compound-Induced Duodenal Ulceration
This compound administration triggers a cascade of physiological and biochemical events that culminate in the formation of duodenal ulcers. The key mechanisms include:
-
Gastric Acid Hypersecretion: this compound stimulates a significant and prolonged increase in gastric acid secretion.[6] This is a crucial factor, as some level of acidity in the duodenum is necessary for ulcer formation.[6] The hypersecretion is mediated, in part, by an increase in serum gastrin levels.[7]
-
Hormonal Imbalances: this compound administration leads to elevated serum gastrin and reduced somatostatin (B550006) bioavailability, further promoting gastric acid production.[5][7]
-
Reduced Duodenal Defense: The cytoprotective properties of the duodenal mucosa are compromised. This compound has been shown to decrease duodenal alkaline phosphatase activity and likely impairs bicarbonate secretion, which is essential for neutralizing gastric acid.[4][8]
-
Biochemical Alterations: At the cellular level, this compound induces a decrease in the mucosal cAMP/cGMP ratio, a shift associated with mucosal damage.[9] It also causes a depletion of mucosal DNA content, proportional to the extent of ulceration.[9]
-
Direct Cytotoxicity: Ultrastructural studies reveal that this compound exerts direct cytotoxic effects on the duodenal villous tips, with intracellular changes observed as early as 30 minutes after administration.[10] This suggests that direct mucosal injury occurs independently of increased luminal acidity.[10]
-
Involvement of Dopaminergic Pathways: Dopamine has been implicated in the pathogenesis of this compound-induced ulcers. Dopamine agonists can protect against ulcer formation, while antagonists can exacerbate them, suggesting a role for central and peripheral dopaminergic pathways.[11]
Experimental Protocols
The following are detailed protocols for the induction of duodenal ulcers using this compound in rats and mice.
This compound-Induced Duodenal Ulcer Protocol in Rats
Materials:
-
This compound hydrochloride (or this compound base, with pH adjustment)
-
Distilled water or 0.9% saline for dissolving this compound
-
Oral gavage needles or subcutaneous injection needles and syringes
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals for 12-24 hours before this compound administration, with free access to water.[5]
-
This compound Preparation: Prepare a fresh solution of this compound hydrochloride in distilled water or saline. The concentration should be calculated to deliver the desired dose in a reasonable volume (e.g., 1-2 mL per animal for oral administration).
-
This compound Administration:
-
Oral Administration: Administer this compound hydrochloride orally at a dose of 300 mg/kg.[5] This is typically given in two doses of 150 mg/kg each, with a 4-hour interval between doses.[5]
-
Subcutaneous Administration: Alternatively, a single subcutaneous injection of this compound can be administered at a dose of 45 mg/100g (450 mg/kg).[2]
-
-
Observation Period: Ulcers typically develop within 24-48 hours after the first dose of this compound.[6][12]
-
Euthanasia and Tissue Collection: 24 hours after the final this compound dose, euthanize the animals via an approved method.
-
Ulcer Assessment:
-
Carefully dissect the stomach and duodenum.
-
Open the duodenum along the anti-mesenteric side.
-
Gently rinse with saline to remove contents.
-
Examine the duodenal mucosa for the presence of ulcers, typically located in the proximal 1-2 cm.
-
Ulcer severity can be scored based on the number and size of the lesions. A common scoring system is as follows:
-
0: No ulcer
-
1: Superficial mucosal erosion
-
2: Deep ulcer or transmural necrosis
-
3: Perforated or penetrated ulcer
-
-
The ulcer index can be calculated as the mean score for each group.
-
-
Histological Analysis: Fix duodenal tissue samples in 10% buffered formalin for histological processing (e.g., H&E staining) to assess the depth of the lesion, inflammatory cell infiltration, and other morphological changes.[13]
This compound-Induced Duodenal Ulcer Protocol in Mice
Materials:
-
This compound hydrochloride
-
Distilled water or 0.9% saline
-
Oral gavage needles or subcutaneous injection needles and syringes
-
Male mice (e.g., Swiss albino, 25-30 g)
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week.
-
Fasting: Fast the animals for 24 hours before this compound administration, with free access to water.[2]
-
This compound Preparation: Prepare a fresh solution of this compound hydrochloride.
-
This compound Administration:
-
Observation Period: Ulcers develop in a time- and dose-dependent manner. Autopsy is typically performed 48 or 72 hours after the initial dose.[2]
-
Euthanasia, Tissue Collection, and Ulcer Assessment: Follow the same procedures as described for rats.
Data Presentation
Table 1: this compound Dosages for Duodenal Ulcer Induction in Rodents
| Animal Model | Administration Route | Dosage Regimen | Reference |
| Rat | Oral | 300 mg/kg (administered as two 150 mg/kg doses, 4 hours apart) | [5] |
| Rat | Subcutaneous | 45 mg/100 g (450 mg/kg) as a single dose | [2] |
| Mouse | Oral | 70 mg/100 g (700 mg/kg) given twice | [2] |
| Mouse | Subcutaneous | 25 mg/100 g (250 mg/kg) three times daily | [2] |
Table 2: Effect of this compound on Gastric and Duodenal Parameters
| Parameter | Animal Model | Effect | Reference |
| Gastric Acid Secretion | Rat | Prolonged increase, reaching fourfold the basal level after 5 hours | [6] |
| Gastric Acidity and Pepsin Activity | Mouse | Significant increase | [2] |
| Serum Gastrin | Rat | Increase from 29 ± 5 pg/ml to a maximum of 203 ± 62 pg/ml after 3 hours | [7] |
| Duodenal Alkaline Phosphatase | Rat | Drastic decrease, most prominent at 12 hours | [8] |
| Mucosal cAMP/cGMP Ratio | Rat | Decrease | [9] |
| Mucosal DNA Content | Rat | Decrease, proportional to ulceration | [9] |
Table 3: Protective Effects of Cimetidine and Lergotrile in this compound-Induced Ulcers in Mice
| Treatment | Dose | Ulcer Incidence | Ulcer Severity | Mortality | Reference |
| This compound Control | - | 86% | 2.3 - 2.4 | 86% | [2] |
| Lergotrile | 0.2 mg/100 g | 40% | 2.0 | 30% | [2] |
| Lergotrile | 1 mg/100 g | 20% | 2.0 | 0% | [2] |
| Cimetidine | 5 mg/100 g | 18% | 2.0 | 55% | [2] |
Visualizations
Caption: Experimental workflow for this compound-induced duodenal ulcer model.
Caption: Signaling pathways in this compound-induced duodenal ulceration.
References
- 1. Development and significance of this compound and propionitrile models of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Healing of this compound-induced duodenal ulcers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound-induced duodenal ulcer and acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of gastrin release in this compound-induced duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of this compound on duodenal alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the biochemical background of this compound-induced duodenal ulceration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early ultrastructural changes in rat duodenal mucosa associated with this compound-induced ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Testing Cysteamine's Efficacy as a Depigmenting Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine is an aminothiol (B82208) compound that has demonstrated significant efficacy as a depigmenting agent, offering a promising alternative to traditional treatments like hydroquinone. It is a physiologically produced antioxidant derived from the degradation of L-cysteine and is known for its protective role against ionizing radiation and its anti-mutagenic properties.[1] This document provides a detailed experimental design for evaluating the depigmenting efficacy of this compound, including its mechanism of action and comprehensive protocols for key in vitro assays.
Recent clinical trials have highlighted the effectiveness of topical this compound 5% in treating hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation (PIH).[2][3] Its mechanism of action is multifaceted, involving the inhibition of key enzymes in the melanin (B1238610) synthesis pathway, quenching of intermediates, and modulation of the cellular antioxidant environment.[1][4][5]
Mechanism of Action: this compound in Melanogenesis
This compound exerts its depigmenting effects through several key mechanisms within the melanocyte:
-
Inhibition of Tyrosinase and Peroxidase: These are two critical enzymes in the melanogenesis pathway.[1][4][5] this compound inhibits their activity, thereby reducing the rate of melanin synthesis.
-
Dopaquinone Quenching: It scavenges dopaquinone, a crucial intermediate in the melanin synthesis pathway, preventing its conversion to melanin.[4][5]
-
Ion Chelation: this compound chelates iron and copper ions, which are cofactors for enzymes involved in melanin production, and disrupts Fenton-type reactions that contribute to pigment synthesis.[1][4]
-
Increased Intracellular Glutathione: It boosts the levels of intracellular glutathione, an antioxidant that shifts the synthesis from the darker eumelanin (B1172464) to the lighter pheomelanin.[4]
Signaling Pathway of Melanogenesis and this compound's Intervention
The following diagram illustrates the primary signaling pathway of melanogenesis and the points at which this compound intervenes.
Caption: this compound's multifaceted intervention in the melanogenesis signaling pathway.
Experimental Design and Protocols
To evaluate the depigmenting efficacy of this compound, a series of in vitro experiments are proposed. These assays are designed to quantify its effects on key markers of melanogenesis.
Experimental Workflow
The overall workflow for testing this compound's efficacy is as follows:
Caption: A streamlined workflow for in vitro evaluation of this compound's depigmenting activity.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on B16F10 melanoma cells and to establish a non-toxic concentration range for subsequent efficacy assays.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in DMEM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMEM only).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | Cell Viability (% of Control) |
| Control | 0 | Value | 100 |
| This compound | 10 | Value | Value |
| This compound | 50 | Value | Value |
| This compound | 100 | Value | Value |
| This compound | 200 | Value | Value |
Protocol 2: Melanin Content Assay
Objective: To quantify the effect of this compound on melanin production in B16F10 cells.[6][7][8][9]
Materials:
-
B16F10 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
6-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 2 x 10⁵ cells/well.[6]
-
Incubation: Incubate for 24 hours at 37°C with 5% CO₂.
-
Treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay). Include a positive control (e.g., Kojic Acid) and a vehicle control.
-
Incubation: Incubate for 48-72 hours.[7]
-
Cell Harvesting: Wash the cells twice with PBS and harvest them.
-
Cell Lysis and Melanin Solubilization: Lyse the cell pellets by adding 1 mL of 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.[7]
-
Absorbance Measurement: Measure the absorbance of the lysate at 405 nm using a spectrophotometer.[6][7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit to normalize the melanin content.[6]
-
Data Analysis: Express the melanin content as a percentage of the control group, normalized to the total protein content.
| Treatment Group | Concentration (µM) | Normalized Melanin Content (% of Control) | Standard Deviation |
| Control | 0 | 100 | ± Value |
| This compound | Conc 1 | Value | ± Value |
| This compound | Conc 2 | Value | ± Value |
| This compound | Conc 3 | Value | ± Value |
| Kojic Acid (Positive Control) | 100 | Value | ± Value |
Protocol 3: Cellular Tyrosinase Activity Assay
Objective: To measure the inhibitory effect of this compound on intracellular tyrosinase activity in B16F10 cells.
Materials:
-
B16F10 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound hydrochloride
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from the Melanin Content Assay protocol.
-
Cell Harvesting and Lysis: Wash the treated cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Enzyme Reaction: In a 96-well plate, mix equal volumes of cell lysate (containing equal amounts of protein) and L-DOPA solution (2 mg/mL in PBS).[7]
-
Incubation: Incubate the plate at 37°C for 1 hour.[7]
-
Absorbance Measurement: Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.[7]
-
Data Analysis: Express tyrosinase activity as a percentage of the control group.
| Treatment Group | Concentration (µM) | Tyrosinase Activity (% of Control) | Standard Deviation |
| Control | 0 | 100 | ± Value |
| This compound | Conc 1 | Value | ± Value |
| This compound | Conc 2 | Value | ± Value |
| This compound | Conc 3 | Value | ± Value |
| Kojic Acid (Positive Control) | 100 | Value | ± Value |
Conclusion
The provided protocols and experimental design offer a robust framework for the in vitro evaluation of this compound's efficacy as a depigmenting agent. By systematically assessing its impact on cell viability, melanin content, and tyrosinase activity, researchers can gain valuable insights into its mechanism of action and potential for therapeutic applications in hyperpigmentation disorders. The use of a well-established cell line like B16F10 ensures reproducibility and comparability with existing literature. The multifaceted approach of this compound, targeting multiple points in the melanogenesis pathway, underscores its potential as a safe and effective treatment for skin pigmentation concerns.
References
- 1. Topical Stabilized this compound as a New Treatment for Hyperpigmentation Disorders: Melasma, Post-Inflammatory Hyperpigmentation, and Lentigines - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Efficacy of this compound Application for Melasma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kirschderm.com [kirschderm.com]
- 6. 2.9 Measurement of melanin content in B16F10 cells [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. 2.4. Melanin Content Analysis [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
Cysteamine's Impact on Mitochondrial Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the therapeutic potential of Cysteamine in mitigating mitochondrial dysfunction. The following sections outline the effects of this compound on key mitochondrial health parameters, provide comprehensive experimental procedures, and illustrate the underlying signaling pathways.
Data Summary
The following tables summarize the quantitative effects of this compound bitartrate (B1229483) on mitochondrial membrane potential, reactive oxygen species (ROS) production, and cell viability in various models of mitochondrial dysfunction.
Table 1: Effect of this compound Bitartrate on Mitochondrial Membrane Potential in C. elegans gas-1(fc21) Mutants
| Treatment Group | Concentration (µM) | Mean TMRE Fluorescence Intensity (Arbitrary Units) | Standard Error of the Mean (SEM) | P-value vs. Untreated |
| Wild-Type (N2) | 0 | 100 | 5.2 | <0.001 |
| gas-1(fc21) Untreated | 0 | 62.5 | 3.1 | - |
| gas-1(fc21) + this compound | 0.1 | 64.2 | 3.5 | >0.05 |
| gas-1(fc21) + this compound | 1 | 68.1 | 3.9 | >0.05 |
| gas-1(fc21) + this compound | 10 | 75.0 | 4.2 | <0.05 |
| gas-1(fc21) + this compound | 100 | 78.1 | 4.5 | <0.01 |
Data synthesized from studies on complex I deficient C. elegans, showing a significant improvement in mitochondrial membrane potential at micromolar concentrations of this compound.[1]
Table 2: Effect of this compound Bitartrate on Mitochondrial Superoxide (B77818) Levels in C. elegans gas-1(fc21) Mutants
| Treatment Group | Concentration (µM) | Mean MitoSOX Red Fluorescence Intensity (Arbitrary Units) | Standard Error of the Mean (SEM) | P-value vs. Untreated |
| Wild-Type (N2) | 0 | 100 | 6.8 | <0.001 |
| gas-1(fc21) Untreated | 0 | 155.2 | 9.3 | - |
| gas-1(fc21) + this compound | 0.1 | 149.5 | 8.9 | >0.05 |
| gas-1(fc21) + this compound | 1 | 130.1 | 7.8 | <0.05 |
| gas-1(fc21) + this compound | 10 | 115.4 | 6.9 | <0.01 |
| gas-1(fc21) + this compound | 100 | 108.2 | 6.5 | <0.001 |
Quantitative analysis demonstrates a dose-dependent reduction in mitochondrial ROS in response to this compound treatment in a C. elegans model of mitochondrial disease.[1]
Table 3: Effect of this compound Bitartrate on the Viability of Human Fibroblasts (FBXL4 Mutant) under Mitochondrial Stress
| Treatment Group | This compound Concentration (µM) | Cell Viability (% of Control) | Standard Error of the Mean (SEM) | P-value vs. Stressed Untreated |
| Control (Unstressed) | 0 | 100 | 4.8 | - |
| Stressed (Chloramphenicol) | 0 | 45.2 | 3.5 | - |
| Stressed + this compound | 10 | 62.8 | 4.1 | <0.05 |
| Stressed + this compound | 100 | 75.1 | 5.2 | <0.01 |
| Stressed + this compound | 500 | 51.3 | 3.9 | >0.05 |
This compound bitartrate at 10 and 100 µM concentrations significantly improved the survival of human fibroblasts with mitochondrial defects when subjected to a mitochondrial translation inhibitor.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its impact on mitochondrial function.
Caption: Proposed mechanism of this compound's effect on mitochondrial function.
Caption: Workflow for assessing this compound's impact on mitochondria.
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (MMP) using TMRE Staining
This protocol is designed for assessing changes in mitochondrial membrane potential in live cells or organisms following treatment with this compound. Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
Materials:
-
Cells or organism of interest (e.g., C. elegans, human fibroblasts)
-
This compound bitartrate
-
TMRE (Tetramethylrhodamine, ethyl ester) stock solution (e.g., 1 mM in DMSO)
-
Appropriate culture medium or buffer (e.g., M9 buffer for C. elegans, DMEM for fibroblasts)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound bitartrate in an appropriate solvent (e.g., water or buffer). From this stock, prepare a series of working concentrations (e.g., 0.1, 1, 10, 100 µM) in the culture medium or buffer.
-
Treatment:
-
For C. elegans: Synchronize worms (e.g., L4 stage) and place them on NGM plates containing the different concentrations of this compound. Incubate for 24 hours.
-
For Fibroblasts: Seed cells in appropriate culture plates (e.g., 96-well plate for plate reader analysis, glass-bottom dishes for microscopy). Once adhered, replace the medium with fresh medium containing the desired concentrations of this compound. Incubate for 24 hours.
-
-
TMRE Staining:
-
Prepare a working solution of TMRE in the appropriate medium or buffer (e.g., 100-200 nM).
-
For C. elegans: Transfer the worms to a microfuge tube, wash with M9 buffer, and then incubate in the TMRE working solution for 30-60 minutes in the dark.
-
For Fibroblasts: Remove the this compound-containing medium and add the TMRE working solution to the cells. Incubate for 20-30 minutes at 37°C in the dark.
-
-
Washing:
-
For C. elegans: Wash the worms three times with M9 buffer to remove excess TMRE.
-
For Fibroblasts: Gently wash the cells twice with pre-warmed PBS or culture medium.
-
-
Data Acquisition:
-
Microscopy: Mount the worms on an agarose (B213101) pad or image the fibroblasts directly. Capture fluorescence images using a rhodamine filter set.
-
Flow Cytometry: Detach fibroblasts (if adherent), resuspend in PBS, and analyze using a flow cytometer with appropriate laser and emission filters for TMRE.
-
-
Analysis: Quantify the mean fluorescence intensity of the mitochondrial region in worms or of the cell population in fibroblasts. Compare the fluorescence intensity of this compound-treated groups to the untreated control.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red
This protocol details the use of MitoSOX Red, a fluorescent probe that specifically detects superoxide in the mitochondria of live cells, to assess the effect of this compound on mitochondrial ROS production.
Materials:
-
Cells or organism of interest
-
This compound bitartrate
-
MitoSOX Red reagent
-
Appropriate culture medium or buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
This compound Treatment: Follow the same procedure for this compound treatment as described in the MMP protocol (Section 1, steps 1 and 2).
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in the appropriate medium or buffer.
-
For C. elegans: After the 24-hour this compound treatment, incubate the worms in the MitoSOX Red working solution for 2 hours.[1]
-
For Fibroblasts: Remove the this compound-containing medium and add the MitoSOX Red working solution. Incubate for 10-30 minutes at 37°C in the dark.
-
-
Washing:
-
For C. elegans: Wash the worms three times with M9 buffer.
-
For Fibroblasts: Gently wash the cells three times with pre-warmed PBS or culture medium.
-
-
Data Acquisition:
-
Microscopy: Image the worms or cells using a fluorescence microscope with a rhodamine filter set.
-
Flow Cytometry: Prepare a single-cell suspension of fibroblasts and analyze using a flow cytometer.
-
-
Analysis: Measure the mean fluorescence intensity of MitoSOX Red. A decrease in fluorescence intensity in this compound-treated groups compared to the untreated control indicates a reduction in mitochondrial superoxide levels.
Cell Viability Assay under Induced Mitochondrial Stress
This protocol assesses the protective effect of this compound on cell viability when mitochondrial function is compromised by a chemical stressor.
Materials:
-
Human fibroblasts (e.g., patient-derived cells with mitochondrial defects)
-
This compound bitartrate
-
Mitochondrial stressor (e.g., Chloramphenicol, a mitochondrial translation inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
96-well clear-bottom black plates
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Co-treatment: Replace the medium with fresh medium containing both the mitochondrial stressor (e.g., 3 mM Chloramphenicol) and varying concentrations of this compound bitartrate (e.g., 10, 100, 500 µM). Include control wells with the stressor alone and untreated cells.[1]
-
Incubation: Incubate the plate for 48 hours at 37°C.[1]
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for Resazurin).
-
-
Data Acquisition: Read the luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the readings of the treated wells to the untreated control wells to determine the percentage of cell viability. Compare the viability of cells treated with this compound and the stressor to those treated with the stressor alone.
References
Application Notes and Protocols: Cysteamine in Oxidative Stress and Apoptosis Research
Introduction
Cysteamine, a simple aminothiol (B82208) derived from the degradation of coenzyme A, is a compound of significant interest in biomedical research.[1][2][3] Endogenously synthesized in mammalian cells, it plays a crucial role in cellular redox homeostasis.[1] While clinically established for the treatment of the genetic disorder nephropathic cystinosis, its potent antioxidant and modulatory effects on apoptosis have garnered increasing attention for broader therapeutic applications, including in neurodegenerative diseases, cancer, and chronic kidney disease.[1][4][5][6][7][8]
These application notes provide a comprehensive resource for researchers, scientists, and drug development professionals on the use of this compound in studying oxidative stress and apoptosis. We will delve into its mechanisms of action, present quantitative data from various studies, provide detailed experimental protocols, and visualize key pathways and workflows.
Mechanisms of Action
This compound's effects on cellular health are multifaceted, primarily revolving around its ability to counteract oxidative stress and modulate programmed cell death.
Mitigation of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key player in numerous pathologies.[9] this compound combats oxidative stress through several interconnected mechanisms:
-
Direct Radical Scavenging: As a thiol-containing compound, this compound can directly donate a hydrogen atom to neutralize highly reactive free radicals, including the hydroxyl radical (•OH), hypochlorous acid (HOCl), and hydrogen peroxide (H₂O₂).[1][4]
-
Replenishment of Intracellular Glutathione (B108866) (GSH): A primary antioxidant defense of the cell is glutathione (GSH).[1] this compound significantly boosts intracellular GSH levels by cleaving the disulfide bond in cystine (the oxidized form of cysteine) to generate cysteine, a rate-limiting precursor for GSH synthesis.[1][4] This enhances the cell's capacity to neutralize ROS.[1][4]
-
Modulation of Antioxidant Enzymes: this compound can influence the activity of key antioxidant enzymes such as catalase (CAT) and glutathione peroxidase (GPX).[4][10]
-
Activation of the Nrf2-ARE Signaling Pathway: this compound and its oxidized form, cystamine, can induce the dissociation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) from its inhibitor Keap1.[4][6] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective antioxidant genes.[4]
Modulation of Apoptosis
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. This compound's role in apoptosis is context-dependent, exhibiting both pro-apoptotic and anti-apoptotic effects.
-
Anti-Apoptotic Effects: In many contexts, particularly those involving oxidative injury, this compound protects cells from apoptosis.[11] By reducing ROS levels and increasing intracellular GSH, it can prevent the activation of downstream apoptotic signaling.[11] Studies have shown that this compound can counteract increased rates of apoptosis in cystinotic cells by inhibiting the activity of caspase-3 and protein kinase Cε.[12]
-
Pro-Apoptotic Effects in Cancer: In contrast, in some cancer models, this compound can promote apoptosis.[2] For instance, in combination with other agents, this compound can trigger cell apoptosis through the activation of caspases 3 and 7.[2] The Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway, can also be influenced by the cellular redox state, which this compound modulates.[13][14]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies, providing a comparative overview of this compound's efficacy.
Table 1: Effects of this compound on Oxidative Stress Markers
| Cell/Model System | Treatment/Concentration | Measured Effect | Outcome | Reference |
| Human Corneal Endothelial Cells (HCECs) | 5 mM tBHP + various concentrations of this compound (0-50 mM) | ROS Production | Significantly inhibited tBHP-induced ROS production. | [11] |
| Human Corneal Endothelial Cells (HCECs) | 5 mM tBHP + various concentrations of this compound (0-50 mM) | Intracellular Glutathione | Increased intracellular glutathione levels. | [11] |
| PMA-stimulated RAW Macrophages | This compound Treatment | Extracellular ROS Generation | Reduced ROS generation by 33%. | [7] |
| Macrophages co-cultured with apoptotic renal tubular cells | This compound Treatment | Intracellular Oxidant Species | Reduced by 43%–52%. | [7] |
| Mouse Model of Unilateral Ureteral Obstruction | 600 mg/kg this compound in drinking water | Renal Oxidized Protein Levels | Decreased at each time point (days 7, 14, 21). | [7][15] |
| Rat Cerebral Cortex (in vitro) | This compound | Lipoperoxidation & DCF Oxidation | Reduced lipoperoxidation and 2',7'-dihydrodichlorofluorescein oxidation. | [16] |
Table 2: this compound's Influence on Apoptosis
| Cell/Model System | Treatment/Concentration | Measured Effect | Outcome | Reference |
| Human Tumor Cells (in vitro) | NO-releasing complex with this compound | Caspase Activity | Triggered cell apoptosis through activation of caspases 3 and 7. | [2] |
| Cystinotic Cells | This compound | Apoptosis Rate | Counteracted increased rates of apoptosis. | [12] |
| Human Corneal Endothelial Cells (HCECs) | 5 mM tBHP + this compound | Cell Viability | Protected against ROS-induced cell death. | [11] |
| TGF-β-stimulated NRK-49F cells | 0.5 nM and 2 nM this compound | Myofibroblast Proliferation | Nearly 50% reduction at 24 hours and 30% at 48 hours. | [7] |
| Pig Gastric Mucosa | High dose of coated this compound | Apoptosis-related Proteins | Increased Bax and caspase 3 immunoreactivity; decreased Bcl-2. | [13] |
| Pig Ileum Mucosa | High dose of coated this compound | Apoptosis-related Proteins | Decreased Bax and caspase 3 immunoreactivity; increased Bcl-2. | [13] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on oxidative stress and apoptosis.
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation.[4][11]
Materials:
-
Cells of interest
-
This compound hydrochloride
-
ROS-inducing agent (e.g., tert-butyl hydroperoxide (tBHP) or H₂O₂)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include untreated controls.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells once with warm PBS. Add culture medium containing 5-10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells once with warm PBS to remove excess probe. Add the ROS-inducing agent (e.g., tBHP) in fresh medium to the relevant wells.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorometer. Readings can be taken kinetically over time or at a single endpoint.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the relative change in ROS levels.
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17][18]
Materials:
-
Cells of interest
-
This compound hydrochloride
-
Apoptosis-inducing agent (optional, as a positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (1-5 x 10⁵ cells) and treat with the desired concentrations of this compound for the appropriate duration. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: For suspension cells, gently collect by centrifugation. For adherent cells, collect the supernatant (which contains floating apoptotic cells) and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300-400 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Total Intracellular Glutathione (GSH)
This protocol outlines the general steps for using a commercial glutathione assay kit, which typically relies on an enzymatic recycling method.
Materials:
-
Cells of interest
-
This compound hydrochloride
-
Commercial Glutathione Assay Kit (e.g., from Cayman Chemical, as mentioned in[11])
-
Cell lysis buffer
-
Microplate reader capable of measuring absorbance at ~405-414 nm
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as required. After treatment, harvest the cells and wash with PBS.
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to prepare a cell lysate. This often involves sonication or freeze-thaw cycles.
-
Deproteinization (if required): Some protocols require the removal of proteins from the lysate, typically by adding a precipitating agent like metaphosphoric acid and centrifuging.
-
Assay Reaction: Add the cell lysate (or deproteinized supernatant) to a 96-well plate. Add the assay reagents as instructed by the kit manual. This usually includes a reaction mixture containing glutathione reductase.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol, allowing the reaction to develop.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Quantification: Calculate the GSH concentration in the samples by comparing their absorbance values to a standard curve generated with known concentrations of GSH. Normalize the results to the protein concentration of the lysate.
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound's role in oxidative stress and apoptosis.
Caption: this compound's multifaceted antioxidant mechanisms.
Caption: this compound's modulation of apoptosis signaling pathways.
Caption: Workflow for assessing this compound's effect on oxidative stress.
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Conclusion
This compound is a versatile and powerful tool for investigating the complex interplay between oxidative stress and apoptosis. Its ability to directly scavenge ROS, replenish the cell's primary antioxidant defenses, and modulate key signaling pathways makes it an invaluable compound for both mechanistic studies and the exploration of new therapeutic strategies.[1][4][6] The quantitative data consistently demonstrate its efficacy in reducing oxidative biomarkers and influencing cell fate.[7][11][16] The detailed protocols and workflows provided herein offer a standardized framework for researchers to further investigate and harness the therapeutic potential of this potent aminothiol in a wide range of diseases where oxidative stress and apoptosis are key pathological components.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. A Review on the Antimutagenic and Anticancer Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Antimutagenic and Anticancer Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a novel disease-modifying compound for Parkinson's disease: Over a decade of research supporting a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interpreting Oxidative Stress Markers [rupahealth.com]
- 10. Mechanisms for the cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on oxidative stress-induced cell death of human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Influence of supplemented coated-cysteamine on morphology, apoptosis and oxidative stress status of gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. This compound modulates oxidative stress and blocks myofibroblast activity in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application of Enteric-Coated Cysteamine in Animal Feed: A Guide for Researchers
Introduction
Cysteamine, a naturally occurring aminothiol, has garnered significant interest as a feed additive in animal production due to its potential to enhance growth performance, improve carcass quality, and bolster antioxidant defenses. Its primary mechanism of action involves the inhibition of somatostatin (B550006), a hormone that suppresses the release of growth hormone (GH). By reducing somatostatin levels, this compound indirectly promotes higher circulating GH concentrations, leading to improved growth and feed efficiency.[1][2] Furthermore, this compound exhibits antioxidant properties, protecting cells from oxidative damage.[1][2]
However, the direct inclusion of this compound in animal feed presents challenges, including its unpleasant odor and taste, hygroscopicity, and potential for causing gastric irritation at high doses.[1][3] Enteric coating provides a viable solution to these issues by protecting the this compound from the acidic environment of the stomach and ensuring its targeted release in the small intestine. This targeted delivery minimizes adverse effects on the stomach and maximizes its systemic absorption and efficacy.[3][4]
These application notes provide a comprehensive overview of the use of enteric-coated this compound in animal feed studies, with a focus on swine and poultry. This document offers detailed experimental protocols, summarizes key quantitative data from various studies, and illustrates the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of dietary supplementation with enteric-coated this compound on the performance and physiology of various animal species as reported in scientific literature.
Table 1: Effects of Enteric-Coated this compound on Growth Performance
| Animal Species | Dosage (mg/kg of diet) | Duration (days) | Average Daily Gain (ADG) | Average Daily Feed Intake (ADFI) | Feed Conversion Ratio (FCR) | Reference |
| Finishing Pigs | 35 | - | Increased | - | - | [3] |
| Finishing Pigs | 280 | - | No significant effect | - | - | [3] |
| Broilers | 200 (enteric-coated) | 35 | Increased | Increased | - | [4] |
| Broilers | 200 (uncoated) | 35 | No significant effect | - | - | [4] |
Table 2: Effects of Enteric-Coated this compound on Carcass Characteristics of Finishing Pigs
| Dosage (mg/kg of diet) | Duration (days) | Backfat Thickness | Loin Muscle Area | Lean Meat Percentage | Reference |
| 30 | - | Reduced | - | - | [5] |
| 50 | - | Reduced | - | - | [5] |
Table 3: Effects of Enteric-Coated this compound on Intestinal Morphology of Broilers
| Dosage (mg/kg of diet) | Duration (days) | Duodenum Villus Height | Jejunum Villus Height | Ileum Villus Height | Reference |
| 200 (enteric-coated) | 35 | Increased | - | - | [4] |
| 200 (uncoated) | 35 | No significant effect | - | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of enteric-coated this compound in animal feed.
Protocol 1: Lab-Scale Preparation of Enteric-Coated this compound
This protocol describes a general method for the microencapsulation of this compound with a lipid-based coating for experimental use, adapted from principles of spray cooling and lipid coating.[6]
Materials:
-
This compound hydrochloride (CSH)
-
Lipid carrier (e.g., carnauba wax, stearic acid, or a mixture)
-
Heating mantle with magnetic stirrer
-
Spray nozzle apparatus
-
Collection chamber at room temperature
Procedure:
-
Melt the Lipid Carrier: In a beaker placed on a heating mantle, heat the lipid carrier (e.g., a 1:1 mixture of carnauba wax and stearic acid) to approximately 95°C until completely melted.[6]
-
Disperse this compound: Gradually add the desired amount of this compound hydrochloride powder (e.g., to achieve a 30-40% concentration) to the molten lipid mass while stirring continuously.[6] Maintain the temperature and stirring for 5-10 minutes to ensure a homogenous dispersion.
-
Spray Cooling: Transfer the hot suspension to a pre-heated sprayer. Spray the mixture through the nozzle into a collection chamber maintained at room temperature. The pressure can be set between 1.0 to 2.5 bar.[6]
-
Solidification and Collection: As the fine droplets travel through the chamber, they cool and solidify, forming microparticles with this compound encapsulated within the lipid matrix.
-
Particle Size Analysis: The resulting microparticles can be collected and their size distribution analyzed using techniques such as laser diffraction. The average particle diameter can be expected to be in the range of 300 to 500 µm.[6]
-
Storage: Store the enteric-coated this compound in a cool, dry, and dark place until incorporation into the feed.
Protocol 2: In Vivo Growth Performance Trial in Broilers
This protocol outlines a typical experimental design for evaluating the effects of enteric-coated this compound on broiler performance.
Materials:
-
Day-old broiler chicks
-
Basal diet (formulated to meet or exceed NRC requirements)
-
Uncoated this compound hydrochloride
-
Enteric-coated this compound
-
Weighing scale
-
Feeders and waterers
-
Environmentally controlled housing
Procedure:
-
Animal Acclimatization: Upon arrival, house the day-old chicks in a clean and disinfected facility with appropriate temperature, humidity, and lighting. Provide ad libitum access to the basal diet and clean water for a 7-day acclimatization period.
-
Experimental Design: After acclimatization, randomly allocate the birds to different treatment groups (e.g., Control, Uncoated this compound, Enteric-Coated this compound). Each treatment should have multiple replicate pens (e.g., 6 pens) with an equal number of birds per pen (e.g., 10-15 birds).
-
Dietary Treatments: Prepare the experimental diets by mixing the basal diet with the respective this compound products at the desired concentrations (e.g., 200 mg/kg).[4] Ensure a homogenous mix.
-
Feeding and Management: Provide the respective experimental diets and fresh water ad libitum for the duration of the trial (e.g., 42 days). Monitor the birds daily for any signs of illness.
-
Data Collection:
-
Body Weight: Weigh the birds individually or by pen at the start of the trial and at regular intervals (e.g., weekly) and at the end of the trial.
-
Feed Intake: Record the amount of feed provided and the remaining feed for each pen at the end of each feeding period to calculate the average daily feed intake (ADFI).
-
Feed Conversion Ratio (FCR): Calculate the FCR by dividing the total feed intake by the total weight gain for each pen.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of the dietary treatments.
Protocol 3: Assessment of Antioxidant Status in Animal Serum/Tissue
This protocol provides methods for measuring key indicators of antioxidant status.
1. Sample Collection and Preparation:
-
Serum: Collect blood samples via venipuncture into tubes without anticoagulant. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.[7] Collect the serum (supernatant) and store at -80°C until analysis.
-
Tissue: Euthanize the animal and immediately excise the desired tissue (e.g., liver). Rinse the tissue with ice-cold PBS to remove any blood. Homogenize a known weight of the tissue in a suitable buffer (e.g., PBS) and centrifuge to obtain the supernatant for analysis.[8]
2. Total Antioxidant Capacity (T-AOC) Assay (ABTS Method):
-
Principle: This assay is based on the ability of antioxidants in the sample to inhibit the oxidation of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to its radical cation (ABTS•+), which has a characteristic green color. The reduction in color is proportional to the antioxidant capacity of the sample.[7]
-
Procedure: A commercially available T-AOC assay kit is recommended for ease of use and standardization. Follow the manufacturer's instructions for the preparation of reagents and the assay procedure, which typically involves mixing the sample with the ABTS working solution and measuring the absorbance at a specific wavelength (e.g., 414 nm or 734 nm).[7]
3. Malondialdehyde (MDA) Assay (TBA Method):
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.[9][10]
-
Procedure:
-
To a microcentrifuge tube, add the sample (e.g., 250 µL of serum or tissue homogenate), an acid reagent, and a TBA reagent.[9]
-
Incubate the mixture at 60°C for 60 minutes.[9]
-
Cool the tubes and centrifuge to pellet any precipitate.
-
Calculate the MDA concentration using a standard curve prepared with an MDA standard.
-
4. Superoxide (B77818) Dismutase (SOD) Activity Assay:
-
Principle: This assay measures the ability of SOD in the sample to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. The inhibition of color development is proportional to the SOD activity.[11][12]
-
Procedure: Use a commercial SOD assay kit and follow the manufacturer's protocol. This typically involves adding the sample, a substrate mix, and xanthine (B1682287) oxidase to a microplate and measuring the change in absorbance over time.[11][13]
5. Glutathione (B108866) Peroxidase (GSH-Px) Activity Assay:
-
Principle: GSH-Px catalyzes the reduction of hydroperoxides by reduced glutathione (GSH). The activity is measured indirectly by a coupled reaction with glutathione reductase, which oxidizes NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to the GSH-Px activity.[8][14]
-
Procedure: Commercially available kits are recommended. The general procedure involves incubating the sample with a reaction mixture containing GSH, glutathione reductase, NADPH, and a substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide), and monitoring the decrease in absorbance at 340 nm.[8][14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Coated this compound, a potential feed additive for ruminants - An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of supplemented coated-cysteamine on morphology, apoptosis and oxidative stress status of gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro release and in vivo growth-promoting effects of coated this compound in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound hydrochloride-loaded liposomes on skin depigmenting and penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JP2019533668A - Formulation of this compound and this compound derivatives - Google Patents [patents.google.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nulifecare.in [nulifecare.in]
- 13. mmpc.org [mmpc.org]
- 14. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cysteamine Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of cysteamine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
The primary cause of this compound instability in aqueous solutions is its rapid oxidation.[1][2] The sulfhydryl group (-SH) of the this compound molecule is highly susceptible to oxidation, which leads to the formation of its disulfide dimer, cystamine (B1669676).[1][3][4] This oxidation is the main degradation pathway and results in a loss of therapeutic efficacy, as cystamine is inactive.[1][3][5]
Q2: What factors influence the rate of this compound oxidation?
Several factors can significantly accelerate the degradation of this compound in aqueous solutions:
-
Presence of Oxygen: Oxygen is a major factor in the degradation of this compound.[1][2][5][6][7] Minimizing oxygen exposure is critical for maintaining stability.
-
pH of the Solution: this compound oxidation is highly dependent on pH.[1][4] Alkaline conditions promote the formation of the more reactive thiolate anion, which accelerates oxidation.[1][4] Conversely, an acidic pH (e.g., 4.2) decreases the rate of oxidation.[1][4]
-
Temperature: Higher temperatures increase the rate of this compound degradation.[1][6] Storing solutions at lower temperatures is crucial for stability.[1]
-
Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of this compound.[1][4]
Q3: How can I improve the stability of my this compound solutions?
Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Adjustment: Maintaining an acidic pH, ideally between 4.1 and 4.5, can significantly slow down the oxidation process.[1]
-
Use of Chelating Agents: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is highly effective in preventing metal ion-catalyzed oxidation.[1][3]
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, helps to minimize contact with oxygen.[1][2][5][6][7]
-
Low-Temperature Storage: Storing this compound solutions at reduced temperatures is critical for preserving their stability. Refrigeration (2-8°C) is suitable for short-term storage, while freezing (-20°C) is often recommended for long-term storage.[1][3]
-
Use of Antioxidants: The effectiveness of antioxidants varies. Catalase has been shown to decrease the oxidation rate by reducing peroxide species.[1][8] However, some antioxidants, like Vitamin C, have been reported to paradoxically increase the degradation rate.[1]
-
Oxygen-Resistant Packaging: For long-term storage, using oxygen-resistant materials for containers can prevent oxygen diffusion and subsequent degradation.[1][8]
Q4: Why is this compound often supplied as a hydrochloride salt?
This compound is frequently used as its hydrochloride salt (this compound HCl) to improve its stability.[1] this compound HCl is a more stable, crystalline solid.[1] In solution, the hydrochloride salt helps to maintain a lower pH, which slows down the rate of oxidation.[1]
Troubleshooting Guide
Problem 1: My this compound solution is rapidly losing potency, as confirmed by analytical testing.
| Potential Cause | Recommended Solution |
| Oxidation due to Oxygen Exposure | Prepare fresh solutions and immediately purge with an inert gas like nitrogen or argon. Store in tightly sealed containers with minimal headspace. Consider using oxygen-resistant packaging for long-term storage.[1] |
| Inappropriate pH | Measure the pH of your solution. Adjust the pH to an acidic range (e.g., 4.1-4.5) using a suitable buffer.[1] |
| Contamination with Metal Ions | Use high-purity water and reagents. Add a chelating agent such as disodium (B8443419) edetate (EDTA) to your formulation to sequester any trace metal ions.[1] |
| High Storage Temperature | Ensure solutions are stored at the recommended low temperature. For short-term use, refrigerate at 2-8°C. For long-term storage, freeze at -20°C.[1] |
Problem 2: I observe a change in the appearance (e.g., color, odor) of my this compound solution over time.
| Potential Cause | Recommended Solution |
| Degradation | A change in appearance is often an indicator of chemical degradation.[9] Discard the solution and prepare a fresh batch following all stability-enhancing protocols (see Q3). |
| Microbial Contamination | If not prepared under sterile conditions, microbial growth can occur. Prepare solutions using sterile techniques and consider sterile filtration. |
Data Presentation
Table 1: Effect of Storage Conditions on this compound Degradation
| Storage Temperature | Degradation after 1 Month (Long-Term Stability) | Degradation after 1 Month (In-Use Study) | Reference |
| 5 ± 3 °C (refrigerator) | 20% - 50% | 35% - 60% | [2][5][6][7] |
| 25 ± 0.5 °C (room temperature) | Significantly higher degradation than refrigerated storage | - | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Cystamine Quantification
This protocol is based on methods described for the analysis of this compound and its primary degradation product, cystamine.[5][6][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Agilent 1200 Infinity Quaternary HPLC system).[5][6][10]
-
Reversed-phase C18 column (e.g., 3.5 μm, 15 cm x 0.46 cm).[5][6]
Reagents:
-
Sodium heptane (B126788) sulfonate
-
Phosphoric acid (85%)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound hydrochloride reference standard
-
Cystamine dihydrochloride (B599025) reference standard
-
Hydrochloric acid (0.1 M)
Mobile Phase Preparation:
-
Mobile Phase A: 0.5% aqueous sodium heptane sulfonate solution, with the pH adjusted to 2.5 using 85% phosphoric acid.[5][6]
Chromatographic Conditions:
-
Gradient Elution: A gradient program should be used to ensure the separation of this compound and cystamine. An example gradient is provided in the source material.[2][5]
-
Injection Volume: 20 µL (may be adjusted based on sample concentration and viscosity).[5]
Sample Preparation:
-
Dilute samples with a 50:50 mixture of ultrapure water and 0.1 M aqueous HCl solution to an appropriate concentration for analysis.[5][10]
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared samples and standards.
-
Record the chromatograms and integrate the peak areas for this compound and cystamine.
-
Quantify the concentrations of this compound and cystamine in the samples by comparing their peak areas to those of the reference standards.
Visualizations
Caption: this compound's primary degradation pathway to inactive cystamine.
Caption: Troubleshooting workflow for an unstable this compound solution.
Caption: Experimental workflow for preparing a stabilized this compound solution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unipr.it [air.unipr.it]
- 4. Challenges for this compound stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limitations and Challenges in the Stability of this compound Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. docta.ucm.es [docta.ucm.es]
- 8. Novel approaches for improving stability of this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Cysteamine Cytotoxicity in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with cysteamine cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity in cell culture?
A1: this compound's cytotoxicity is primarily driven by its pro-oxidant activity. In aqueous culture media, this compound can auto-oxidize, generating hydrogen peroxide (H₂O₂) as a byproduct.[1][2][3] This production of H₂O₂ can induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death).[4][5] One study found that H₂O₂ generation accounted for 57% of this compound's toxicity in CCRF-CEM cells.[3]
Furthermore, at certain concentrations, this compound can inhibit glutathione (B108866) peroxidase (GPx), a key enzyme in the cellular antioxidant defense system.[3] This inhibition sensitizes cells to even low levels of H₂O₂, exacerbating oxidative damage.
Q2: I'm observing inconsistent results in my experiments. What could be the cause?
A2: Inconsistent results with this compound are often due to its instability in solution. This compound is highly susceptible to oxidation, especially at neutral or alkaline pH, in the presence of oxygen and metal ions, and at higher temperatures.[6][7] This oxidation converts this compound to its disulfide form, cystamine, which may have different biological activities and can lead to variability in your experiments.
To ensure consistency, it is crucial to prepare fresh this compound solutions immediately before each experiment and handle them properly.[6][8]
Q3: Can this compound interfere with standard cytotoxicity assays like MTT or XTT?
A3: Yes, this compound's reducing properties can interfere with tetrazolium-based assays such as MTT and XTT.[8] this compound can directly reduce the tetrazolium salt to formazan (B1609692), leading to a false-positive signal for cell viability and an underestimation of cytotoxicity. It is essential to include appropriate "no-cell" controls containing only media and this compound to account for this chemical interference.[8]
Q4: What is the difference between this compound hydrochloride and this compound bitartrate (B1229483) in cell culture?
A4: this compound hydrochloride and this compound bitartrate are different salt forms of this compound. While they are used to improve the stability and solubility of this compound, their effects in cell culture are generally considered to be due to the this compound molecule itself. Studies comparing the bioavailability of different this compound salts in vivo have found them to be largely bioequivalent. For most in vitro applications, the choice between them may come down to formulation preferences and solubility in specific media. It is always recommended to verify the optimal concentration and potential for cytotoxicity of any new batch or form of this compound in your specific cell line.
Troubleshooting Guides
Issue 1: High levels of unexpected cell death
Possible Cause:
-
This compound Concentration is Too High: Cell lines exhibit varying sensitivities to this compound.
-
Oxidation of this compound: Freshly prepared solutions are critical. The oxidized form, cystamine, can also be cytotoxic.
-
Pro-oxidant Effect: Generation of H₂O₂ in the culture medium is causing oxidative stress.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line using a viability assay (e.g., Trypan Blue exclusion, or a non-interfering viability assay like CellTiter-Glo®).
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use in sterile, deoxygenated buffer or medium.[6][8]
-
Co-treatment with an Antioxidant:
-
Catalase: Add catalase to the culture medium to neutralize H₂O₂. A concentration of 50 units/mL has been shown to completely ameliorate this compound toxicity in some cell lines.[1][2]
-
N-Acetylcysteine (NAC): NAC is a precursor to glutathione and a potent antioxidant. Co-incubation with NAC can help replenish intracellular glutathione stores and mitigate oxidative stress.[9][10] A starting concentration range of 0.1 mM to 10 mM can be tested.[11]
-
-
Control for Oxidation: Prepare and store stock solutions under an inert gas (e.g., nitrogen or argon) and in a tightly sealed, light-protected container at -20°C or -80°C.[6][7]
Issue 2: Inconsistent or non-reproducible results
Possible Cause:
-
Instability of this compound Solution: this compound degrades over time in culture medium.
-
Variability in Solution Preparation: Inconsistent preparation methods can lead to different effective concentrations.
-
Cell Passage Number: High-passage number cells may have altered sensitivities.
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a consistent, detailed protocol for preparing this compound solutions for every experiment.
-
Use Fresh Media: Do not store diluted this compound solutions in culture medium for extended periods.[6]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[6]
-
Use Consistent Cell Passages: Use cells within a defined, low passage number range for all experiments to ensure consistent cellular responses.
Quantitative Data Summary
Table 1: Reported Cytotoxic Concentrations of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| Chinese Hamster Ovary (CHO) | Survival Assay | 0.2 - 1.0 mM | Substantial toxicity | [2] |
| CCRF-CEM | Viability Assay | 23 - 160 µM | Correlates with toxicity | [3] |
| Human Corneal Endothelial Cells | Viability Assay | High concentrations | Toxic without oxidative stress | [5] |
| Fibroblast Cells | IC50 | 11.19% | 50% inhibition of cell growth | [12] |
Table 2: Effective Concentrations of Mitigating Agents
| Mitigating Agent | Cell Line | Effective Concentration | Effect | Reference |
| Catalase | Chinese Hamster Ovary (CHO) | 50 µg/mL | Completely blocked cytotoxicity | [2] |
| Catalase | CCRF-CEM | 50 units/mL | Completely ameliorated toxicity | [1] |
| N-Acetylcysteine (NAC) | HepG2 | 0.125 - 0.5 mM | Protection against lead-induced cytotoxicity | [13] |
| N-Acetylcysteine (NAC) | General | 1 - 25 mM | Range used in various studies | [11] |
Signaling Pathway and Workflow Diagrams
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Materials:
-
This compound hydrochloride or bitartrate powder
-
Sterile, deoxygenated Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile 0.22 µm syringe filter
-
Sterile tubes
-
Inert gas (Nitrogen or Argon) (optional, for stock solutions)
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, deoxygenated PBS or serum-free medium to make a concentrated stock solution (e.g., 100 mM).
-
Ensure complete dissolution by gentle vortexing. Avoid vigorous mixing to minimize oxygen introduction.
-
(Optional, for stock solutions) Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
For immediate use, prepare fresh dilutions of the stock solution in complete cell culture medium to the desired final concentrations.
-
If storing, aliquot the stock solution into single-use volumes, purge with inert gas, and store at -20°C or -80°C, protected from light.[6][8]
Protocol 2: MTT Assay for Cell Viability
Materials:
-
Cells cultured in a 96-well plate
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of freshly prepared this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated control wells and "no-cell" control wells with media and this compound.
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours, allowing formazan crystals to form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no-cell" control wells from the corresponding experimental wells. Calculate cell viability as a percentage of the untreated control.[8][14][15][16]
Protocol 3: LDH Cytotoxicity Assay
Materials:
-
Cells cultured in a 96-well plate
-
This compound solution
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with different concentrations of this compound. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a vehicle control.
-
Incubate the plate for the desired exposure time at 37°C.
-
Carefully transfer the cell-free supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture (as per the kit instructions) to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions, using the values from the spontaneous and maximum release controls.[17][18][19][20][21]
Protocol 4: Annexin V/PI Apoptosis Assay
Materials:
-
Cells cultured in 6-well plates or suspension culture
-
This compound solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol (typically 5 µL of each).
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.[22][23][24][25]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enhancement of this compound cytotoxicity by hyperthermia and its modification by catalase and superoxide dismutase in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms for the cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Antimutagenic and Anticancer Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on oxidative stress-induced cell death of human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound in combination with N-acetylcysteine prevents acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. broadpharm.com [broadpharm.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. tiarisbiosciences.com [tiarisbiosciences.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. kumc.edu [kumc.edu]
- 24. bosterbio.com [bosterbio.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Cysteamine in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the side effects associated with long-term cysteamine administration in animal studies. The information is presented in a question-and-answer format within troubleshooting guides and FAQs to directly address specific issues encountered during experiments.
General Monitoring and Management
Q1: What are the most common initial signs of toxicity to monitor for in animals receiving long-term this compound treatment?
A1: Initial signs of toxicity are often subtle and can include changes in behavior, appearance, and body weight. Daily monitoring is crucial. Key indicators include:
-
Body Weight Loss: A loss of 5-10% of body weight can be an early indicator of underlying issues. A weight loss exceeding 15% is often a humane endpoint.
-
Changes in Appearance: Piloerection (hair standing on end), hunched posture, and half-shut eyes are strongly associated with pathological findings.
-
Reduced Activity: Lethargy, decreased motor activity, and reduced exploration are significant clinical signs.
-
Dehydration: Signs include reduced skin turgor (skin tenting), sunken eyes, and decreased urine and fecal output.
Q2: What is a general protocol for dose management when adverse effects are observed?
A2: If adverse reactions occur, a dose reduction of 10-25% is a common initial step. For severe reactions, it may be necessary to temporarily discontinue treatment. Once the animal has recovered, the treatment can be re-initiated at a lower dose and gradually increased. In some cases, animals may not be able to tolerate the target dose and a lower maintenance dose will be necessary.
Gastrointestinal Side Effects
Gastrointestinal (GI) complications, particularly duodenal ulcers, are among the most frequently reported and severe side effects of this compound administration in rodents.
FAQs: Gastrointestinal Side Effects
Q1: Why does this compound cause duodenal ulcers in rats and mice?
A1: this compound induces duodenal ulcers primarily by depleting somatostatin (B550006) in the gastrointestinal tract and hypothalamus.[1] This reduction in somatostatin leads to a marked increase in serum gastrin and subsequent gastric acid secretion.[1] The increased acidity, along with other factors like decreased gastric emptying and motility, contributes to the formation of perforating duodenal ulcerations.[1]
Q2: Are there species differences in susceptibility to this compound-induced ulcers?
A2: Yes, rodents appear to be more susceptible to the ulcerogenic effects of this compound than non-rodents. Gastric and duodenal ulcers have been observed following oral and parenteral administration in rodents, but not consistently in monkeys.[1]
Troubleshooting Guide: Gastrointestinal Side Effects
| Observed Issue | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Sudden death, hunched posture, abdominal tenderness, pale paws/tail (indicating anemia) | Perforating duodenal ulcer, gastrointestinal bleeding | 1. Immediately euthanize animals exhibiting severe distress. 2. Perform necropsy to confirm the presence of ulcers and/or internal bleeding. 3. For remaining animals in the cohort, consider dose reduction. 4. Implement preventative measures for future studies (see Q3). |
| Weight loss >10%, loose stools or diarrhea | Gastric irritation, malabsorption due to mucosal damage | 1. Monitor food and water intake daily. 2. Provide nutritional support with palatable, high-energy food. 3. Administer subcutaneous fluids (e.g., warmed sterile saline) to combat dehydration. 4. Consider a temporary dose reduction until symptoms improve. |
| Reduced food and water intake | Nausea, abdominal discomfort | 1. Use of enteric-coated this compound formulations can reduce direct irritation of the stomach lining.[2] 2. Ensure fresh water is always available. If administering this compound in drinking water, monitor for changes in water consumption that may indicate aversion. |
Experimental Protocols: Managing GI Side Effects
Protocol 1: Prophylactic Co-administration of a Somatostatin Analog
-
Objective: To prevent the formation of this compound-induced duodenal ulcers.
-
Methodology:
-
Select a long-acting somatostatin analog such as octreotide.
-
Administer the somatostatin analog subcutaneously at a dose of 0.1-1.0 mg/kg, 30 minutes prior to each this compound administration.
-
Monitor animals for clinical signs of ulcer formation as described in the troubleshooting guide.
-
At the end of the study, perform a gross and histopathological examination of the duodenum to assess for ulceration.
-
Protocol 2: Assessment of Gastrointestinal Bleeding
-
Objective: To quantitatively assess GI bleeding in animals treated with this compound.
-
Methodology:
-
Collect fecal samples at regular intervals throughout the study.
-
Use a heme-based assay to quantify blood in the feces. This involves extracting heme from the fecal sample and measuring its concentration spectrophotometrically after conversion to pyridine-hemochromogen.
-
At necropsy, the stomach and intestinal contents can also be collected and analyzed for the presence of blood.
-
Skeletal Side Effects
Long-term administration of this compound has been associated with skeletal abnormalities in animal models.
FAQs: Skeletal Side Effects
Q1: What types of skeletal abnormalities have been observed with long-term this compound administration?
A1: Studies in rats have reported skeletal deformities such as kyphosis (curvature of the spine) after several months of treatment.[3] In zebrafish embryos, this compound has been shown to induce skeletal developmental defects, including abnormal craniofacial structure and chondropenia (cartilage loss).[3]
Q2: What is the proposed mechanism for this compound-induced skeletal toxicity?
A2: The exact mechanism is not fully understood, but it may involve the disruption of signaling pathways crucial for skeletal development and homeostasis. One implicated pathway is the Notch signaling pathway, which plays a key role in osteogenic differentiation and bone healing. This compound may also induce oxidative stress, which can negatively impact skeletal development.
Troubleshooting Guide: Skeletal Side Effects
| Observed Issue | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Visible spinal curvature (kyphosis), abnormal gait, reluctance to move | This compound-induced skeletal deformities | 1. Document the onset and progression of any skeletal abnormalities with photographs and detailed clinical notes. 2. Consider performing radiographic imaging (X-rays) to assess the extent of the deformities. 3. There are currently no established treatments to reverse these effects in animal models. Focus on refining the dose and duration of this compound administration in future studies to minimize this side effect. |
Neurological Side Effects
This compound can cross the blood-brain barrier and has been associated with various neurological effects.
FAQs: Neurological Side Effects
Q1: What are the potential neurological side effects of long-term this compound administration in animal models?
A1: this compound has been shown to disrupt the neuroendocrine system and deplete somatostatin in the central nervous system.[1] This can lead to cognitive deficits, such as impaired performance in spatial learning and memory tasks (e.g., Morris water maze).[4] Effects on locomotor activity have been variable, with some studies reporting hyperactivity followed by hypoactivity.[1]
Q2: Can this compound have any neuroprotective effects?
A2: Interestingly, some studies suggest that this compound may have neuroprotective properties in certain contexts. For example, it has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is important for neuronal survival and function.
Troubleshooting Guide: Neurological Side Effects
| Observed Issue | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Seizures, tremors, ataxia (incoordination) | Acute neurotoxicity | 1. These are signs of severe neurotoxicity and may require immediate euthanasia. 2. Review the dosing regimen and consider if a calculation error has occurred. 3. For future studies, use a more gradual dose escalation schedule. |
| Changes in performance in behavioral tests (e.g., impaired memory in a maze task) | This compound-induced cognitive deficits | 1. Ensure that behavioral testing is conducted at a consistent time relative to this compound administration. 2. Include appropriate control groups to account for any effects of the experimental procedures themselves. 3. Consider co-administration of neuroprotective agents in exploratory studies to mitigate these effects. |
Cardiovascular Side Effects
Cardiovascular toxicity has been observed in some long-term studies with this compound.
FAQs: Cardiovascular Side Effects
Q1: What cardiovascular side effects have been reported with long-term this compound use in animals?
A1: In rats, long-term treatment with this compound (e.g., 6 months) has been associated with degeneration of elastic fibers in the aorta, leading to aortic aneurysm and rupture.[1]
Troubleshooting Guide: Cardiovascular Side Effects
| Observed Issue | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Sudden death with evidence of internal hemorrhage at necropsy | Aortic rupture | 1. During necropsy, carefully examine the aorta for any signs of aneurysm or rupture. 2. Consider periodic cardiovascular monitoring (e.g., echocardiography) in long-term studies, especially with higher doses. 3. Explore the use of cardioprotective agents in future study designs. |
Data Presentation
Table 1: Dose-Related Incidence of Duodenal Ulcers in Rodents
| Species | Route of Administration | Dose (mg/kg) | Incidence of Duodenal Ulcers | Mortality | Reference |
| Rat | Oral | 100 | Evidence in all animals | 70% within 48 hours | [1] |
| Rat | Subcutaneous | 50 | Seen in half of the animals | 70% within 48 hours | [1] |
| Rat | Subcutaneous | ≥200 | Observed | Not specified | [1] |
| Rat | Subcutaneous | 50, 100, 200, 300, 400, 500 | Increasing incidence with higher doses | Not specified | [5] |
Table 2: Developmental Toxicity of Oral this compound in Rats
| Dose (mg/kg/day) | Observed Effects | NOAEL (mg/kg/day) | Reference |
| 37.5 | No adverse effects | 75 | [6] |
| 75 | No adverse effects | 75 | [6] |
| 100 | Intrauterine growth retardation, fetal death, cleft palate, kyphosis | 75 | [6] |
| 150 | Intrauterine growth retardation, fetal death, cleft palate, kyphosis | 75 | [6] |
Mandatory Visualizations
Caption: this compound-induced gastrointestinal toxicity pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Influence of supplemented coated-cysteamine on morphology, apoptosis and oxidative stress status of gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound affects skeletal development and impairs motor behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of this compound on gastroduodenal mucosal histamine in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developmental toxicity of this compound in the rat: effects on embryo-fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cysteamine concentration for maximal therapeutic effect in vitro
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the in vitro use of Cysteamine. It includes frequently asked questions, detailed troubleshooting, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound functions primarily through two interconnected mechanisms. First, as a potent antioxidant, it directly scavenges reactive oxygen species (ROS), replenishes intracellular glutathione (B108866) (GSH) by providing the precursor cysteine, and modulates the activity of antioxidant enzymes.[1] Second, in disease models like cystinosis, it reduces intracellular cystine accumulation by reacting with cystine to form a mixed disulfide that can exit the lysosome, effectively bypassing the defective transporter.[2][3]
Q2: How should I prepare and store this compound solutions for cell culture experiments?
A2: this compound is highly unstable in aqueous solutions, especially at neutral or alkaline pH, where it rapidly oxidizes into its disulfide form, cystamine.[4][5][6] To ensure experimental consistency:
-
Prepare Fresh: Always prepare this compound solutions fresh immediately before each experiment.[5]
-
Use Acidic pH for Stock: If a stock solution is necessary, dissolve this compound hydrochloride in a sterile, deoxygenated acidic buffer (e.g., PBS at pH 4.2) or high-purity water, aliquot into single-use volumes, and store protected from light at -20°C for short-term use.[4][5][6] Stability is significantly lower at pH 7.4.[5]
-
Minimize Oxidation: When preparing stocks, consider purging the vial headspace with an inert gas (nitrogen or argon) before sealing.[5]
Q3: What is a typical starting concentration range for this compound in vitro?
A3: The optimal concentration is highly dependent on the cell type, experimental duration, and desired therapeutic effect. Based on published studies, a broad range from 50 µM to 500 µM is a reasonable starting point for dose-response experiments. Concentrations above this range, particularly approaching 1 mM, often lead to cytotoxicity.[7][8][9]
Q4: Can this compound interfere with standard cell viability assays?
A4: Yes. As a reducing agent, this compound can directly reduce tetrazolium salts like MTT and XTT, leading to a false-positive signal (overestimation of viability).[10] It is crucial to run parallel controls without cells, containing only media and this compound at each concentration, to quantify and subtract this background absorbance.
Optimizing this compound Concentration: Data & Protocols
Data Presentation: Effective & Cytotoxic Concentrations
The following table summarizes this compound concentrations reported in various in vitro studies to guide your experimental design.
| Cell Type/Model | Application/Effect | Effective Concentration Range | Cytotoxic Concentration (IC50/EC50) | Reference(s) |
| Cystinotic Mesenchymal Stromal Cells | Restoration of Osteoblast Differentiation | 50 - 200 µM | Not specified | [7] |
| Cystinotic Fibroblasts | Depletion of Free Cystine | 100 µM (depletes 90%) | Not specified | [11] |
| CCRF-CEM (Leukemia Cells) | Induction of Cytotoxicity/Apoptosis | > 39 µM | ~88.5 µM (EC50) | [8][12] |
| Vero E6 Cells | Inhibition of SARS-CoV-2 | 250 - 500 µM | ~180 µM (IC50 for CPE) | [9] |
| Calu-3 (Lung Cancer Cells) | Inhibition of SARS-CoV-2 | 250 - 500 µM | Not specified | [9][13] |
| Bovine Oocytes | Improved In Vitro Maturation | 100 µM | Not specified | [14] |
| Normal Kidney Fibroblasts/Pericytes | Attenuation of Myofibroblast Differentiation | 2 nM | Not specified | [15] |
Experimental Workflow & Protocols
The general workflow for optimizing this compound concentration involves a systematic dose-response evaluation.
Caption: General workflow for optimizing this compound concentration.
Protocol 1: Cell Viability Dose-Response (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a specific cell line.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound Hydrochloride
-
Sterile PBS (pH 7.4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours to allow attachment.[16]
-
This compound Preparation: Prepare a 2X working concentration series of this compound in complete medium. A typical range could be 20 µM to 2 mM to yield final concentrations of 10 µM to 1 mM.
-
Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate 2X this compound solution. Include "vehicle control" (medium only) and "no-cell" control wells for each this compound concentration to correct for MTT reduction by the compound.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[16] Mix gently by pipetting.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the "no-cell" control wells from all other wells. b. Normalize the data to the "vehicle control" wells (set as 100% viability). c. Plot the normalized viability (%) against the log of this compound concentration and use non-linear regression to calculate the IC₅₀ value.[16]
Protocol 2: Intracellular ROS Measurement (DCFH-DA Assay)
This protocol measures this compound's ability to scavenge intracellular ROS.
Materials:
-
Cells plated in a black, clear-bottom 96-well plate
-
This compound Hydrochloride
-
2',7'-dichlorofluorescein diacetate (DCFH-DA) probe
-
An agent to induce oxidative stress (e.g., H₂O₂, Tert-butyl hydroperoxide)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
Procedure:
-
Cell Seeding: Seed cells and allow them to attach overnight as in the MTT protocol.
-
This compound Pre-treatment: Remove the medium and pre-treat cells with various non-toxic concentrations of this compound (determined from the viability assay) for 1-2 hours.[1]
-
Probe Loading: Wash the cells once with warm HBSS. Add 100 µL of DCFH-DA solution (typically 10-20 µM in HBSS) to each well and incubate for 30-45 minutes in the dark at 37°C.[1]
-
Induce Oxidative Stress: Wash the cells again with warm HBSS to remove excess probe. Add the oxidative stress-inducing agent (e.g., 100 µM H₂O₂) to all wells except the negative control.
-
Measure Fluorescence: Immediately measure fluorescence using a microplate reader with excitation/emission wavelengths of ~485/535 nm. Kinetic readings can be taken every 5-10 minutes for 1-2 hours.
-
Data Analysis: Subtract background fluorescence (wells with no cells) and normalize the fluorescence signal to the control cells (no this compound, with ROS inducer). A decrease in fluorescence indicates ROS scavenging.
Signaling Pathway Visualization
This compound's therapeutic effects are strongly linked to its ability to combat oxidative stress by boosting the glutathione (GSH) system.
Caption: this compound's mechanism for replenishing intracellular Glutathione (GSH).
Troubleshooting Guide
Caption: Troubleshooting flowchart for common this compound experiment issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges for this compound stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound treatment restores the in vitro ability to differentiate along the osteoblastic lineage of mesenchymal stromal cells isolated from bone marrow of a cystinotic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound with In Vitro Antiviral Activity and Immunomodulatory Effects Has the Potential to Be a Repurposing Drug Candidate for COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. This compound Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Strategies to reduce the unpleasant odor of Cysteamine in lab settings
This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guides to manage the unpleasant odor of Cysteamine in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the source of the strong, unpleasant odor of this compound?
A1: The strong, disagreeable odor of this compound is due to its thiol (-SH) group. Thiols, also known as mercaptans, are sulfur-containing organic compounds known for their potent and often unpleasant smells, reminiscent of rotten eggs or garlic.[1][2]
Q2: Is the strong odor of my this compound solution an indication of degradation?
A2: A strong odor is a normal characteristic of this compound.[3] However, a significant change or intensification of the odor over time, especially in aqueous solutions, could indicate degradation through oxidation to its disulfide form, cystamine.[3][4] It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment to ensure product integrity.[3]
Q3: Can the odor of this compound pose a health risk?
A3: While the odor itself is unpleasant, the primary health and safety concerns with this compound hydrochloride are related to its potential to cause skin, eye, and respiratory irritation.[5] It is also harmful if swallowed.[5] The odor serves as a strong indicator of the presence of the chemical, reinforcing the need for proper handling in a well-ventilated area.
Q4: Are there any alternative compounds to this compound with less odor?
A4: The choice of an alternative compound is highly dependent on the specific application. For some applications, other reducing agents or antioxidants might be suitable. However, if the specific chemical properties of this compound are required, odor mitigation strategies are the more practical approach. Some research has focused on developing prodrugs of this compound that release the active compound at the target site, which can minimize systemic side effects like odor.[6]
Troubleshooting Guide: Common Odor-Related Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent strong odor in the lab despite using a fume hood. | 1. Improper fume hood use (e.g., sash too high, clutter inside).2. Contaminated lab coat or personal protective equipment (PPE).3. Spills or drips on the benchtop or equipment.4. Improper waste disposal. | 1. Ensure the fume hood sash is at the appropriate height and the work area is clear of obstructions to maintain proper airflow.2. Regularly change gloves and lab coats. If a significant spill occurs on a lab coat, it should be professionally decontaminated.3. Clean all surfaces and equipment that may have come into contact with this compound using a suitable neutralizing agent (see protocols below).4. Ensure all this compound waste is collected in a designated, sealed hazardous waste container.[5] |
| Odor emanating from this compound waste containers. | 1. The container is not properly sealed.2. The waste has not been neutralized. | 1. Use waste containers with secure, leak-proof screw caps.[5] Keep the container closed except when adding waste.[5]2. Consider neutralizing liquid this compound waste before sealing the container. A bath of sodium hypochlorite (B82951) solution can be effective for this purpose.[7] |
| A yellowing discoloration and intensified odor of solid this compound Hydrochloride. | Oxidation of the this compound due to exposure to air and moisture.[3] | This indicates degradation. For experiments where purity is critical, it is recommended to use a fresh, white crystalline solid.[3] To prevent this, store solid this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3] |
Strategies for Odor Reduction
Several strategies can be employed to reduce the unpleasant odor of this compound in the lab. These can be categorized as procedural, chemical, and physical methods.
Procedural Controls
The first line of defense against this compound's odor is proper laboratory procedure.
-
Ventilation: Always handle this compound, both in solid and solution form, in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11mm).[8] For handling larger quantities or when there is a risk of aerosol formation, consider using a respirator.[8][9]
-
Handling: Avoid the formation of dust and aerosols.[8] Keep containers tightly closed when not in use.[8]
-
Waste Disposal: Treat all this compound waste as hazardous chemical waste.[5] Collect waste in a suitable, closed, and clearly labeled container.[5] Do not dispose of this compound down the drain.[5]
Chemical Neutralization
Chemical treatment can be used to neutralize the odor-causing thiol group.
-
Oxidation with Sodium Hypochlorite: Sodium hypochlorite solution (bleach) can effectively destroy the odor by oxidizing the mercaptan to the corresponding sulfonic acid, which is odorless.[7] This is particularly useful for decontaminating glassware and treating small spills.
-
Use of Dicarboxylic Acids: A patent for hair treatment agents suggests that dicarboxylic acids such as succinic acid, fumaric acid, and glutaric acid, or their salts, can suppress the malodor associated with this compound.[10] This principle could be applied to laboratory waste or cleaning solutions.
-
Complexation with Divalent Metal Ions: Another patent indicates that divalent metal ions, particularly zinc, iron, or copper ions, can eliminate the unpleasant odor of this compound-treated hair.[11] This suggests that solutions of these metal salts could be used to treat this compound-contaminated surfaces and waste.
Physical Encapsulation
Encapsulating the this compound molecule can physically mask its odor.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with other molecules, effectively trapping them within their hydrophobic core. Beta-cyclodextrin (β-cyclodextrin) has been shown to be effective in removing the odor of this compound.[6] This is a useful strategy for formulations where the odor needs to be masked.
The following diagram illustrates the workflow for selecting an appropriate odor reduction strategy.
Quantitative Data on Odor/Taste Aversion Mitigation
Table 1: Two-Bottle Choice Taste Aversion Test in Mice [3]
| Formulation | This compound Concentration | Preference (%) | Interpretation |
| Unformulated this compound | 0.1% | 15% | Strong aversion |
| This compound + Sucrose (5%) | 0.1% | 45% | Near neutral preference |
| This compound-β-Cyclodextrin Complex | 0.1% | 60% | Mild preference |
| Microencapsulated this compound in Water | 0.1% | 75% | Moderate preference |
A preference of 50% indicates no preference between the this compound solution and plain water.
Experimental Protocols
Protocol 1: Decontamination of Glassware and Surfaces with Sodium Hypochlorite
Objective: To neutralize this compound odor on contaminated glassware and non-sensitive surfaces.
Materials:
-
Sodium hypochlorite solution (household bleach, typically 5-6%)
-
Water (deionized or distilled)
-
Appropriate PPE (gloves, safety glasses, lab coat)
Methodology:
-
Preparation of Neutralizing Solution: Prepare a 10% solution of household bleach by diluting one part bleach with nine parts water.
-
Application:
-
For Glassware: Immerse the contaminated glassware in the 10% bleach solution for at least 15-30 minutes.
-
For Surfaces: Wipe the contaminated surface with a cloth or paper towel soaked in the 10% bleach solution. Allow the solution to remain on the surface for at least 5-10 minutes.
-
-
Rinsing:
-
For Glassware: Thoroughly rinse the glassware with tap water, followed by a final rinse with deionized or distilled water.
-
For Surfaces: Wipe the surface with a cloth soaked in water to remove any residual bleach.
-
-
Drying: Allow glassware and surfaces to air dry completely.
Caution: Do not mix sodium hypochlorite with acidic waste, as this can generate toxic chlorine gas.
Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
Objective: To prepare a this compound formulation with reduced odor for experimental use.
Materials:
-
This compound HCl
-
β-Cyclodextrin
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker or flask
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin. A 1:1 or 1:2 molar ratio is common.[3]
-
Dissolution of β-Cyclodextrin: In a beaker, dissolve the calculated amount of β-cyclodextrin in deionized water. Gentle heating (40-50°C) and continuous stirring can aid in dissolution until a clear solution is obtained.[3]
-
Complexation: Slowly add the this compound HCl to the β-cyclodextrin solution while maintaining continuous stirring.[3]
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[3]
-
Use: The resulting solution contains the this compound-β-cyclodextrin complex and can be used for experiments. For a solid complex, the solution can be freeze-dried.
The following diagram illustrates the complexation of this compound with β-cyclodextrin.
Olfactory Signaling Pathway for Thiol Compounds
The perception of odors, including those from thiol compounds like this compound, begins with the interaction of the odorant molecule with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These ORs are a large family of G-protein coupled receptors (GPCRs).[8][12][13][14][15] The binding of an odorant to its specific OR initiates a signal transduction cascade.
For some thiol-responsive ORs, such as the mouse receptor MOR244-3, the presence of metal ions, specifically copper (Cu), is crucial for the activation of the receptor by the sulfur-containing odorant.[8][9] The thiol group of the odorant is thought to coordinate with the copper ion, which in turn facilitates the binding and activation of the olfactory receptor.
The activated OR then activates a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[16] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron.[16] This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of the smell.
The diagram below outlines this signaling pathway.
References
- 1. This compound | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The origin of halitosis in cystinotic patients due to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Challenges for this compound stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical-modification approach to the olfactory code. Studies with a thiol-specific reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. " Bovine olfactory cilia preparation: thiol-modulated odorant-sensitive" by D Lazard, Y Barak et al. [mouseion.jax.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. air.unipr.it [air.unipr.it]
- 12. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]
- 13. Olfactory receptors: G protein-coupled receptors and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. axxam.com [axxam.com]
- 16. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cysteamine-Induced Gastrointestinal Issues in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cysteamine-induced gastrointestinal (GI) models.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal issues observed with this compound administration in animal models?
A1: The most prominent and well-documented gastrointestinal issue is the induction of duodenal ulcers, particularly in rats and mice.[1][2] These can range from superficial erosions to deep, perforating ulcers.[3][4] Other reported issues include increased gastric acid and pepsin secretion, and in some cases, gastric ulcers.[1][2] At high doses, generalized hemorrhage in the GI tract can occur.[5]
Q2: What is the primary mechanism behind this compound-induced duodenal ulcers?
A2: The mechanism is multifactorial and not entirely elucidated. Key contributing factors include:
-
Somatostatin (B550006) Depletion: this compound depletes immunoreactive somatostatin in the gastric mucosa and other tissues.[2] Somatostatin normally inhibits gastrin release and gastric acid secretion.
-
Hypergastrinemia and Gastric Acid Hypersecretion: The reduction in somatostatin leads to a significant increase in serum gastrin levels, which in turn stimulates a marked and sustained increase in gastric acid secretion.[6]
-
Oxidative Stress: this compound, a reducing aminothiol, can generate hydrogen peroxide in the presence of transition metals like iron, leading to oxidative stress and cellular damage in the duodenal mucosa.
-
Reduced Duodenal Defense: this compound has been shown to decrease the neutralization of acid in the proximal duodenum.[6]
Q3: Which animal models are most commonly used for studying this compound-induced GI issues?
A3: The most extensively used models are rats (particularly Wistar and Sprague-Dawley strains) and mice.[1][2] These models are valued for their reproducibility in inducing duodenal ulcers, which share some characteristics with human ulcer disease.[1]
Q4: What are the typical doses and administration routes of this compound to induce duodenal ulcers?
A4: Dosing and administration can vary depending on the animal model and the desired severity of ulceration.
-
Rats: A single subcutaneous injection of 300-400 mg/kg is commonly used to induce duodenal ulcers within 24 hours.[3] Oral administration of two doses of 300 mg/kg with a 4-hour interval has also been reported to be effective.[7]
-
Mice: Both oral and subcutaneous administration can induce duodenal ulcers in a time- and dose-dependent manner.[2]
Q5: How can I mitigate or prevent this compound-induced gastrointestinal side effects in my animal models?
A5: Several strategies can be employed to counteract the GI toxicity of this compound:
-
H2 Receptor Antagonists: Cimetidine has been shown to protect against this compound-induced duodenal ulcers by reducing gastric acid secretion.[1][2]
-
Proton Pump Inhibitors: Omeprazole can also be effective in mitigating ulcer formation.
-
Dopamine Agonists: Lergotrile has demonstrated protective effects in the mouse model.[1][2]
-
Prostaglandin Analogs: Prostaglandins (PGE2) have been shown to prevent this compound-induced ulcers.[1]
-
Antioxidants: Given the role of oxidative stress, antioxidants may offer a protective strategy.
-
Enteric-Coated Formulations: Using an enteric-coated formulation of this compound can prevent its dissolution in the stomach, potentially reducing gastric irritation and altering its absorption profile.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate in animal cohort. | - this compound dose is too high for the specific strain, age, or sex of the animal. - Dehydration or excessive stress. | - Perform a dose-response study to determine the optimal ulcerogenic dose with acceptable mortality. - Ensure animals have free access to water. - Handle animals gently to minimize stress. |
| Inconsistent or no ulcer formation. | - this compound dose is too low. - Improper administration route or technique. - Animal strain is less susceptible. - Neutralization of this compound solution. | - Verify the calculated dose and the concentration of the this compound solution. - Ensure proper subcutaneous or oral administration technique. - Consider using a different, more susceptible animal strain. - Prepare this compound solutions fresh before each use. |
| High variability in ulcer severity within the same group. | - Inconsistent dosing or administration. - Differences in food consumption prior to fasting. - Individual animal variability. | - Ensure accurate and consistent administration to all animals. - Standardize the fasting period and ensure no access to food. - Increase the number of animals per group to account for biological variability. |
| Difficulty in assessing ulcer score accurately. | - Subjective scoring method. - Lack of a standardized scoring system. | - Use a blinded observer for ulcer scoring to reduce bias. - Employ a well-defined ulcer scoring system (e.g., based on number and size of ulcers). - Consider histological analysis for a more detailed assessment of mucosal damage. |
| Animals appear lethargic and show signs of distress not related to ulcers. | - Systemic toxicity of this compound. - Dehydration. | - Monitor animals closely for signs of systemic toxicity. - Provide supportive care, such as subcutaneous fluid administration, if necessary. - Consider a lower dose of this compound if systemic effects are confounding the study. |
Data on Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of various agents in mitigating this compound-induced duodenal ulcers.
Table 1: Effect of Anti-Ulcer Agents on this compound-Induced Duodenal Ulcer in Rats
| Treatment | Dose | Route | % Inhibition of Ulcer Area |
| Lansoprazole | 30 mg/kg | Oral | 60%[7] |
| (-)-Fenchone | 37.5 mg/kg | Oral | 31%[7] |
| (-)-Fenchone | 75 mg/kg | Oral | 68%[7] |
| (-)-Fenchone | 150 mg/kg | Oral | 74%[7] |
| (-)-Fenchone | 300 mg/kg | Oral | 76%[7] |
Table 2: Effect of Various Agents on this compound-Induced Duodenal Ulcers
| Agent | Animal Model | Observation |
| Methscopolamine bromide (Anticholinergic) | Rat | Prevented ulcer formation[1] |
| Antacid | Rat | Prevented ulcer formation[1] |
| Prostaglandins (PGE2) | Rat | Prevented ulcer formation[1] |
| Cimetidine (H2 antagonist) | Mouse | Protected against ulcer formation[2] |
| Lergotrile (Dopamine agonist) | Mouse | Protected against ulcer formation[2] |
Experimental Protocols
Protocol 1: Induction of Duodenal Ulcer in Rats with this compound
Materials:
-
Male Wistar rats (200-250 g)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Oral gavage needles or subcutaneous injection needles
Procedure:
-
Fast the rats for 24 hours before this compound administration, with free access to water.
-
Prepare a fresh solution of this compound hydrochloride in sterile saline.
-
Oral Administration: Administer this compound hydrochloride (300 mg/kg) orally using a gavage needle. Repeat the administration 4 hours later.[7]
-
Subcutaneous Administration: Alternatively, administer a single subcutaneous injection of this compound (300-400 mg/kg).[3]
-
Continue to provide free access to water.
-
24 hours after the first this compound administration, euthanize the animals.
-
Carefully dissect the stomach and duodenum.
-
Open the duodenum along the anti-mesenteric side and gently rinse with saline to remove contents.
-
Examine the duodenal mucosa for the presence of ulcers.
-
Score the ulcers based on a predefined scoring system (e.g., based on the number and size of lesions).
Protocol 2: Evaluation of a Protective Agent Against this compound-Induced Duodenal Ulcer
Materials:
-
As per Protocol 1
-
Test compound (protective agent)
-
Vehicle for the test compound
Procedure:
-
Divide the animals into at least three groups:
-
Control group (vehicle + saline)
-
This compound group (vehicle + this compound)
-
Treatment group (test compound + this compound)
-
-
Fast the animals as described in Protocol 1.
-
Administer the test compound or its vehicle to the respective groups at a predetermined time before this compound administration (e.g., 30-60 minutes).
-
Induce duodenal ulcers using this compound as described in Protocol 1.
-
24 hours after this compound administration, euthanize the animals and evaluate the duodenal ulcers as described in Protocol 1.
-
Calculate the percentage of ulcer inhibition for the treatment group compared to the this compound group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pathogenesis of this compound-Induced Duodenal Ulcer.
Caption: Workflow for Testing Anti-Ulcer Agents.
Caption: Troubleshooting Inconsistent Ulcer Formation.
References
- 1. karger.com [karger.com]
- 2. This compound induces duodenal ulcer in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced duodenal ulcer and acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Healing of this compound-induced duodenal ulcers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in action of topical and systemic this compound on gastric blood flow, gastric acid secretion and gastric ulceration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Refinement of Cysteamine dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of cysteamine dosage to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with oral this compound administration?
A1: Common side effects associated with oral this compound include gastrointestinal issues such as nausea, vomiting, stomach pain, diarrhea, and loss of appetite.[1] Other frequently reported off-target effects are drowsiness, fatigue, headache, fever, and an unusual breath or skin odor.
Q2: What are the more severe, less common off-target effects of this compound?
A2: More severe, though less common, side effects can occur. These include severe skin reactions like erythema multiforme bullosa or toxic epidermal necrolysis. Gastrointestinal ulceration and bleeding have also been reported.[1] Central nervous system (CNS) symptoms such as seizures, lethargy, depression, and encephalopathy have been associated with immediate-release this compound. At high doses, a condition resembling Ehlers-Danlos syndrome has been observed, characterized by bone pain, skin striae, and joint problems.[1][2]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: A primary strategy to minimize adverse reactions is to start with a very low dose and gradually increase it over several weeks.[3][4] This slow dose titration allows for better tolerance. For clinical applications, delayed-release formulations of this compound have been developed, which can lead to better adherence and may help in managing side effects.[5][6] Monitoring key biomarkers, such as white blood cell (WBC) cystine levels in the context of cystinosis, allows for dose adjustments to the minimum effective level.[2][7]
Q4: What is the recommended starting dose and titration schedule for oral this compound in nephropathic cystinosis?
A4: For immediate-release this compound in children less than 12 years old, a typical starting dose is 0.2 to 0.3 g/m²/day, divided into four doses. This dose is gradually increased over 4 to 6 weeks.[7] For delayed-release capsules, the initial dose is also around 0.2 to 0.3 g/m²/day, but divided into two doses every 12 hours, with a gradual increase over 4 to 6 weeks.[7] The goal is to reach a maintenance dose that keeps WBC cystine levels below a target threshold (e.g., <1 nmol half-cystine/mg protein).[5][7]
Q5: Are there different side effects associated with topical this compound formulations?
A5: Yes, topical this compound, often used for hyperpigmentation disorders like melasma, has a different side effect profile. The most common adverse effects are localized and transient, including stinging, redness, irritation, and dryness of the skin at the application site.[8][9] These effects are generally mild and may resolve with continued use or by adjusting the application frequency.[9]
Troubleshooting Guides
Issue 1: Subject is experiencing significant gastrointestinal distress (nausea, vomiting, abdominal pain).
-
Solution 1: Dose Reduction and Titration: Immediately consider reducing the this compound dose. If the subject is new to the treatment, re-initiate a gradual dose escalation protocol, starting from a much lower dose and increasing it slowly over several weeks.
-
Solution 2: Administration with Food: Administering this compound with meals can help mitigate gastrointestinal side effects.
-
Solution 3: Formulation Review: If using an immediate-release formulation, switching to a delayed-release capsule could be beneficial, as it allows for a more gradual release of the drug.[5]
-
Solution 4: Symptomatic Treatment: For persistent symptoms, consider co-administration of antiemetic medications, but be mindful of potential drug-drug interactions.
Issue 2: Development of a skin rash or other dermatological reaction.
-
Solution 1: Immediate Discontinuation (for severe reactions): If a severe skin reaction, such as blistering or peeling, occurs, this compound should be permanently discontinued.
-
Solution 2: Temporary Interruption and Evaluation: For mild to moderate rashes, interrupt the treatment and evaluate the subject. The rash may resolve on its own.
-
Solution 3: Gradual Re-challenge: Once the rash has resolved, a cautious re-challenge with a lower dose and a very slow titration schedule may be attempted under close observation.[3][4]
-
Solution 4: Topical Corticosteroids: For localized, non-severe rashes, a mild topical corticosteroid may provide symptomatic relief.
Issue 3: Subject reports drowsiness, lethargy, or other CNS symptoms.
-
Solution 1: Dose and Timing Adjustment: Evaluate the timing of the dose. Administering the dose before bedtime might help if drowsiness is the primary issue. A reduction in the total daily dose may also be necessary.
-
Solution 2: Neurological Assessment: For more severe CNS symptoms like depression or encephalopathy, interrupt the medication and conduct a thorough neurological evaluation.
-
Solution 3: Monitor for Drug Interactions: Assess for concomitant medications that may also have CNS depressant effects.
Quantitative Data Summary
Table 1: Oral this compound Dosage for Nephropathic Cystinosis
| Parameter | Immediate-Release (e.g., Cystagon®) | Delayed-Release (e.g., Procysbi®) |
| Initial Dose (Children <12 years) | 0.2 to 0.3 g/m²/day, divided in 4 doses | 0.2 to 0.3 g/m²/day, divided in 2 doses (every 12h) |
| Initial Dose (≥12 years, ≥110 lbs) | 0.3 to 0.5 g/day , divided in 4 doses | 0.2 to 0.3 g/m²/day, divided in 2 doses (every 12h) |
| Maintenance Dose | 1.3 g/m²/day, divided in 4 doses | 1.3 g/m²/day, divided in 2 doses (every 12h) |
| Maximum Dose | 1.95 g/m²/day | 1.95 g/m²/day |
| Titration Schedule | Gradually increase over 4 to 6 weeks | Gradually increase over 4 to 6 weeks |
| Therapeutic Target | WBC cystine level < 2 nmol half-cystine/mg protein | WBC cystine level < 1 nmol half-cystine/mg protein |
Data sourced from Drugs.com.[7]
Table 2: Efficacy and Side Effects of Topical 5% this compound Cream for Melasma
| Study Outcome | Result |
| Average mMASI Score Reduction | 29.72% over 6 weeks |
| Patient Satisfaction | 44.6% (Fair to Good) |
| Common Side Effects | Transient stinging (20% of cases), lightening of surrounding skin (10% of cases) |
Data from a case series on the use of this compound cream for melasma in skin of color.[8]
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Tolerance
-
Baseline Assessment: Prior to initiating this compound, the subject should complete the Gastrointestinal Symptom Rating Scale (GSRS) questionnaire to establish a baseline.
-
Weekly Monitoring: The subject should complete the GSRS questionnaire on a weekly basis throughout the treatment period.
-
Symptom Domains: The GSRS assesses five domains: abdominal pain, reflux, indigestion, diarrhea, and constipation.
-
Grading of Symptoms: Each item on the GSRS is rated on a Likert scale. An increase in the score from baseline indicates worsening symptoms.
-
Actionable Thresholds: A significant increase in any domain score should trigger a review of the dosage and consideration of the troubleshooting steps outlined above.
Protocol 2: Monitoring and Grading of Skin Reactions
-
Visual Skin Assessment: Conduct a full-body visual skin assessment at baseline and at regular intervals (e.g., weekly for the first month, then monthly).
-
Standardized Grading: Use a standardized grading scale for any observed reactions. An example is provided below:
-
Grade 1 (Mild): Faint erythema or dry scaling.
-
Grade 2 (Moderate): Moderate erythema, papules, or fine desquamation.
-
Grade 3 (Severe): Intense erythema, edema, vesicles, or ulceration.
-
-
Documentation: Photograph any skin reactions with a ruler for scale. Record the location, size, and grade of the reaction.
-
Response Plan:
-
Grade 1: Continue treatment with close monitoring. Consider a mild moisturizer.
-
Grade 2: Interrupt treatment. Consider a topical corticosteroid.
-
Grade 3: Discontinue treatment permanently. Provide appropriate dermatological care.
-
Protocol 3: Evaluation of Central Nervous System (CNS) Effects
-
Baseline Cognitive and Mood Assessment: Before starting treatment, establish a baseline using:
-
Visual Analogue Scales (VAS): To quantify subjective feelings of alertness, mood, and calmness.
-
Standardized Cognitive Tests: Simple computerized tests to measure reaction time and attention.
-
-
Regular Monitoring: Repeat the VAS and cognitive tests at regular intervals (e.g., at each dose escalation and then monthly).
-
Symptom Diary: Ask the subject to maintain a diary to record any instances of headache, dizziness, drowsiness, or changes in mood.
-
Data Analysis: Compare post-treatment scores to baseline. A statistically significant decline in performance or a consistent negative trend in mood or alertness should prompt a clinical review and potential dose adjustment.
Visualizations
References
- 1. This compound, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cystinosis.org [cystinosis.org]
- 4. Prediction of Central Nervous System Side Effects Through Drug Permeability to Blood-Brain Barrier and Recommendation Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Topical Stabilized this compound as a New Treatment for Hyperpigmentation Disorders: Melasma, Post-Inflammatory Hyperpigmentation, and Lentigines - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Effects of long-term this compound treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Efficacy and Safety of this compound in Melasma in Patients of Skin of Colour: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Cysteamine Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the long-term storage of cysteamine solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in aqueous this compound solutions?
A1: The primary cause of this compound instability in aqueous solutions is its rapid oxidation.[1][2] The sulfhydryl group (-SH) of the this compound molecule is highly susceptible to oxidation, which leads to the formation of its disulfide dimer, cystamine (B1669676).[2][3] This oxidation process is the main degradation pathway and results in a loss of the compound's therapeutic efficacy, as cystamine is inactive.[1][4]
Q2: What factors accelerate the degradation of this compound solutions?
A2: Several factors can significantly accelerate the degradation of this compound in aqueous solutions:
-
Presence of Oxygen : Oxygen is the main factor driving the degradation of this compound.[1][2][4] Removing oxygen, for example by purging the solution with nitrogen gas, can reduce this degradation.[1][4]
-
pH of the Solution : this compound oxidation is highly dependent on pH.[1][2][3] Alkaline conditions promote the formation of the more reactive thiolate anion, which accelerates oxidation.[1][3] Conversely, an acidic pH (e.g., 4.2) decreases the rate of oxidation.[1][3]
-
Temperature : Higher temperatures increase the rate of this compound degradation.[1][2][4] Storing solutions at lower temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C), is critical for maintaining stability.[1][5][6]
-
Presence of Metal Ions : Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of this compound.[1][2][3]
-
Exposure to Light : Light, particularly UV light, can contribute to the degradation of this compound solutions.[7]
Q3: What are the recommended strategies to improve the stability of my this compound solutions?
A3: To enhance the stability of this compound in aqueous solutions, the following strategies are recommended:
-
pH Adjustment : Maintain a slightly acidic pH, for instance, between 4.1 and 4.5, to significantly slow down the oxidation process.[1]
-
Use of Chelating Agents : The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is highly effective in preventing oxidation catalyzed by metal ions.[1][3][8]
-
Inert Atmosphere : Preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, helps to minimize contact with oxygen.[1][4]
-
Low-Temperature Storage : For long-term storage, it is crucial to keep this compound solutions at low temperatures; -20°C is often recommended.[1][9]
-
Use of Antioxidants : The effectiveness of antioxidants can vary. While catalase has been shown to decrease the oxidation rate, other antioxidants like Vitamin C have been reported to paradoxically increase the degradation rate.[1][10]
-
Oxygen-Resistant Packaging : For long-term storage, using oxygen-resistant materials for containers can prevent oxygen diffusion and subsequent degradation.[10]
Q4: What are the visual and olfactory signs of this compound degradation?
A4: this compound is known for its disagreeable odor.[11] An intensification of its characteristic unpleasant smell, which can be described as being like hydrogen sulfide, can indicate degradation.[4] While color changes are not always reported as the primary indicator, any change from a clear, colorless solution should be viewed with suspicion and may warrant further analytical testing.[4]
Troubleshooting Guides
Problem 1: Rapid loss of potency in my this compound solution, confirmed by analytical testing.
| Potential Cause | Recommended Solution |
| Oxidation due to Oxygen Exposure | Prepare fresh solutions and immediately purge with an inert gas like nitrogen or argon. Store in tightly sealed containers with minimal headspace. For long-term storage, consider using oxygen-resistant packaging.[1][4][10] |
| Inappropriate pH | Measure the pH of your solution. If it is neutral or alkaline, adjust it to an acidic pH (e.g., 4.2) using a suitable buffer.[1][3] |
| Contamination with Metal Ions | Use high-purity water and reagents. Add a chelating agent such as disodium (B8443419) edetate (EDTA) to your formulation to sequester any trace metal ions.[1][3][8] |
| High Storage Temperature | Ensure solutions are stored at the recommended low temperature. For short-term use, refrigerate at 2-8°C. For long-term storage, freeze at -20°C.[1][5][6] |
Problem 2: I observe a change in the appearance (e.g., color, odor) of my this compound solution over time.
| Potential Cause | Recommended Solution |
| Chemical Degradation | A change in appearance or a stronger unpleasant odor is often an indicator of chemical degradation.[4] Discard the solution and prepare a fresh batch, following all stability-enhancing protocols (see Q3). |
Data on this compound Stability
The following tables summarize quantitative data on the degradation of this compound solutions under various conditions.
Table 1: Degradation of this compound in Compounded Eye Drops
| Storage Condition | Duration | This compound Degradation | Reference |
| Long-term storage (conditions varied) | 1 month | 20% to 50% | [4][12] |
| In-use stability | 1 month | 35% to 60% | [4][12] |
| Refrigerated at +4°C | 1 week | 38% | [6] |
| Frozen at -20°C | 1 to 52 weeks | Significant reduction in degradation compared to +4°C | [5][6] |
| Room Temperature | 30 days | >50% | [4] |
| Refrigerated with Nitrogen Saturation | 30 days | ~20% | [4] |
Table 2: Effect of Stabilization Methods on this compound Degradation
| Stabilization Method | Observation | Reference |
| Use of Catalase | Decreased the oxidation rate by 58%. | [10] |
| Use of Vitamin C | Increased the degradation rate. | [3] |
| Oxygen-Resistant Packaging (3 layers of OMAC®) | Less than 10% degradation after one month of daily use. | [10] |
| Nitrogen Gas Saturation | Offers a means of reducing this compound degradation. | [4][12][13] |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound and Cystamine
This protocol outlines a general method for the simultaneous determination of this compound and its primary degradation product, cystamine, using High-Performance Liquid Chromatography (HPLC).[2][4][14]
1. Instrumentation:
-
An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 3.5 μm, 15 cm x 0.46 cm).[2][4][14]
2. Mobile Phase Preparation:
-
A typical mobile phase consists of a gradient mixture of an aqueous solution containing an ion-pairing agent (e.g., 0.5% sodium heptane (B126788) sulfonate) adjusted to an acidic pH (e.g., 2.5 with phosphoric acid) and an organic solvent like acetonitrile.[1][4][14]
3. Standard Preparation:
-
Prepare standard solutions of known concentrations of this compound hydrochloride and cystamine in the mobile phase or a suitable diluent.[1][4][14]
4. Sample Preparation:
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for this compound and cystamine based on their retention times.
-
Quantify the amounts by comparing the peak areas of the samples to the standard curve.[1][4][14]
Visualizations
Caption: Primary degradation pathway of this compound and accelerating factors.
Caption: A logical workflow for troubleshooting this compound instability.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges for this compound stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations and Challenges in the Stability of this compound Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Storage Conditions on Stability of Ophthalmological Compounded this compound Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. air.unipr.it [air.unipr.it]
- 9. apexbt.com [apexbt.com]
- 10. Novel approaches for improving stability of this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Limitations and Challenges in the Stability of this compound Eye Drop Compounded Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docta.ucm.es [docta.ucm.es]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Cysteamine Stability and Activity in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for cysteamine stability and activity in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the reliability and success of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: this compound is most stable in acidic conditions. An acidic pH, specifically around 4.2, significantly decreases the rate of oxidation to its inactive disulfide form, cystamine (B1669676).[1][2][3][4][5] Conversely, neutral to alkaline pH (e.g., 7.4) promotes the formation of the more reactive thiolate anion, which accelerates oxidation.[1][2]
Q2: How does pH affect the activity of this compound?
A2: While acidic pH is crucial for stability, some biological activities of this compound, such as trans-corneal diffusion, have been shown to be more favorable at a physiological pH of 7.4.[3][4][5] This presents a trade-off between stability and activity that researchers must consider based on their specific experimental goals. For instance, in studies of its antioxidant effects within lysosomes, the acidic environment (pH 4.5) is where it is effective at inhibiting lipid oxidation.[6][7]
Q3: What are the main factors that lead to the degradation of this compound in solution?
A3: The primary cause of this compound instability is the rapid oxidation of its sulfhydryl group (-SH) to form cystamine.[1][2] This process is accelerated by several factors:
-
pH: Neutral to alkaline pH increases the oxidation rate.[1][2]
-
Presence of Oxygen: Dissolved oxygen is a major contributor to oxidation.[2]
-
Temperature: Higher temperatures increase the degradation rate.[1][8][9]
-
Metal Ions: Transition metal ions like Cu²⁺ and Fe³⁺ can catalyze oxidation.[1]
Q4: What is the difference between this compound base and this compound hydrochloride (HCl)?
A4: this compound is often used as its hydrochloride salt to enhance its stability. This compound HCl is a more stable, crystalline solid.[2] In solution, the hydrochloride salt helps maintain a lower pH, which slows down the rate of oxidation.[2] Pure this compound base is more reactive.[2]
Q5: How can I improve the stability of my this compound solutions?
A5: To enhance the stability of this compound solutions, consider the following strategies:
-
pH Adjustment: Maintain an acidic pH, ideally around 4.2.[1][2][3][4][5]
-
Use of Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that catalyze oxidation.[1][2][3][4]
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2]
-
Low-Temperature Storage: Store solutions at low temperatures. For short-term storage, refrigeration at 2-8°C is recommended, while freezing at -20°C is suitable for long-term storage.[2][8]
Troubleshooting Guides
Problem 1: Rapid loss of this compound potency in my solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your solution. Adjust to an acidic pH (e.g., 4.2) using a suitable buffer.[2] |
| Oxidation due to Oxygen Exposure | Prepare fresh solutions and purge with an inert gas (nitrogen or argon). Store in tightly sealed containers with minimal headspace.[2] |
| Contamination with Metal Ions | Use high-purity water and reagents. Add a chelating agent like EDTA to your formulation.[2] |
| High Storage Temperature | Ensure solutions are stored at the recommended low temperature (-20°C for long-term, 2-8°C for short-term).[2][8] |
Problem 2: Inconsistent results in cell culture experiments with this compound.
| Possible Cause | Troubleshooting Step |
| This compound oxidation in culture medium | Prepare fresh this compound solutions immediately before each experiment. Avoid storing diluted solutions in the culture medium for extended periods. Prepare stock solutions in a deoxygenated solvent and store them under an inert gas.[10] |
| Interaction with medium components | Consider if components in your culture medium could be accelerating degradation. If possible, perform a stability test of this compound in your specific medium. |
Data Presentation
Table 1: Effect of pH and Temperature on this compound Stability
| pH | Storage Temperature (°C) | Remaining this compound (%) after 24 weeks | Reference |
| 4.2 | +4 | 95.9 ± 3.0 | [10] |
| 4.2 | +25 | 90.7 ± 0.7 | [10] |
| 7.4 | +4 | <10 | [10] |
| 7.4 | +25 | <10 | [10] |
Table 2: Factors Influencing this compound Oxidation
| Factor | Effect on Oxidation Rate | Mitigation Strategy |
| Increasing pH (alkaline) | Increases | Maintain acidic pH (~4.2) |
| Presence of Oxygen | Increases | Prepare/store under inert gas |
| Increasing Temperature | Increases | Store at low temperatures (-20°C) |
| Presence of Metal Ions (Cu²⁺, Fe³⁺) | Increases (catalysis) | Add chelating agent (EDTA) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with enhanced stability for use in various experiments.
Materials:
-
This compound hydrochloride (HCl)
-
High-purity, deoxygenated water (e.g., by boiling and cooling under an inert gas)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile, amber vials with septum caps
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a sterile environment, weigh the desired amount of this compound HCl powder.
-
Dissolve the powder in deoxygenated water to the desired concentration (e.g., 10 mg/mL).
-
Add EDTA to a final concentration of 0.1 mM to chelate metal ions.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous vortexing to prevent oxygen introduction.
-
Measure the pH of the solution and adjust to approximately 4.2 using HCl or NaOH.
-
Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.
-
Immediately seal the vial tightly with the septum cap.
-
Store the stock solution at -20°C for long-term storage or 2-8°C for short-term use. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of this compound and Cystamine using HPLC
This protocol provides a general method for determining the concentration of this compound and its primary degradation product, cystamine, using High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Reagents:
-
Mobile Phase: A gradient mixture of an aqueous solution containing an ion-pairing agent (e.g., 0.5% sodium heptane (B126788) sulfonate) adjusted to an acidic pH (e.g., 2.5 with phosphoric acid) and an organic solvent like acetonitrile.
-
Standard Solutions: Prepare standard solutions of known concentrations of this compound HCl and cystamine in a suitable diluent.
Procedure:
-
Sample Preparation: Dilute the experimental samples to a concentration that falls within the range of the standard curve.
-
Standard Curve Generation: Inject the standard solutions into the HPLC system to generate a standard curve by plotting peak area against concentration for both this compound and cystamine.
-
Sample Analysis: Inject the prepared samples into the HPLC system.
-
Quantification: Identify the peaks for this compound and cystamine based on their retention times. Quantify the amount of each compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: this compound oxidation pathway and influencing factors.
Caption: Troubleshooting workflow for this compound instability.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Challenges for this compound stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH and penetration enhancers on this compound stability and trans-corneal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unipr.it [air.unipr.it]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound inhibits lysosomal oxidation of low density lipoprotein in human macrophages and reduces atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Storage Conditions on Stability of Ophthalmological Compounded this compound Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and in vitro evaluation of this compound hydrochloride viscous solutions for the treatment of corneal cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Cysteamine's Pro-oxidant Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the pro-oxidant effects of cysteamine at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit pro-oxidant effects at high concentrations?
A1: this compound's pro-oxidant activity at high concentrations (typically in the range of 10⁻⁴ to 10⁻³ M) is primarily attributed to two mechanisms. Firstly, in the presence of transition metal ions like copper and iron, this compound can autoxidize, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide (H₂O₂). Secondly, at concentrations around 200 μM and higher, this compound can inhibit the activity of glutathione (B108866) peroxidase (GPx), a crucial enzyme responsible for neutralizing H₂O₂. This inhibition sensitizes cells to the damaging effects of even low levels of H₂O₂.
Q2: What is the role of transition metals in this compound's pro-oxidant effects?
A2: Transition metals, such as copper (Cu²⁺) and iron (Fe³⁺), act as catalysts in the oxidation of this compound's sulfhydryl group. This reaction generates a superoxide radical, which can then be converted to hydrogen peroxide. The presence of these metals in cell culture media can significantly enhance the pro-oxidant activity of this compound.
Q3: Can this compound act as an antioxidant?
A3: Yes, this compound can also function as an antioxidant, typically at lower concentrations. It can directly scavenge free radicals and serve as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The balance between its antioxidant and pro-oxidant effects is dependent on its concentration, the cellular redox state, and the presence of factors like transition metals.
Q4: How can I differentiate between this compound-induced cytotoxicity and other experimental artifacts?
A4: To confirm that observed cell death is due to this compound's pro-oxidant effects, you can perform control experiments. Co-incubation with an antioxidant, such as catalase (to degrade H₂O₂), or a transition metal chelator, like EDTA, should mitigate the cytotoxicity if it is indeed caused by oxidative stress induced by this compound.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed with high concentrations of this compound.
-
Possible Cause: this compound-induced production of hydrogen peroxide (H₂O₂) and inhibition of glutathione peroxidase.
-
Troubleshooting Steps:
-
Co-incubation with Catalase: Add catalase to the cell culture medium along with this compound. Catalase will break down the H₂O₂ generated by this compound oxidation, thus reducing oxidative stress.
-
Use of Chelating Agents: Supplement the culture medium with a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester transition metals that catalyze this compound oxidation.
-
Co-treatment with N-acetylcysteine (NAC): NAC is a precursor to glutathione and can help replenish intracellular antioxidant defenses, potentially counteracting the effects of this compound.
-
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause: Direct reduction of the assay reagent by the sulfhydryl group of this compound, leading to a false-positive signal for cell viability.
-
Troubleshooting Steps:
-
Include a "No-Cell" Control: Set up control wells containing culture medium and this compound at the experimental concentrations but without cells. This will allow you to quantify the direct reduction of the assay reagent by this compound and subtract this background from your experimental readings.
-
Use an Alternative Viability Assay: Consider using a cell viability assay that is not based on redox reactions, such as the trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.
-
Quantitative Data Summary
| Parameter | Cell Line | Concentration/Value | Reference |
| Cytotoxicity | CCRF-CEM | EC50: 88.5 ± 5.1 μM | |
| CCRF-CEM | EC90: 129 ± 4.7 μM | ||
| Glutathione Peroxidase Inhibition | Cellular and Purified Enzyme | Inhibition observed at 200 μM | |
| Hydrogen Peroxide Generation | By 625 μM this compound | Maximum of 6.9 μM H₂O₂ | |
| Protective Effect of NAC (in vivo) | Acetaminophen-induced hepatotoxicity model in mice | Co-administration of NAC (250 mg/kg) and this compound (50 mg/kg) prevented elevation of serum ALT activity. |
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
This protocol describes the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cells of interest
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Treat the cells with various concentrations of this compound in serum-free medium for the desired time. Include untreated controls and a positive control.
-
Towards the end of the treatment period, prepare a working solution of DCFH-DA (typically 5-10 µM in serum-free medium).
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.
Assessment of Cell Viability using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
Materials:
-
Cells of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Cell culture medium
-
This compound
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for the desired duration. Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Quantification of Intracellular Glutathione (GSH)
This protocol describes a common method for measuring intracellular GSH levels using a commercially available kit based on the DTNB-GSSG reductase recycling assay.
Materials:
-
Cells of interest
-
Commercial glutathione assay kit (containing reagents such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), glutathione reductase, and NADPH)
-
Lysis buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound as required.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells according to the kit manufacturer's instructions to prepare a cell lysate.
-
Prepare a standard curve using the provided GSH standard.
-
In a 96-well plate, add the cell lysate, standards, and assay reagents as per the kit's protocol.
-
Incubate the plate for the recommended time at room temperature.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the GSH concentration in the samples by comparing the absorbance to the standard curve.
Measurement of Glutathione Peroxidase (GPx) Activity
This protocol outlines a general procedure for measuring GPx activity, often based on the rate of NADPH oxidation.
Materials:
-
Cell lysate
-
Commercial glutathione peroxidase assay kit (containing reagents such as glutathione, glutathione reductase, NADPH, and a peroxide substrate like tert-butyl hydroperoxide)
-
96-well UV-transparent plates
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Prepare the reaction mixture according to the kit's instructions. This typically includes a buffer, glutathione, glutathione reductase, and NADPH.
-
In a UV-transparent 96-well plate, add the cell lysate to the reaction mixture.
-
Initiate the reaction by adding the peroxide substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
The rate of NADPH oxidation is proportional to the GPx activity in the sample. Calculate the GPx activity based on the rate of absorbance change and the extinction coefficient of NADPH.
Visualizations
Technical Support Center: Development of Sustained-Release Cysteamine for Consistent In Vivo Levels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the development and in vivo evaluation of sustained-release cysteamine formulations. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating sustained-release this compound?
A1: The primary challenge is the inherent instability of the this compound molecule. This compound is highly susceptible to oxidation, readily converting to its disulfide form, cystamine (B1669676), particularly in aqueous solutions and at neutral or alkaline pH.[1][2][3] This degradation can lead to a loss of therapeutic efficacy.[4] Additionally, its unpleasant taste and odor, along with its hygroscopic nature, present significant formulation hurdles.[1][2]
Q2: Why is a sustained-release formulation of this compound desirable?
A2: A sustained-release formulation is desirable to improve patient compliance and minimize adverse effects.[5] Immediate-release formulations require frequent dosing (typically every 6 hours) to maintain therapeutic this compound levels, which can be burdensome for patients.[5] Sustained-release formulations aim to reduce dosing frequency, leading to more stable plasma concentrations, potentially reducing the gastrointestinal side effects associated with the high peak concentrations of immediate-release forms.[5][6]
Q3: What are the common gastrointestinal side effects associated with oral this compound administration?
A3: Common gastrointestinal side effects include nausea, vomiting, diarrhea, and abdominal pain.[1][6] These effects are often linked to the rapid absorption and high peak plasma concentrations of immediate-release formulations.
Q4: How does food intake affect the bioavailability of sustained-release this compound?
A4: Food intake can significantly impact the bioavailability of sustained-release this compound. Ingestion with a high-fat meal has been shown to reduce drug absorption and increase the time to reach maximum concentration (Tmax).[7] For optimal absorption, it is often recommended that delayed-release formulations be taken in a fasted state or at least 30 minutes before a carbohydrate-rich meal.[7]
Q5: What is the mechanism of action of this compound in treating cystinosis?
A5: In cystinosis, a genetic defect in the lysosomal transporter cystinosin leads to the accumulation of cystine within lysosomes.[8][9] this compound enters the lysosome and reacts with cystine, breaking it down into cysteine and a mixed disulfide of cysteine and this compound.[8][9] These smaller molecules can then exit the lysosome via alternative transport pathways, thereby reducing the harmful accumulation of cystine crystals.[9][10]
Troubleshooting Guides
Issue 1: High Variability in In Vivo Pharmacokinetic Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Food Intake | Ensure strict adherence to feeding protocols. For fasting studies, confirm animals have been fasted for the specified duration. For fed studies, provide a standardized meal at a consistent time relative to dosing.[7] |
| Formulation In-Vivo Performance | For enteric-coated formulations, variability in gastric emptying time can lead to inconsistent drug release. Consider co-administering a marker to track gastric transit.[11] For suspension formulations, ensure proper homogenization before each dose administration to avoid dose variability. |
| Analytical Method Issues | Validate the analytical method for this compound quantification in plasma for sensitivity, accuracy, and precision. Due to this compound's instability, ensure proper sample handling and storage (e.g., immediate reduction of disulfide bonds, storage at -80°C).[1][12][13][14] |
| Animal-Related Factors | Use a consistent age, weight, and sex of animals for each study group. Acclimatize animals to the experimental conditions before the study to minimize stress-related physiological changes.[15] |
Issue 2: Poor Oral Bioavailability of the Sustained-Release Formulation
| Possible Cause | Troubleshooting Step |
| Incomplete Drug Release | Evaluate the in vitro dissolution profile of the formulation under different pH conditions to simulate the gastrointestinal tract. If release is incomplete, consider reformulating with different release-modifying excipients. |
| First-Pass Metabolism | This compound is known to undergo first-pass metabolism. If bioavailability is unexpectedly low, consider the possibility of extensive metabolism in the chosen animal model. |
| Poor Permeability | While this compound is a small molecule, its absorption can be influenced by intestinal transporters. Investigate potential interactions with efflux transporters in the gut. |
| Formulation Failure in vivo | For enteric-coated formulations, premature release in the stomach can lead to degradation of this compound. Assess the integrity of the enteric coating after exposure to simulated gastric fluid. Conversely, a coating that is too robust may not dissolve in the small intestine, leading to poor absorption.[16] |
Issue 3: Evidence of Gastrointestinal Distress in Experimental Animals
| Possible Cause | Troubleshooting Step |
| High Local Drug Concentration | A sustained-release formulation that releases the drug too slowly in a concentrated area of the gastrointestinal tract may cause local irritation. Consider formulations that provide a more dispersed release. |
| Direct Irritation by this compound | This compound itself can be irritating to the gastric mucosa. Enteric coating is a common strategy to mitigate this by delaying release until the small intestine.[17] |
| Dose-Related Toxicity | The observed distress may be a sign of dose-related toxicity. Consider conducting a dose-ranging study to determine the maximum tolerated dose of your formulation in the chosen animal model. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations
| Formulation Type | Cmax (ng/mL) | Tmax (hours) | AUC0-inf (h*ng/mL) | Reference |
| Immediate-Release (Cystagon®) | 2512 | 1.0 | 5600 | [5] |
| Delayed-Release (Procysbi®) | 1692 | 2.5 | 4853 | [5] |
| Sustained-Release (PO-001) | 675.6 | 4.0 | 3662 | [5] |
| Immediate-Release | 72.58 ± 46.45 µmol/l | 1.0 | - | [18] |
| Delayed-Release | 56.2 ± 28.3 µmol/l | 3.0 | - | [18] |
Note: The data presented are from different studies and may not be directly comparable due to variations in study design, dosage, and analytical methods.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of Sustained-Release this compound in Rats
1. Animals:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Individually housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water, unless fasting is required.
-
Acclimation: Acclimatize animals for at least 7 days before the experiment.
2. Formulation Administration:
-
Dose: Prepare the sustained-release this compound formulation at the desired dose level. For oral administration, a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) is common.
-
Administration: Administer the formulation via oral gavage to conscious rats. The volume should not exceed 10 mL/kg.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
3. Blood Sampling:
-
Timepoints: Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a reducing agent (e.g., dithiothreitol) to prevent oxidation of this compound.
-
Processing: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
4. Plasma Analysis:
-
Quantification: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[12][13][14]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
5. Ethical Considerations:
-
All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Protocol 2: Stability Testing of Sustained-Release this compound Formulation
1. Sample Preparation:
-
Prepare multiple batches of the sustained-release this compound formulation.
-
Package the formulation in the intended final container.
2. Storage Conditions:
-
Store the samples under various conditions to assess stability:
-
Long-term: 25°C/60% RH for at least 12 months.
-
Accelerated: 40°C/75% RH for 6 months.
-
Refrigerated: 5°C (if applicable).
-
3. Testing Timepoints:
-
Pull samples for analysis at predetermined timepoints (e.g., 0, 1, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
4. Analytical Methods:
-
Appearance: Visually inspect the formulation for any changes in color, odor, or physical state.
-
Assay and Degradation Products: Use a validated stability-indicating HPLC method to quantify the amount of this compound and its primary degradation product, cystamine.[4][19][20]
-
In Vitro Dissolution: Perform dissolution testing at each timepoint to ensure the release profile remains consistent over the shelf life.
5. Acceptance Criteria:
-
Establish acceptance criteria for the assay of this compound (e.g., 90-110% of the initial concentration) and the level of cystamine (e.g., not more than a specified percentage).
Mandatory Visualization
Caption: Mechanism of action of this compound in reducing lysosomal cystine accumulation in cystinosis.
Caption: Experimental workflow for an in vivo pharmacokinetic study of sustained-release this compound.
Caption: Logical relationship diagram for troubleshooting inconsistent in vivo results.
References
- 1. Challenges for this compound stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges for this compound stabilization, quantification, and biological effects improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Limitations and Challenges in the Stability of this compound Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel sustained‐release this compound bitartrate formulation for the treatment of cystinosis: Pharmacokinetics and safety in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cystinosis.org [cystinosis.org]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. What is the mechanism of this compound Bitartrate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the in vivo performance of enteric coated tablets using an in vitro-in silico-in vivo approach: case example diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new proof of evidence of this compound quantification for therapeutic drug monitoring in patients with cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New and Rapid LC-MS/MS Method for the Determination of this compound Plasma Levels in Cystinosis Patients: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. A New and Rapid LC-MS/MS Method for the Determination of this compound Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. octopus.ac [octopus.ac]
- 16. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 17. benchchem.com [benchchem.com]
- 18. A comparison of immediate release and delayed release this compound in 17 patients with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting variability in experimental results with Cysteamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Cysteamine in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears discolored and has a strong odor. Is it still usable?
A strong, unpleasant sulfurous odor is a natural characteristic of this compound due to its thiol group.[1][2] However, a noticeable change in color, such as yellowing, can indicate degradation, likely due to oxidation.[1] For experiments where high purity is crucial, it is recommended to use a fresh, white crystalline solid. To prevent degradation of the solid form, store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1]
Q2: I'm observing high variability in my cell culture experiments. What are the likely causes?
Inconsistent results in cell culture experiments are frequently due to the oxidation of this compound to its less effective disulfide form, cystamine, within the culture medium.[3] To mitigate this, it is crucial to prepare this compound solutions fresh immediately before each experiment and avoid storing diluted solutions for extended periods.[3] For long-term experiments, consider replacing the culture medium with freshly prepared this compound-containing medium at regular intervals.[3]
Q3: How should I prepare and store my this compound stock solutions to ensure stability?
Aqueous solutions of this compound are highly unstable and prone to rapid oxidation.[1][4] It is strongly recommended to prepare fresh solutions daily.[1] If a stock solution must be prepared, dissolve this compound in a deoxygenated solvent and store it under an inert gas like nitrogen or argon.[3] For long-term storage, aliquoting the stock solution into single-use volumes and storing at -20°C is recommended to prevent degradation from repeated freeze-thaw cycles and oxidation.[3][5][6] Storage at +4°C is not recommended as significant degradation can occur within a week.[5][6][7]
Q4: Can I do anything to improve the stability of my this compound working solutions?
Yes, several strategies can enhance the stability of this compound in aqueous solutions. Maintaining an acidic pH can significantly slow down the oxidation process.[8] Additionally, adding a chelating agent such as EDTA to the solution can help by sequestering metal ions that can catalyze oxidation.[3][4][8]
Q5: My solid this compound Hydrochloride is clumping. How should I handle this?
This compound Hydrochloride is highly hygroscopic, meaning it readily absorbs moisture from the air, which can lead to clumping and inaccuracies in weighing.[1][2] It is critical to handle the solid compound in a low-humidity environment, such as in a glove box or desiccator.[1] Minimize the time the container is open to the atmosphere and ensure it is sealed tightly immediately after use.[1]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during experiments with this compound.
Problem: Inconsistent or No Biological Effect
| Potential Cause | Recommended Solution |
| Degradation of Solid this compound | Use a fresh, white crystalline solid. Ensure proper storage under an inert atmosphere and protected from light.[1] |
| Oxidation of Stock Solution | Prepare fresh stock solutions for each experiment. If using a frozen stock, use a fresh aliquot and avoid repeated freeze-thaw cycles.[3] |
| Oxidation in Working Solution/Culture Medium | Prepare working solutions immediately before use. For long-term experiments, replace the medium with fresh this compound-containing medium periodically.[3] Use deoxygenated solvents for solution preparation.[3] |
| Incorrect pH of Solution | Check the pH of your final working solution. This compound is more stable at an acidic pH.[8] Adjust if necessary using a suitable buffer. |
| Presence of Metal Ions | Add a chelating agent, such as EDTA (final concentration of 0.1 mM), to your stock solution to sequester catalytic metal ions.[3] |
Problem: Unexpected Cytotoxicity
| Potential Cause | Recommended Solution |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.[9] |
| **Generation of Hydrogen Peroxide (H₂O₂) ** | This compound can produce H₂O₂ in solution, which can contribute to cytotoxicity.[10] Ensure that the observed effects are not solely due to H₂O₂ by including appropriate controls. |
| Inhibition of Antioxidant Enzymes | This compound can inhibit enzymes like glutathione (B108866) peroxidase, potentially sensitizing cells to oxidative stress.[10] |
| Unexpected pH Shift in Culture Media | This compound Hydrochloride is acidic and can alter the pH of the culture medium.[1] Verify the pH of the medium after adding this compound and adjust if necessary. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Hydrochloride Stock Solution (10 mg/mL)
Materials:
-
This compound Hydrochloride powder
-
Sterile, deoxygenated water (e.g., water for injection, purged with nitrogen or argon gas)
-
EDTA (Ethylenediaminetetraacetic acid), disodium (B8443419) salt
-
Sterile, amber glass vial with a septum-sealed cap
-
Nitrogen or Argon gas source
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound Hydrochloride powder.
-
Dissolve the powder in the deoxygenated water to a final concentration of 10 mg/mL.
-
Add EDTA to a final concentration of 0.1 mM to chelate any contaminating metal ions.[3]
-
Gently swirl the vial to ensure the complete dissolution of all components. Avoid vigorous vortexing, which can introduce oxygen.[3]
-
Purge the headspace of the vial with a gentle stream of nitrogen or argon gas for 1-2 minutes.[3]
-
Immediately seal the vial tightly.
-
For long-term storage, aliquot into single-use vials, purge with inert gas, and store at -20°C.[5][6]
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
This compound Hydrochloride working solutions (prepared fresh from a stabilized stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare fresh dilutions of the this compound Hydrochloride stock solution in complete cell culture medium to the desired final concentrations.
-
Treat the cells with various concentrations of this compound Hydrochloride. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Workflows
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
This compound's Mechanism of Action in Cystinosis
Caption: Simplified mechanism of this compound action in reducing lysosomal cystine accumulation in cystinosis.[11]
General Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for in vitro studies involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges for this compound stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Limitations and Challenges in the Stability of this compound Eye Drop Compounded Formulations - ProQuest [proquest.com]
- 5. Effect of Storage Conditions on Stability of Ophthalmological Compounded this compound Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Storage Conditions on Stability of Ophthalmological Compounded this compound Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound Suppresses Cancer Cell Invasion and Migration in Glioblastoma through Inhibition of Matrix Metalloproteinase Activity | MDPI [mdpi.com]
- 10. Mechanisms for the cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Improving the transdermal delivery of Cysteamine for skin research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their work on the transdermal delivery of Cysteamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound formulations for skin research.
| Problem | Potential Causes | Recommended Solutions |
| Low Skin Permeation / Poor Bioavailability | 1. This compound Instability: this compound rapidly oxidizes in aqueous solutions to its disulfide form, cystamine, which has different permeation characteristics.[1][2][3]2. Hydrophilicity of this compound: this compound is a highly water-soluble molecule, making it difficult to cross the lipid-rich stratum corneum.[4][5]3. Formulation Issues: The vehicle may not be optimized for transdermal delivery. | 1. Improve Formulation Stability: - Encapsulate this compound in nanocarriers like liposomes or solid lipid nanoparticles to protect it from oxidation.[1][6][7] - Prepare formulations in an oxygen-free environment or saturate the solution with nitrogen gas.[1][2] - Adjust the pH of the formulation; alkaline conditions can accelerate oxidation.[1] - Store formulations at controlled, cool temperatures (e.g., 4°C or -20°C) and protected from light.[7][8]2. Enhance Permeation: - Nanoformulations: Liposomes have been shown to enhance the skin penetration of this compound hydrochloride.[6][9] - Chemical Enhancers: Incorporate permeation enhancers like oleic acid into the formulation.[10] - Optimize Vehicle: Use a vehicle that can temporarily disrupt the stratum corneum barrier or increase the drug's solubility within the skin. |
| Significant Skin Irritation in In Vivo Models | 1. High Concentration of Free this compound: Direct exposure to high concentrations can cause irritation, redness, and a burning sensation.[7][9][11]2. Formulation pH: A pH that is too low or too high can irritate the skin.3. Co-formulants / Enhancers: Some chemical permeation enhancers can be irritating at high concentrations.[10] | 1. Modify Application Protocol: In clinical use, this compound cream is often applied for a short period (e.g., 15 minutes) and then washed off to minimize irritation.[9][11][12]2. Use Controlled-Release Formulations: Encapsulating this compound in nanoparticles can provide a slower, more sustained release, reducing direct irritation.[6]3. Incorporate Soothing Agents: Add a moisturizer or anti-inflammatory agent to the post-application routine.[7][11]4. Optimize Enhancer Concentration: If using chemical enhancers, titrate to the lowest effective concentration. |
| Rapid Formulation Degradation & Offensive Odor | 1. Oxidation: this compound's thiol group is prone to rapid oxidation, which is a primary cause of its instability and strong sulfurous odor.[13][14][15]2. Exposure to Oxygen and Light: These factors accelerate the degradation process.[1][7] | 1. Stabilization through Encapsulation: Formulating this compound within nanocarriers like liposomes or cyclodextrins can mask the odor and protect against oxidation.[1]2. Use of Antioxidants: While some antioxidants like Vitamin C can paradoxically increase the degradation rate, others may be beneficial. Careful selection is required.[15]3. Controlled Storage: Store formulations in airtight, opaque containers at low temperatures (4°C or frozen at -20°C) to prolong shelf life.[2][8] |
| Inconsistent Results in Permeation Studies | 1. Variable this compound Stability: Degradation during the experiment can lead to variable results.[1]2. Issues with Franz Diffusion Cell Setup: Improper setup, including temperature variations, non-sink conditions in the receptor fluid, or inconsistent membrane sources, can cause high variability.[16][17]3. Analytical Method Challenges: this compound lacks a chromophore, making its quantification challenging without derivatization.[1][15] | 1. Ensure Formulation Stability: Use freshly prepared formulations or those with proven stability for the duration of the experiment. Add a chelating agent like EDTA to the receptor fluid to prevent oxidation of permeated this compound.[11]2. Validate Franz Cell Protocol: - Maintain the skin surface temperature at 32°C.[18] - Ensure sink conditions by using a receptor fluid in which this compound is sufficiently soluble and by frequent sampling.[16] - Use consistent skin sources (e.g., human abdominal skin, porcine ear skin) and prepare membranes uniformly.[19]3. Develop a Robust Analytical Method: Use a validated HPLC method, which will likely require a derivatization step for reliable quantification of this compound.[1] |
Frequently Asked Questions (FAQs)
Formulation & Delivery
-
Q1: What are the primary challenges in formulating this compound for transdermal delivery? A1: The main challenges are this compound's high instability due to rapid oxidation of its thiol group, its strong and offensive sulfurous odor, its hydrophilic nature which limits penetration through the stratum corneum, and its potential to cause skin irritation.[4][13][14][15]
-
Q2: How can nanoformulations improve the delivery of this compound? A2: Nanoformulations, such as liposomes and solid lipid nanoparticles, can significantly enhance this compound delivery. They achieve this by:
-
Q3: What is the difference between this compound base and this compound hydrochloride (HCl) for topical formulations? A3: this compound HCl is a salt form that is often used in topical and ophthalmic preparations due to its stability.[9] While both forms are effective, the HCl salt has different solubility and pH characteristics that must be considered during formulation. Pure this compound may be more reactive and operate at a higher pH, potentially altering formulation requirements.
Mechanism of Action
-
Q4: How does this compound act as a skin-depigmenting agent? A4: this compound reduces melanin (B1238610) synthesis through multiple mechanisms:
-
Inhibition of key enzymes like tyrosinase and peroxidase.[9][11]
-
Chelating iron and copper ions , which are co-factors for melanogenesis enzymes.[9][13]
-
Increasing intracellular levels of glutathione , a natural antioxidant that promotes the synthesis of lighter pheomelanin over darker eumelanin.[11][13]
-
Experimental Design
-
Q5: What is the standard in vitro model for testing this compound skin permeation? A5: The standard model is the Franz diffusion cell system.[2][9] This system uses excised human or animal (e.g., porcine) skin as a membrane between a donor chamber (containing the this compound formulation) and a receptor chamber.[19] Samples are collected from the receptor fluid over time to quantify the amount of drug that has permeated the skin.
-
Q6: Why is it difficult to quantify this compound in permeation samples? A6: this compound lacks a natural chromophore, meaning it does not absorb UV light well, making direct detection by standard HPLC-UV challenging.[1][15] Therefore, quantification typically requires a derivatization step, where this compound is reacted with another compound to create a product that can be easily detected and measured.[1]
Quantitative Data on this compound Delivery
While direct comparative studies on the flux of different this compound formulations are limited in publicly available literature, research indicates a significant enhancement in delivery with advanced formulations. The following table provides an illustrative comparison based on qualitative findings that liposomal encapsulation enhances skin penetration.[6][9]
Note: The following data is representative and intended to illustrate the expected impact of formulation changes. Absolute values will vary based on specific experimental conditions.
| Formulation Type | Key Component(s) | Expected Permeation Flux (Jss)(µg/cm²/h) | Expected Skin Deposition (Epidermis)(µg/cm²) | Key Outcome |
| Aqueous Solution (Control) | This compound HCl in buffer | Low (e.g., ~0.5 - 1.5) | Low (e.g., ~5 - 10) | Poor penetration due to high hydrophilicity and instability. |
| Simple Cream (Base) | 5% this compound HCl in cream base | Moderate (e.g., ~2.0 - 4.0) | Moderate (e.g., ~15 - 25) | Improved contact time but limited by passive diffusion. |
| Liposomal Gel | This compound HCl encapsulated in liposomes | High (e.g., ~8.0 - 12.0) | High (e.g., ~40 - 60) | Encapsulation enhances stability and penetration through the stratum corneum.[6][9] |
| Cream with Permeation Enhancer | 5% this compound HCl + 5% Oleic Acid | High (e.g., ~7.0 - 10.0) | Moderate-High (e.g., ~30 - 50) | Chemical enhancers increase lipid bilayer fluidity, boosting permeation.[10] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines a typical experiment to evaluate the permeation of a novel this compound formulation.
-
Skin Membrane Preparation:
-
Obtain full-thickness human or porcine skin.
-
Separate the epidermis from the dermis by heat-shock (e.g., immersion in 60°C water for 60 seconds).
-
Cut the epidermal membrane into sections large enough to mount on the Franz diffusion cells.
-
Visually inspect for any defects before mounting.
-
-
Franz Cell Setup:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline pH 7.4 containing 0.01% EDTA to prevent oxidation of permeated this compound). Ensure no air bubbles are trapped beneath the skin.
-
Maintain the receptor fluid at 37°C using a circulating water bath to achieve a skin surface temperature of 32°C. Stir the receptor fluid continuously with a magnetic stir bar.
-
-
Application and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
-
Quantification of this compound:
-
Analyze the collected samples using a validated analytical method, such as HPLC with derivatization, to determine the concentration of this compound.
-
Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (hours).
-
Calculate the steady-state flux (Jss) from the linear portion of the curve.
-
-
Skin Deposition Analysis:
-
At the end of the experiment, dismount the skin.
-
Wipe the surface to remove excess formulation.
-
Use tape stripping or other methods to separate the stratum corneum from the remaining epidermis/dermis.
-
Extract this compound from the skin layers using a suitable solvent and quantify using the analytical method.
-
Visualizations
This compound's Depigmenting Signaling Pathway
Caption: Mechanism of this compound in inhibiting melanin production.
Experimental Workflow for Evaluating this compound Formulations
Caption: Workflow for developing and testing a new this compound formulation.
Troubleshooting Logic for Low Permeation
Caption: Decision tree for troubleshooting poor this compound permeation.
References
- 1. Challenges for this compound stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topical Stabilized this compound as a New Treatment for Hyperpigmentation Disorders: Melasma, Post-Inflammatory Hyperpigmentation, and Lentigines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. skinofcolorupdate.com [skinofcolorupdate.com]
- 5. jpad.com.pk [jpad.com.pk]
- 6. Development of this compound loaded liposomes in liquid and dried forms for improvement of this compound stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unipr.it [air.unipr.it]
- 11. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Case Series With this compound–Isobionicamide Complex: Clues for Skin‐Rejuvenating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of this compound hydrochloride-loaded liposomes on skin depigmenting and penetration. | Semantic Scholar [semanticscholar.org]
- 15. Estimating Maximal In Vitro Skin Permeation Flux from Studies Using Non-sink Receptor Phase Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of a static Franz diffusion cell system for in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Navigating Cysteamine's Reactivity in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
Cysteamine is a potent aminothiol (B82208) with significant therapeutic and research applications. However, its high susceptibility to oxidation presents a considerable challenge in experimental settings, often leading to inconsistent and unreliable results. This technical support center provides a comprehensive guide to understanding and mitigating the rapid oxidation of this compound, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing potency so quickly?
A1: this compound's instability in aqueous solutions is primarily due to the rapid oxidation of its sulfhydryl (-SH) group. This process, which converts this compound to its inactive disulfide dimer, Cystamine, is accelerated by several factors including the presence of oxygen, alkaline pH, elevated temperatures, and trace metal ions.[1][2][3]
Q2: What are the ideal storage conditions for this compound solutions?
A2: To maximize stability, this compound solutions should be prepared fresh whenever possible. If storage is necessary, it is crucial to minimize exposure to oxygen, light, and heat. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or below in single-use aliquots is essential to prevent repeated freeze-thaw cycles.[2][3] Storing solutions under an inert gas like nitrogen or argon can further enhance stability.[2]
Q3: Can I visually detect if my this compound solution has oxidized?
A3: While significant oxidation may sometimes lead to a slight yellowing of the solution or a more pronounced odor, visual inspection is not a reliable method for determining the extent of degradation. The most accurate way to quantify this compound and Cystamine concentrations is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1]
Q4: Is there a difference in stability between this compound base and its hydrochloride salt?
A4: Yes, this compound hydrochloride (HCl) is generally more stable as a solid and helps maintain a lower pH in solution, which slows down the rate of oxidation.[3] Pure this compound base is more reactive and will degrade more rapidly in solution.[3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Rapid this compound oxidation in media or buffers. | - Prepare this compound solutions immediately before use.- Use deoxygenated solvents and buffers.- Work under an inert atmosphere (e.g., nitrogen or argon gas).[2]- Add a chelating agent like EDTA to sequester metal ions.[2] |
| Loss of potency in stock solutions | Improper storage conditions. | - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.- Store at -20°C or below in light-protected containers.- Purge the headspace of vials with inert gas before sealing. |
| Precipitate formation in the solution | Oxidation to the less soluble Cystamine. | - Confirm the precipitate is Cystamine by attempting to redissolve it with a reducing agent like dithiothreitol (B142953) (DTT).- Implement preventative measures for future preparations (e.g., deoxygenated water, acidic pH, antioxidants). |
Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following tables provide quantitative data on its degradation under various parameters.
Table 1: Effect of pH and Temperature on this compound Degradation
| pH | Temperature (°C) | Degradation Rate | Reference |
| 4.2 | 25 | Decreased oxidation | [2] |
| 7.4 | 25 | Very fast oxidation | [2] |
| 4.2 | 4 | Stable | [4] |
| 7.4 | 4 | Rapid oxidation | [4] |
| Any | -20 | Significantly improved stability | [2] |
Table 2: Efficacy of Stabilizing Agents on this compound Solutions
| Stabilizing Agent | Concentration | Effect on Oxidation Rate | Reference |
| EDTA | 0.01% | Crucial in preventing oxidation | [2][4] |
| Catalase | Not specified | Decreased oxidation rate by 58% | [5] |
| Ascorbic Acid (Vitamin C) | Not specified | Paradoxically increased degradation rate | [2] |
| Nitrogen Gas | Saturation | Reduces degradation | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a more stable this compound stock solution for general use in cellular and biochemical assays.
Materials:
-
This compound hydrochloride (powder)
-
High-purity, deoxygenated water (e.g., boiled and cooled under nitrogen)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sterile, amber glass vials with septa
-
Nitrogen or argon gas source
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound HCl powder.
-
Dissolve the powder in deoxygenated water to the desired concentration (e.g., 100 mM).
-
Add EDTA to a final concentration of 0.1 mM.
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous vortexing to minimize oxygen introduction.
-
Purge the headspace of the vial with a gentle stream of nitrogen or argon for 1-2 minutes.
-
Immediately seal the vial and store at -20°C in single-use aliquots.
Protocol 2: Assay for Mucolytic Activity of this compound
This protocol provides a method to assess the mucolytic (mucus-dissolving) properties of this compound, relevant for research in conditions like cystic fibrosis.
Materials:
-
Sputum sample from a relevant disease model or patient
-
This compound solution (prepared fresh as per Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Viscometer or rheometer
Procedure:
-
Homogenize the sputum sample gently.
-
To a defined volume of the sputum sample, add an equal volume of the this compound solution at the desired final concentration (e.g., 10 mg/mL). For a control, add an equal volume of PBS.
-
Incubate the samples at 37°C for a specified time (e.g., 30, 60, 120 minutes).
-
At each time point, measure the viscosity of the sputum samples using a viscometer or rheometer.
-
A decrease in viscosity in the this compound-treated samples compared to the control indicates mucolytic activity.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Cystinosis
This compound is the primary treatment for the genetic disorder cystinosis, which is characterized by the accumulation of cystine crystals in lysosomes. This compound enters the lysosome and breaks the disulfide bond of cystine, forming cysteine and a mixed disulfide of cysteine-cysteamine. These smaller molecules can then exit the lysosome, bypassing the defective transporter.
Caption: this compound's mechanism in reducing lysosomal cystine accumulation in cystinosis.
Experimental Workflow for Assessing this compound Stability
A systematic approach is crucial to evaluate the stability of this compound under various experimental conditions.
Caption: A typical workflow for conducting a this compound stability study.
This compound's Putative Neuroprotective Signaling Pathway
In the context of neurodegenerative diseases, this compound is thought to exert protective effects through multiple pathways, including the modulation of oxidative stress and the upregulation of neurotrophic factors.
Caption: Hypothesized neuroprotective signaling pathways modulated by this compound.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges for this compound stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. air.unipr.it [air.unipr.it]
- 5. Novel approaches for improving stability of this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cysteamine vs. N-acetylcysteine: A Comparative Guide to Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of effective neuroprotective agents is a cornerstone of research into neurodegenerative diseases. Among the promising candidates are two thiol-containing compounds: Cysteamine and N-acetylcysteine (NAC). Both have demonstrated potential in mitigating neuronal damage through various mechanisms, primarily centered around their antioxidant and neuromodulatory properties. This guide provides an objective comparison of their neuroprotective performance, supported by experimental data, detailed methodologies for key assays, and visualizations of their molecular pathways. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview for the scientific community.
Mechanisms of Neuroprotection
This compound and N-acetylcysteine exert their neuroprotective effects through distinct yet sometimes overlapping pathways.
N-acetylcysteine (NAC) is a precursor to L-cysteine and subsequently the critical intracellular antioxidant, glutathione (B108866) (GSH).[1] Its primary neuroprotective mechanism is attributed to replenishing and maintaining cellular GSH levels, thereby combating oxidative stress.[1] NAC also modulates glutamatergic neurotransmission, which can reduce excitotoxicity.[2][3]
This compound , the decarboxylated derivative of cysteine, also possesses antioxidant properties.[4] Beyond its role in increasing cysteine and GSH levels, a key mechanism of this compound's neuroprotective action is its ability to increase the levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival, growth, and plasticity.[4][5] It has also been shown to inhibit transglutaminase, an enzyme implicated in the aggregation of proteins in certain neurodegenerative diseases.[6]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies. It is important to note that the data presented is largely from separate studies and not from direct head-to-head comparisons, unless otherwise specified.
Table 1: Preclinical Efficacy in Neurodegenerative Disease Models
| Compound | Disease Model | Key Finding | Quantitative Data | Reference |
| This compound | Huntington's Disease (R6/2 Mice) | Extended survival and improved motor performance. | Survival extended by 16.8-19.5%. 27% improvement on rotarod test. | [5] |
| Huntington's Disease (YAC128 Mice) | Prevented striatal neuronal loss. | Ameliorated striatal volume loss. | [5] | |
| Parkinson's Disease (MPTP Mice) | Ameliorated the loss of dopaminergic neurons. | Significant protection at 20mg/kg/day. | ||
| N-acetylcysteine | Parkinson's Disease (Rotenone-induced cell model) | Protected against apoptosis. | Modulated group I mGlus activity. | [2] |
| Traumatic Brain Injury (Animal Model) | Decreased levels of pro-inflammatory cytokines. | Anti-apoptotic effects observed. | [7] | |
| Lead-induced toxicity (CD-1 mice) | Restored intracellular GSH levels and decreased MDA levels. | NACA (a derivative) showed better chelating and antioxidant properties than NAC. | [3] |
Table 2: Clinical Study Outcomes
| Compound | Disease | Primary Outcome | Quantitative Result | Reference |
| This compound | Huntington's Disease | Change in Total Motor Score (UHDRS) | No statistically significant difference at 18 months (p=0.385), but less deterioration observed compared to placebo. | [5] |
| N-acetylcysteine | Parkinson's Disease | Dopamine Transporter (DAT) Binding | 4-9% increase in DAT binding after 3 months. | [8] |
| Parkinson's Disease | Unified Parkinson's Disease Rating Scale (UPDRS) | ~13% improvement in UPDRS scores after 3 months. | [8] |
Signaling Pathways
The neuroprotective actions of this compound and NAC are mediated by their influence on specific intracellular signaling pathways.
Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the evaluation of this compound and NAC.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]
-
Protocol Outline:
-
Plate neuronal cells in a 96-well plate and treat with this compound, NAC, or a vehicle control, followed by a neurotoxic insult.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[10][11]
-
Measurement of Oxidative Stress (ROS Detection)
Reactive oxygen species (ROS) are key mediators of oxidative stress. Their levels can be quantified using fluorescent probes.
-
Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are non-fluorescent until oxidized by ROS within the cell, at which point they become highly fluorescent.[12][13]
-
Protocol Outline:
-
Culture primary neurons and treat with the compounds of interest and an oxidative stressor.
-
Load the cells with DCFH-DA by incubating for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[14]
-
Glutathione (GSH) Measurement (HPLC Method)
High-performance liquid chromatography (HPLC) provides a sensitive and specific method for quantifying reduced (GSH) and oxidized (GSSG) glutathione.
-
Principle: GSH and GSSG in cell or tissue lysates are separated by reverse-phase HPLC and detected by UV or fluorescence detectors.
-
Protocol Outline:
-
Homogenize tissue or lyse cells in a metaphosphoric acid solution to precipitate proteins and stabilize thiols.
-
Centrifuge the samples and collect the supernatant.
-
Inject the supernatant onto a C18 HPLC column.
-
Elute with a mobile phase, typically a phosphate (B84403) buffer with an organic modifier.
-
Detect GSH and GSSG using a UV detector at 215 nm or a fluorescence detector after derivatization.
-
Quantify the concentrations by comparing peak areas to a standard curve.[15][16][17]
-
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.[18][19]
-
Protocol Outline:
-
Fix and permeabilize brain tissue sections or cultured neurons.
-
Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP).
-
If using BrdUTP, follow with an antibody against BrdU conjugated to a fluorescent molecule or an enzyme for colorimetric detection.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize and quantify the number of TUNEL-positive (apoptotic) cells using fluorescence or light microscopy.[20][21]
-
BDNF Level Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying Brain-Derived Neurotrophic Factor (BDNF) levels in brain tissue or serum.
-
Principle: A sandwich ELISA uses two antibodies that bind to different epitopes on the BDNF protein. One antibody is coated on the plate, and the other is linked to an enzyme that produces a measurable signal.
-
Protocol Outline:
-
Homogenize brain tissue samples in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Add the samples and BDNF standards to the wells of a microplate pre-coated with a capture antibody.
-
Incubate to allow BDNF to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash, add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate BDNF concentration based on the standard curve.[22][23][24]
-
Conclusion
Both this compound and N-acetylcysteine demonstrate significant promise as neuroprotective agents, albeit through partially distinct primary mechanisms. NAC's strength lies in its well-established role as a direct precursor to glutathione, making it a potent antioxidant. This compound offers a multi-pronged approach by not only influencing the redox state but also by modulating crucial neurotrophic factors like BDNF and inhibiting pathological enzyme activity.
The selection of one agent over the other may depend on the specific pathophysiology of the neurodegenerative disease being targeted. For conditions primarily driven by oxidative stress, NAC presents a straightforward and effective strategy. In contrast, for diseases with a more complex etiology involving deficits in neurotrophic support or protein aggregation, this compound's broader spectrum of action may be advantageous.
Further head-to-head comparative studies are critically needed to delineate the relative potencies and therapeutic windows of these two compounds in various models of neurodegeneration. Such studies will be invaluable for guiding future clinical development and for tailoring neuroprotective strategies to specific patient populations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Minocycline plus N-acteylcysteine induces remyelination, synergistically protects oligodendrocytes and modifies neuroinflammation in a rat model of mild traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine for Parkinson's disease: a translational systematic review of mechanistic and early clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.9. TUNEL Apoptosis Assay [bio-protocol.org]
- 19. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. nebiolab.com [nebiolab.com]
- 24. Detection of brain-derived neurotrophic factor (BDNF) in rat blood and brain preparations using ELISA: pitfalls and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cysteamine and Cystamine in the Treatment of Neurodegeneration
An Objective Guide for Researchers and Drug Development Professionals
The landscape of therapeutic development for neurodegenerative diseases is complex, with a pressing need for effective disease-modifying agents. Among the promising candidates, the aminothiols Cysteamine and its oxidized disulfide form, cystamine (B1669676), have garnered significant attention. Both molecules can cross the blood-brain barrier and have demonstrated neuroprotective effects in a variety of preclinical models of neurodegenerative disorders, including Huntington's disease, Parkinson's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis.[1][2][3][4] This guide provides a comprehensive comparative analysis of this compound and cystamine, presenting key experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action to aid researchers and drug development professionals in this critical field.
Differentiating Mechanisms of Action
While often discussed together due to their close chemical relationship, this compound and cystamine exhibit distinct primary mechanisms of action, particularly concerning their interaction with transglutaminases (TGs), enzymes implicated in the pathogenic aggregation of proteins in several neurodegenerative diseases.[1][5] In vivo, cystamine is readily reduced to this compound, meaning the biological effects of cystamine administration can be attributed to either or both compounds depending on the local redox environment.[6][7][8]
Cystamine acts as an inactivator of transglutaminases by promoting the oxidation of vicinal cysteine residues on the enzyme, leading to the formation of an allosteric disulfide bond.[5][7][8] In contrast, This compound functions as a competitive inhibitor for the transamidation reactions catalyzed by these enzymes.[5][6][7] This fundamental difference in their interaction with a key enzymatic target underscores the importance of considering them as distinct therapeutic entities.
Beyond their effects on transglutaminases, both compounds exert a range of beneficial actions, including:
-
Antioxidant Effects: They increase intracellular levels of cysteine, a precursor to the major endogenous antioxidant glutathione (B108866) (GSH).[2][4][9]
-
Upregulation of Neurotrophic Factors: A significant body of evidence points to their ability to increase the levels and secretion of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and function.[10][11][12][13]
-
Modulation of Autophagy: this compound has been shown to restore autophagy, a cellular process for clearing damaged components, which is often impaired in neurodegenerative conditions.[2][14][15][16]
-
Inhibition of Caspase-3: Both compounds have been reported to inhibit the activity of caspase-3, a key executioner enzyme in apoptosis or programmed cell death.[1]
Comparative Efficacy in Preclinical Models
The neuroprotective potential of this compound and cystamine has been most extensively studied in models of Huntington's disease (HD) and Parkinson's disease (PD). The following tables summarize key quantitative data from these studies.
Huntington's Disease Models
| Parameter | Animal/Cell Model | Compound | Dose/Concentration | Key Finding | Reference |
| Survival | R6/2 Transgenic Mice | Cystamine | 112 mg/kg/day or 225 mg/kg/day (i.p.) | Increased lifespan | [1] |
| Motor Performance | R6/2 Transgenic Mice | Cystamine | Not specified | Improved motor performance | [17] |
| Body Weight | R6/2 Transgenic Mice | Cystamine | Not specified | Improved body weight | [17] |
| Neuronal Survival | Primary Cortical Neurons (expressing mutant Htt) | This compound | Not specified | Rescued neurons from mutant Huntingtin toxicity | [18] |
| Mitochondrial Depolarization | Mutant HD Striatal Cells (STHdhQ111/HdhQ111) | Cystamine | 50-250 µM | Attenuated 3-NP-induced mitochondrial depolarization | [9] |
| Mitochondrial Depolarization | Mutant HD Striatal Cells (STHdhQ111/HdhQ111) | This compound | 50-500 µM | Attenuated 3-NP-induced mitochondrial depolarization | [9] |
| BDNF Levels | HD Mice | This compound | Not specified | Increased BDNF levels in the brain | [10] |
| BDNF Levels (Serum) | Mouse and Primate Models of HD | This compound | Not specified | Increased serum levels of BDNF | [10] |
Parkinson's Disease Models
| Parameter | Animal Model | Compound | Dose/Concentration | Key Finding | Reference |
| Dopaminergic Neuron Loss | MPTP Mouse Model | This compound | 20 mg/kg/day | Ameliorated the loss of dopaminergic neurons | [19][20] |
| Striatal Dopamine Levels | MPTP Mouse Model | This compound | 20 mg/kg/day | Ameliorated the reduction in striatal dopamine | [19][20] |
| Mitochondrial Dysfunction | 6-OHDA and MPTP Models | Cystamine | Not specified | Ameliorated mitochondrial dysfunction and oxidative stress | [4] |
| Tyrosine Hydroxylase Levels | MPTP Mouse Model | Cystamine | Not specified | Elevated levels of tyrosine hydroxylase | [4] |
| BDNF Levels | MPTP Mouse Model | This compound | 20 mg/kg/day | Restored inhibited secretion of BDNF | [20] |
Key Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. Below are detailed methodologies for key experiments cited in the evaluation of this compound and cystamine.
In Vivo Efficacy in a Huntington's Disease Mouse Model (R6/2)
-
Animal Model: R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded polyglutamine tract, and wild-type littermates as controls.[1]
-
Treatment: Initiate daily intraperitoneal (i.p.) injections of cystamine (e.g., 112 mg/kg or 225 mg/kg) or a vehicle control (e.g., Phosphate-Buffered Saline) at a presymptomatic age (e.g., 21 days).[1]
-
Behavioral and Survival Monitoring: Regularly monitor body weight and assess motor performance using standardized tests such as the rotarod. The primary endpoint is typically lifespan.[1][17]
-
Biochemical Analysis: At the study endpoint, collect brain tissue to measure transglutaminase activity and levels of protein aggregates.[1]
-
Statistical Analysis: Analyze survival data using Kaplan-Meier curves and compare biochemical data using appropriate statistical tests like t-tests or ANOVA.[1]
In Vitro Neuroprotection Assay against Mutant Huntingtin Toxicity
-
Cell Culture: Culture primary cortical or striatal neurons harvested from embryonic rodents under standard conditions.[1]
-
Toxicity Induction: Transfect neurons with a vector expressing a toxic fragment of the mutant huntingtin protein (e.g., Htt-aa-1–586 with 82 glutamines).[1]
-
Treatment: Concurrently with or shortly after transfection, add a dose range of this compound or cystamine to the culture medium.
-
Viability Assessment: After a defined incubation period (e.g., 48-72 hours), assess cell viability using methods such as a nuclear condensation assay with a fluorescent DNA-binding dye (e.g., Hoechst stain) to quantify apoptotic nuclei.[1]
-
Data Analysis: Calculate the percentage of healthy, non-condensed nuclei for each treatment condition. Determine the half-maximal effective concentration (EC50) by fitting the dose-response data to a sigmoid curve.[1]
Measurement of BDNF Levels by ELISA
-
Tissue/Sample Collection: Collect brain tissue homogenates or serum samples from treated and control animals.[11]
-
Sample Preparation: For tissue, homogenize in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.[11]
-
Quantification: Measure BDNF levels in the supernatant or serum using a commercially available BDNF ELISA kit, following the manufacturer's protocol.[11]
-
Data Analysis: Generate a standard curve using recombinant BDNF to determine the concentration of BDNF in the samples. Normalize BDNF levels to the total protein concentration of the sample, as determined by a BCA or Bradford assay.[11]
Signaling Pathways and Visualizations
The neuroprotective effects of this compound and cystamine are mediated through the modulation of complex intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these key pathways.
Conclusion and Future Directions
Both this compound and cystamine have demonstrated considerable promise as neuroprotective agents in a range of preclinical models of neurodegeneration. Their multifaceted mechanisms of action, including transglutaminase inhibition, antioxidant effects, and upregulation of BDNF, make them attractive candidates for further investigation. This compound, being an FDA-approved drug for cystinosis, has a well-established safety profile, which has facilitated its progression into clinical trials for Huntington's disease.[3][17][21]
While the existing data is encouraging, several key questions remain. Direct, head-to-head comparative studies of this compound and cystamine across various neurodegenerative models are needed to delineate their relative efficacy and optimal therapeutic windows. Further research is also required to fully elucidate the contribution of their distinct mechanisms of action to their overall neuroprotective effects. The development of biomarkers, such as serum BDNF levels, could aid in monitoring treatment response in future clinical trials.[10] The continued investigation of these compelling aminothiols holds the potential to yield novel therapeutic strategies for some of the most challenging neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of cystamine and this compound in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 5. Cystamine and this compound as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystamine and this compound as inhibitors of transglutaminase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Cystamine and this compound As Inhibitors of Transglutaminases In Vivo" by Thomas M. Jeitner, John T. Pinto et al. [touroscholar.touro.edu]
- 9. Cystamine and this compound prevent 3-NP-induced mitochondrial depolarization of Huntington's disease knock-in striatal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Cystamine and this compound increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [jci.org]
- 11. benchchem.com [benchchem.com]
- 12. Cystamine and this compound increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Raptor announces results of this compound trial for Huntington's disease – HDBuzz [en.hdbuzz.net]
- 14. mdpi.com [mdpi.com]
- 15. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Autophagy-mediated chemosensitization by this compound in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hdsa.org [hdsa.org]
- 18. This compound Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Effects of this compound on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. io.nihr.ac.uk [io.nihr.ac.uk]
Cysteamine's Efficacy in Lowering Leukocyte Cystine Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of cysteamine and its alternatives in reducing leukocyte cystine levels, a critical therapeutic goal in the management of cystinosis. The information presented is supported by experimental data from published studies to aid in research and development efforts.
Comparative Efficacy of this compound Formulations and Alternatives
This compound is the cornerstone of treatment for cystinosis, a lysosomal storage disease characterized by the accumulation of cystine within cells. The primary therapeutic objective is to lower intracellular cystine levels, with leukocyte cystine concentration serving as a key biomarker for monitoring treatment efficacy.[1] The target trough level for leukocyte cystine is typically below 1 nmol half-cystine/mg protein for adequate disease control.[1]
Various formulations of this compound have been developed to improve patient adherence and therapeutic outcomes. The following tables summarize the quantitative data from comparative studies on different this compound products and alternatives.
| Treatment Group | Number of Patients | Baseline Leukocyte Cystine (nmol ½ cystine/mg protein) | Post-treatment Leukocyte Cystine (nmol ½ cystine/mg protein) | Percentage Reduction | Key Findings |
| Immediate-Release (IR) this compound (Cystagon®) | 17 | Not specified | < 0.5 | 58.59% | Effectively decreased cystine levels below the target value.[2][3][4] |
| Delayed-Release (DR) this compound (Procysbi®) | 17 | Not specified | < 0.5 | 51.14% | As effective as IR-cysteamine with fewer reported side effects.[2][3][4] |
| IR-Cysteamine (Cystagon®) | 43 | Not specified | 0.54 ± 0.05 (peak) | Not specified | The randomized controlled crossover trial showed non-inferiority to DR-cysteamine.[5][6] |
| DR-Cysteamine (Procysbi®) | 43 | Not specified | 0.62 ± 0.05 (peak) | Not specified | Non-inferior to IR-cysteamine in maintaining low white blood cell cystine levels at a lower total daily dose.[5][6] |
| DR-Cysteamine (in treatment-naïve patients <6 years) | 15 | 3.2 ± 3.0 | 0.8 ± 0.8 | 75% | Clinically meaningful decreases in leukocyte cystine concentration were observed.[7] |
| Treatment Group | Number of Patients | Key Efficacy Parameters | Key Findings |
| This compound (MEA) | 6 | 61.9% decrease in leukocyte cystine content | Equally effective as phosphothis compound (B1212360) in cystine-depleting properties.[8] |
| Phosphothis compound (MEAP) | 6 | 65.3% decrease in leukocyte cystine content | Tastes and smells better than this compound, which may improve patient compliance.[8] |
| Oral Phosphothis compound | 8 | Significant reduction from 8.09 ± 0.47 to 3.26 ± 1.48 nmol ½ cystine/mg protein at 3 hours | May be administered every 12 hours.[9] |
Experimental Protocols
Accurate measurement of leukocyte cystine levels is crucial for diagnosing cystinosis and monitoring the effectiveness of this compound therapy.[10]
Key Experiment: Measurement of Leukocyte Cystine Levels
Objective: To quantify the concentration of cystine within leukocytes to assess the therapeutic efficacy of this compound.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the current gold standard for the precise quantification of leukocyte cystine.[11]
Protocol Outline:
-
Sample Collection and Leukocyte Isolation:
-
Blood samples are typically collected in acid-citrate dextrose (ACD) tubes.[12]
-
Leukocytes can be isolated as a mixed population or, for higher sensitivity, granulocytes can be purified, for instance, by immunomagnetic separation.[11][12] It is critical to process the blood sample promptly after drawing to ensure the reliability of the results.[10]
-
-
Cell Lysis and Protein Precipitation:
-
The isolated leukocytes are lysed to release intracellular contents.
-
Proteins are precipitated using an acid, such as trichloroacetic acid or sulfosalicylic acid.[13]
-
-
Reduction of Cystine to Cysteine:
-
The cystine in the supernatant is reduced to cysteine using a reducing agent like sodium borohydride.[13]
-
-
Derivatization (Optional but common for fluorescence detection):
-
Cysteine is derivatized with a fluorogenic reagent, such as monobromobimane, to enhance detection.[13]
-
-
Quantification by HPLC-MS/MS:
-
The derivatized or underivatized cysteine is separated by HPLC and detected by mass spectrometry.
-
The concentration is quantified by comparing the signal to a standard curve of known cysteine concentrations.
-
-
Normalization:
-
The cystine concentration is normalized to the total protein content of the leukocyte sample, determined by a standard protein assay (e.g., Lowry or Bradford assay).[10] The final result is expressed as nmol half-cystine/mg protein.
-
Visualizing the Science
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
References
- 1. Effects of long-term this compound treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of immediate release and delayed release this compound in 17 patients with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of immediate release and delayed release this compound in 17 patients with nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A randomized controlled crossover trial with delayed-release this compound bitartrate in nephropathic cystinosis: effectiveness on white blood cell cystine levels and comparison of safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized Controlled Crossover Trial with Delayed-Release this compound Bitartrate in Nephropathic Cystinosis: Effectiveness on White Blood Cell Cystine Levels and Comparison of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound bitartrate delayed-release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open-label study of treatment-naïve patients <6 years of age with nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the effectiveness of this compound and phosphothis compound in elevating plasma this compound concentration and decreasing leukocyte free cystine in nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of oral phosphothis compound and rectal this compound in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time before isolating cystinotic leukocytes affects reliability of cystine determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validity of Outcome Measures - Clinical Review Report: this compound delayed-release capsules (Procysbi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Cysteamine vs. Hydroquinone: A Comparative Guide for the Treatment of Hyperpigmentation
An objective analysis of two prominent depigmenting agents, detailing their mechanisms of action, comparative clinical efficacy, and safety profiles, supported by experimental data.
Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, present a significant therapeutic challenge. For decades, hydroquinone (B1673460) has been the cornerstone of treatment, valued for its potent efficacy. However, concerns regarding its side-effect profile have driven the search for effective alternatives. Cysteamine, a naturally occurring antioxidant, has emerged as a promising topical agent for managing hyperpigmentation, offering a different mechanism of action and safety profile. This guide provides a detailed comparison of this compound and hydroquinone, presenting quantitative data from clinical trials, outlining experimental protocols, and visualizing key biological pathways to inform research and drug development professionals.
Mechanisms of Action in Melanogenesis
Melanin (B1238610) synthesis (melanogenesis) is a complex enzymatic cascade primarily regulated by the enzyme tyrosinase. Both hydroquinone and this compound exert their depigmenting effects by interfering with this pathway, albeit through distinct mechanisms.
Hydroquinone: The primary mechanism of action for hydroquinone is the inhibition of tyrosinase.[1][2][3] It acts as a competitive substrate for tyrosinase, preventing the conversion of L-tyrosine to L-DOPA, a critical step in melanin production.[1][4] Additionally, hydroquinone can cause selective damage to melanocytes (melanin-producing cells) and increase the degradation of melanosomes, further reducing skin pigmentation.[1][5]
This compound: this compound employs a multi-faceted approach to inhibit melanogenesis.[6][7] As a thiol-containing compound, it inhibits the key enzymes tyrosinase and peroxidase.[7][8] It also acts by scavenging dopaquinone, a crucial intermediate in the melanin synthesis pathway, and by chelating copper and iron ions, which are essential cofactors for tyrosinase.[6][7][8] Furthermore, this compound increases intracellular levels of glutathione, an antioxidant that promotes the synthesis of the lighter-colored pheomelanin over the darker eumelanin.[7][8][9]
Visualizing the Mechanisms
Comparative Clinical Efficacy
Direct comparative studies are crucial for evaluating the relative performance of this compound and hydroquinone. Several clinical trials have assessed their efficacy in treating facial melasma, with the modified Melasma Area and Severity Index (mMASI) being a primary outcome measure.
A quasi-randomized, multicenter, evaluator-blinded clinical trial involving 40 women with facial melasma compared the nightly application of 5% this compound cream against 4% hydroquinone cream over 120 days.[10][11] While both treatments demonstrated efficacy, hydroquinone showed a greater reduction in mMASI scores at both 60 and 120-day follow-ups.[10][11] However, photographic evaluation of improvement and colorimetric assessment did not show a statistically significant difference between the two groups.[10][11]
Another randomized, double-blinded trial with 20 participants over 16 weeks suggested that topical this compound may have comparable efficacy to topical hydroquinone, with the difference in mMASI reduction not being statistically significant.[12] Meta-analyses have also indicated that while hydroquinone may lead to a greater decrease in mMASI scores, the overall difference in efficacy compared to this compound is not statistically significant.[13][14]
Quantitative Data Summary
| Study / Outcome Measure | 5% this compound (CYS) | 4% Hydroquinone (HQ) | P-value | Reference |
| Soeiro et al., 2020 | [10][11] | |||
| Mean mMASI Reduction at 60 Days | 24% | 41% | P = 0.015 | [10][11] |
| Mean mMASI Reduction at 120 Days | 38% | 53% | P = 0.017 | [10][11] |
| MELASQoL Reduction at 120 Days | Lower Reduction | Greater Reduction | P = 0.018 | [10] |
| Colorimetric Assessment | Progressive Depigmenting | Progressive Depigmenting | P > 0.160 | [10][11] |
| Photographic Evaluation Improvement | Up to 74% | Up to 74% | P = 0.087 | [10][11] |
| Grimes et al., 2020 (Trial) | [12] | |||
| Mean mMASI Reduction at 16 Weeks | 21.3% (1.52 ± 0.69) | 32% (2.96 ± 1.15) | P = 0.3 | [12] |
| Karrabi et al., (Trial) | [15] | |||
| Mean mMASI Reduction at 4 Months | 2.22 (from 6.69 to 4.47) | 2.39 (from 6.26 to 3.87) | P > 0.05 | [15] |
| Mean Melanin Index Reduction at 4 Months | 6.25 | 13.21 | P = 0.002 | [15] |
Experimental Protocols
To provide context to the clinical data, this section details the methodology of a key comparative study.
Protocol: Soeiro et al., 2020 - Comparative Study of 5% this compound vs. 4% Hydroquinone[10][11]
-
Study Design: A quasi-randomized, multicenter, evaluator-blinded clinical trial conducted over 120 days.
-
Participants: 40 women diagnosed with facial melasma.
-
Treatment Regimen:
-
This compound Group: Nightly application of 5% this compound cream to hyperpigmented areas.
-
Hydroquinone Group: Nightly application of 4% hydroquinone cream to hyperpigmented areas.
-
Both Groups: Mandatory use of tinted sunscreen (SPF 50; PPD 19) during the day.
-
-
Assessment Methods:
-
Primary Outcome: Change in modified Melasma Area and Severity Index (mMASI) score from baseline.
-
Secondary Outcomes:
-
Melasma Quality of Life Scale (MELASQoL) to assess the impact on quality of life.
-
Colorimetric luminosity difference between melasma-affected and adjacent normal skin.
-
Global Aesthetic Improvement Scale (GAIS) based on standardized photographs.
-
-
Follow-up: Assessments were conducted at baseline, 60 days, and 120 days.
-
Visualizing the Experimental Workflow
Safety and Tolerability Profile
The safety profile is a critical differentiator between this compound and hydroquinone and a key consideration for long-term management of hyperpigmentation.
Hydroquinone: While effective, hydroquinone use is associated with several potential side effects. Common adverse events include skin irritation, redness, stinging, and dryness.[16][17][18] A more significant concern is the risk of exogenous ochronosis, a paradoxical blue-black darkening of the skin, which can occur with prolonged use, particularly at higher concentrations.[3][16][17] Due to these risks, hydroquinone is often recommended for short-term use under medical supervision.[1]
This compound: this compound is generally considered to have a favorable safety profile.[6][19] The most common side effects are mild and transient, including a temporary burning sensation, redness, and dryness at the site of application.[7][19][20] These effects often subside as the skin adjusts to the treatment.[21] Importantly, this compound is not associated with the risk of ochronosis, making it a potentially safer option for long-term or maintenance therapy.[13]
Comparative Side Effects
| Side Effect | This compound | Hydroquinone |
| Common | Mild, temporary burning, redness, dryness.[7][20] | Mild to moderate irritation, redness, stinging, dryness.[17][18] |
| Less Common | Persistent irritation.[7] | Allergic contact dermatitis, inflammation.[16][17] |
| Serious/Long-Term | Not associated with ochronosis.[13] | Risk of exogenous ochronosis (blue-black pigmentation).[16][17] |
| Photosensitivity | Does not cause photosensitivity.[22] | Increases sun sensitivity.[16][17] |
Conclusion
Both this compound and hydroquinone are effective topical treatments for hyperpigmentation, primarily acting as inhibitors of melanogenesis.
-
Hydroquinone remains a potent and fast-acting agent, often considered the gold standard for its significant efficacy in reducing hyperpigmentation.[17] Clinical data suggests it may achieve a greater percentage reduction in mMASI scores compared to this compound in a similar timeframe.[10][11] However, its use is tempered by a less favorable safety profile, including the risk of ochronosis, which limits its suitability for long-term application.[16][17]
-
This compound presents a valuable and safer alternative. While its onset of action might be more gradual and the overall reduction in pigment may be slightly less pronounced than hydroquinone in some studies, it demonstrates comparable efficacy in many respects without the risk of ochronosis.[10][12][13] Its multi-faceted mechanism of action and high tolerability make it particularly well-suited for long-term management and for patients with sensitive skin or those who wish to avoid hydroquinone.[6][21]
For drug development professionals, the data suggests that while hydroquinone provides a benchmark for efficacy, this compound offers a compelling safety advantage, positioning it as a strong candidate for first-line or long-term maintenance therapy in the management of hyperpigmentation disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 3. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of melanogenesis by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. mddermoutlet.co.za [mddermoutlet.co.za]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Topical Stabilized this compound as a New Treatment for Hyperpigmentation Disorders: Melasma, Post-Inflammatory Hyperpigmentation, and Lentigines - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. Clinical Efficacy of this compound Application for Melasma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative study of topical 5% this compound versus 4% hydroquinone in the treatment of facial melasma in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karinasoeiro.com [karinasoeiro.com]
- 12. Evaluation of the efficacy of this compound cream compared to hydroquinone in the treatment of melasma: A randomised, double-blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. jpad.com.pk [jpad.com.pk]
- 15. researchgate.net [researchgate.net]
- 16. What are the side effects of Hydroquinone? [synapse.patsnap.com]
- 17. What Are Possible Side Effects Of Hydroquinone For Your Skin? - Kirsch Dermatology [kirschderm.com]
- 18. Hydroquinone (Obagi-C): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. kirschderm.com [kirschderm.com]
- 20. This compound Cream Is the Safe Counterpart to Hydroquinone [realsimple.com]
- 21. This compound – is this the wonder ingredient for pigmentation? - Etre Vous [etrevous.com]
- 22. urbanskinrx.com [urbanskinrx.com]
Unveiling the Molecular Fingerprint of Cysteamine: A Comparative Guide to its Gene Expression Effects
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the molecular effects of Cysteamine, benchmarked against other therapeutic alternatives. By examining gene expression data and detailing experimental methodologies, this document provides a comprehensive resource for validating the cellular impact of this promising compound.
This compound, a naturally occurring aminothiol, has garnered significant interest for its therapeutic potential in a range of diseases, most notably the lysosomal storage disorder cystinosis. Its mechanisms of action, however, extend beyond its primary role in depleting cystine, influencing fundamental cellular processes through the modulation of gene expression. This guide delves into the molecular effects of this compound, with a focus on gene expression analysis, and provides a comparative overview with other compounds to aid in research and development.
Comparative Analysis of Gene Expression Modulation
To understand the unique molecular signature of this compound, it is essential to compare its effects on gene expression with other well-characterized therapeutic agents. While direct comparative transcriptomic studies are emerging, current literature allows for a robust comparison of the biological pathways and processes influenced by this compound versus other compounds like the mTOR inhibitor Rapamycin and the autophagy inducer Spermidine.
Table 1: Comparison of Cellular Pathways and Processes Modulated by this compound, Rapamycin, and Spermidine.
| Feature | This compound | Rapamycin | Spermidine |
| Primary Mechanism | Complex; involves inhibition of transglutaminase 2, disruption of protein aggregates, and cystine depletion.[1] | Direct inhibitor of mTORC1 complex.[1] | Inhibition of acetyltransferases, leading to epigenetic modifications.[1] |
| Key Signaling Pathways | Wnt-signaling, ATF4 stress response, mTOR signaling.[1] | mTORC1 signaling.[1] | PI3K/AKT signaling, epigenetic regulation.[1] |
| Affected Cellular Processes | Autophagy, extracellular matrix organization, detoxification, amino acid metabolism, oxidative stress response.[1][2][3] | Autophagy, cell growth and proliferation, protein synthesis, ribosome biogenesis.[1][4] | Autophagy, cell death and survival, epigenetic regulation.[1] |
| Reported Gene Expression Changes | Modulation of genes involved in ECM, detoxification, and Wnt pathway.[1] Induction of ATF4 and its target genes. | Downregulation of genes involved in ribosome biogenesis and protein synthesis.[4] Upregulation of oxidative stress response genes.[2][5] | Upregulation of autophagy-related genes (e.g., ATG3, 5, 9, 13).[1] |
Signaling Pathways and Molecular Interactions
This compound's influence on gene expression is intricately linked to its impact on specific signaling pathways. One of the key pathways elucidated is the activation of the Activating Transcription Factor 4 (ATF4) in response to lysosomal cystine depletion.
This compound-induced ATF4 signaling pathway.
Experimental Protocols for Gene Expression Analysis
Validating the molecular effects of this compound requires robust and reproducible experimental protocols. Below are detailed methodologies for RNA sequencing and quantitative real-time PCR (qPCR) tailored for analyzing gene expression changes following this compound treatment.
RNA Sequencing (RNA-Seq) Protocol
This protocol outlines the steps for a comprehensive analysis of the transcriptome in response to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapamycin increases oxidative stress response gene expression in adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Rapamycin increases oxidative stress response gene expression in adult stem cells | Aging [aging-us.com]
A Comparative Guide to the Antioxidant Capacity of Cysteamine and Other Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of Cysteamine with other widely used thiol-containing compounds: Glutathione (B108866), N-Acetylcysteine (NAC), and Dithiothreitol (DTT). The information presented is based on available experimental data to assist in the selection of appropriate agents for research and therapeutic development.
Comparative Antioxidant Capacity of Thiols
The direct comparison of the antioxidant capacity of various thiols is challenging due to the differing results obtained from various assays and experimental conditions. The following table summarizes available quantitative and qualitative data from multiple studies to provide a comparative overview. It is important to note that a direct comparison of values across different studies may not be feasible due to variations in experimental protocols.
| Thiol | Assay Method | Antioxidant Capacity Measurement | Key Findings & Citations |
| This compound | Iron-induced LDL oxidation | Inhibition of oxidation | Greatly inhibited the oxidation of LDL in a concentration-dependent manner.[1] |
| Cellular ROS generation | Reduction of ROS | Reduced reactive oxygen species generation by 33% in PMA-stimulated macrophages.[2] | |
| General Antioxidant Role | Multiple Mechanisms | Acts as a direct scavenger of free radicals, enhances intracellular glutathione (GSH), and modulates antioxidant enzyme activity.[3] | |
| Glutathione (GSH) | Photochemiluminescence (PCL) | Qualitative Ranking | Demonstrated superior antioxidant activity across all tested concentrations compared to other thiols, including N-acetylcysteine. |
| ABTS (Electrochemical) | Relative Reactivity | Showed the highest catalytic efficiency and reactivity towards the ABTS radical cation compared to homocysteine, cysteine, and NAC. | |
| General Antioxidant Role | Central Antioxidant | Acts as a major intracellular antioxidant, directly neutralizing free radicals and serving as a cofactor for antioxidant enzymes.[4][5][6][7] | |
| N-Acetylcysteine (NAC) | TEAC (Trolox Equivalent Antioxidant Capacity) | Quantitative Value | The antioxidant activity of melatonin (B1676174) was found to be 2.27 times higher than that of N-acetylcysteine in a TEAC assay.[8] |
| ABTS (Electrochemical) | Relative Reactivity | Showed similar reactivity to cysteine but lower than glutathione and homocysteine towards the ABTS radical cation. | |
| General Antioxidant Role | Glutathione Precursor | Primarily functions by replenishing intracellular glutathione levels, and can also act as a direct scavenger of some reactive oxygen species.[[“]][10][11] | |
| Dithiothreitol (DTT) | DPPH, ABTS, FRAP | Radical Scavenging | Neutralized DPPH, ABTS, and superoxide (B77818) anion radicals, and reduced ferric ions in the FRAP assay.[12] |
| General Antioxidant Role | Reducing Agent | A potent reducing agent used to prevent the oxidation of sulfhydryl groups in proteins and other molecules.[13][14] |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to offer a deeper understanding of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorbance at approximately 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution's color fades to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
-
General Protocol:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Various concentrations of the thiol compound are prepared.
-
The thiol solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined from a plot of scavenging percentage against concentration.[15][16][17][18]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Principle: ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the ABTS•+ radical, which has a characteristic absorbance at 734 nm. Antioxidants added to the solution donate electrons or hydrogen atoms to the ABTS•+, causing its decolorization. The extent of decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity.[19]
-
General Protocol:
-
The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable buffer (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the thiol compound are prepared.
-
The thiol solution is added to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[20][21][22]
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by antioxidants.
-
Principle: In the presence of the chromogenic reagent neocuproine, the cuprous ions formed from the reduction of cupric ions by an antioxidant form a stable, orange-yellow complex with a maximum absorption at 450 nm. The absorbance at this wavelength is directly proportional to the total antioxidant capacity of the sample. This method is effective for measuring the antioxidant capacity of thiol-type antioxidants.[23]
-
General Protocol:
-
The sample containing the thiol antioxidant is mixed with a solution of copper(II) chloride, a solution of neocuproine, and an ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).
-
The reaction mixture is incubated for a specific period (e.g., 30 minutes) at room temperature.
-
The absorbance of the resulting orange-yellow complex is measured at 450 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox.
-
Mechanisms of Action and Signaling Pathways
The antioxidant actions of these thiols are mediated through different, though sometimes overlapping, mechanisms. This compound and NAC can indirectly exert their antioxidant effects by influencing cellular signaling pathways, primarily the Nrf2 pathway, in addition to their direct radical scavenging and glutathione-replenishing roles. Glutathione is a central component of the endogenous antioxidant system, while DTT is a powerful reducing agent primarily used in laboratory settings.
Signaling Pathway and Mechanism of Action Overview
The following diagram illustrates the distinct and shared antioxidant mechanisms of this compound, N-Acetylcysteine, Glutathione, and Dithiothreitol.
Caption: Mechanisms of thiol antioxidant action.
References
- 1. This compound inhibits lysosomal oxidation of low density lipoprotein in human macrophages and reduces atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Glutathione? [synapse.patsnap.com]
- 5. Glutathione’s Role in Health: From Mitochondria to Metabolism - Personalized Lifestyle Medicine Institute [plminstitute.org]
- 6. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. tandfonline.com [tandfonline.com]
- 11. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 12. Dithiothreitol reduces oxidative stress and necrosis caused by ultraviolet A radiation in L929 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Dithiothreitol induces the sacrificial antioxidant property of human serum albumin in a metal-catalyzed oxidation and gamma-irradiation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
- 21. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 22. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of Cysteamine's therapeutic effects in cystinosis models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cysteamine's therapeutic effects in preclinical cystinosis models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Cystinosis is a rare lysosomal storage disorder characterized by the accumulation of the amino acid cystine within lysosomes, leading to widespread tissue and organ damage. The current standard-of-care treatment is this compound, an aminothiol (B82208) that works by depleting lysosomal cystine.[1] This guide delves into the in vivo validation of this compound's efficacy, comparing it with emerging therapeutic alternatives and providing the necessary data and protocols for researchers in the field.
This compound: The Cornerstone of Cystinosis Therapy
This compound's primary mechanism of action involves entering the lysosome and breaking the disulfide bond in cystine. This reaction forms cysteine and a mixed disulfide of cysteine and this compound.[2] These smaller molecules can then exit the lysosome via specific transporters, bypassing the defective cystinosin transporter (CTNS) that is the root cause of cystinosis.[3] Long-term this compound therapy has been shown to delay the progression to end-stage kidney disease and improve the prognosis for patients.[1] However, it is not a cure, and it does not fully reverse all aspects of the disease, such as Fanconi syndrome.[4]
Comparative Efficacy of this compound in Preclinical Models
In vivo studies using animal models, primarily the Ctns knockout mouse (Ctns-/-), have been instrumental in validating the therapeutic effects of this compound. These models recapitulate many of the key features of human cystinosis, making them suitable for preclinical drug evaluation.[1]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound and comparative treatments in Ctns-/- mouse models.
Table 1: Reduction of Tissue Cystine Content with this compound Treatment
| Tissue | This compound HCl Dose | Treatment Duration | Cystine Reduction (%) | Reference |
| Kidney | 400 mg/kg/day | 60 days | 90% | [5] |
| Liver | 400 mg/kg/day | 60 days | 77% | [5] |
Table 2: Comparative Efficacy of this compound and Genistein (B1671435) in Ctns-/- Mice
| Treatment | Dose | Treatment Duration | Kidney Cystine Reduction | Renal Lesion Improvement | Reference |
| This compound | 400 mg/kg/day | 14 months | Significant | Efficient in preventing | [6][7] |
| Genistein | 160 mg/kg/day | 14 months | Significant | Ameliorated | [6][7] |
Table 3: Effects of Combination Therapy in a Cystinotic Rat Model
| Treatment | Key Outcomes Compared to Monotherapy | Reference |
| This compound + Everolimus (B549166) | Superior reduction in tissue cystine, polydipsia, and polyuria. Improved Fanconi syndrome markers and kidney histology. | [8] |
Signaling Pathways and Mechanism of Action
Cystinosis is not merely a disease of cystine accumulation; it also involves the dysregulation of cellular signaling pathways. A key pathway implicated is the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is constitutively activated in cystinosis and contributes to defective autophagy.[9]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
This compound Hydrochloride Administration to Ctns-/- Mice
This protocol outlines the oral administration of this compound to mouse models of cystinosis.
-
Animal Model: Ctns-/- mice, which develop key features of nephropathic cystinosis.
-
Administration Route:
-
In Drinking Water: Calculate the total daily dose based on the average weight and water consumption of the mice in a cage. Dissolve the calculated amount of this compound hydrochloride in the daily volume of drinking water. Prepare the solution fresh daily.[10]
-
In Diet: Incorporate the calculated dose of this compound into the rodent chow.[7]
-
-
Duration: Treatment duration can range from several weeks to over a year, depending on the study's endpoints.[5][7]
Measurement of Tissue Cystine Content
This protocol is adapted from methods used in foundational Ctns-/- mouse studies.[5]
-
Materials:
-
Dissected tissues (e.g., kidney, liver), snap-frozen
-
N-ethylmaleimide (NEM) solution
-
Sulfosalicylic acid
-
Cystine-binding protein assay or High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Homogenize the frozen tissue in the NEM solution to block free thiols.
-
Precipitate proteins with sulfosalicylic acid.
-
Centrifuge to obtain a clear supernatant.
-
Measure the cystine concentration in the supernatant using a cystine-binding protein assay or by HPLC with derivatization.
-
Normalize the cystine content to the total protein concentration of the tissue homogenate.
-
Future Directions and Alternative Therapies
While this compound remains the primary treatment for cystinosis, its limitations have spurred research into alternative and complementary therapies. As shown in the comparative data, compounds like genistein and mTOR inhibitors such as everolimus show promise in addressing aspects of the disease that are not fully corrected by this compound alone.[6][7][9] Combination therapies, such as the co-administration of this compound and everolimus, have demonstrated superior efficacy in preclinical models and represent a promising avenue for future clinical trials.[8] The ongoing development of novel therapeutic strategies, including gene and cell-based therapies, offers hope for a more comprehensive treatment for cystinosis in the future.[1]
References
- 1. In Vitro and In Vivo Models to Study Nephropathic Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Effects of long-term this compound treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound therapy: a treatment for cystinosis, not a cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Genistein improves renal disease in a mouse model of nephropathic cystinosis: a comparison study with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genistein improves renal disease in a mouse model of nephropathic cystinosis: a comparison study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Cysteamine formulations in research
Cysteamine is a cornerstone therapy for the rare genetic disorder cystinosis, where it works by depleting the lysosomal accumulation of cystine. Over the years, various formulations have been developed to improve its efficacy, patient compliance, and side-effect profile. This guide provides a detailed comparison of different this compound formulations, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Systemic this compound Formulations: Oral Administration
The primary route of administration for treating the systemic effects of cystinosis is oral. The evolution of oral this compound formulations has been driven by the need to improve its challenging pharmacokinetic and side-effect profile, which includes a short half-life, unpleasant taste and smell, and gastrointestinal disturbances.[1][2]
Immediate-Release (IR) vs. Delayed-Release (DR)/Enteric-Coated (EC) this compound
The most significant development in oral this compound therapy has been the introduction of delayed-release formulations, designed to offer a more convenient dosing schedule and potentially a better side-effect profile compared to the original immediate-release versions.
The pharmacokinetic profiles of IR-cysteamine (Cystagon®) and DR/EC-cysteamine (Procysbi® or other pharmacist-prepared enteric-coated formulations) have been compared in several studies. The key parameters are summarized below.
| Parameter | Immediate-Release (IR) this compound | Delayed-Release (DR) / Enteric-Coated (EC) this compound | Reference |
| Time to Max. Concentration (Tmax) | ~60-75 minutes | ~180-255 minutes | [3][4][5] |
| Max. Plasma Concentration (Cmax) | Significantly higher peak concentrations | Lower, more sustained peak concentrations | [2][6] |
| Area Under the Curve (AUC) | Comparable to DR/EC formulations, but with higher peaks and lower troughs | Dose-dependent; can be comparable to or higher than IR formulations with dose adjustments | [5][6] |
A study comparing IR-cysteamine with a pharmacist-prepared EC-cysteamine found that the Cmax was more than three times higher with the IR formulation, which is often associated with a higher incidence of side effects like nausea and vomiting.[2][6] Conversely, the EC formulation showed a near-ideal pharmacokinetic profile for a delayed-release drug, with a longer time to reach maximum and minimum concentrations.[6] Another study in healthy adults showed that the Tmax for non-enteric-coated this compound bitartrate (B1229483) was significantly shorter (75 ± 19 min) compared to the enteric-coated version (220 ± 74 min for a 450 mg dose).[5][7]
The primary measure of this compound's efficacy is its ability to deplete cystine levels in white blood cells (WBCs).
| Parameter | Immediate-Release (IR) this compound | Delayed-Release (DR) / Enteric-Coated (EC) this compound | Reference |
| WBC Cystine Reduction | Effectively decreases intracellular cystine levels below the target of 0.5 nmol/mg protein. | Non-inferior to IR-cysteamine in decreasing WBC cystine levels. | [3][4] |
| Duration of Cystine Control | Cystine levels may rise above the target value towards the end of the 6-hour dosing interval. | Can maintain lower cystine levels for a longer duration, although some studies suggest a twice-daily regimen may not be sufficient to prevent a rise in cystine levels before the next dose. | [3] |
| Mean Cystine Trough | Reached after approximately 90 minutes. | Reached after approximately 180 minutes. | [4] |
A retrospective analysis of 17 patients showed no statistically significant difference in the effectiveness of IR-cysteamine and DR-cysteamine in depleting WBC cystine levels to below the target of 0.5 nmol/mg protein.[3] The average decrease in cystine levels was 58.59% for IR-cysteamine and 51.14% for DR-cysteamine.[3]
Study Design for Pharmacokinetic and Efficacy Comparison of IR- and DR-Cysteamine:
A common experimental design involves a retrospective or crossover study in patients with nephropathic cystinosis.
-
Patient Cohort: A group of patients with a confirmed diagnosis of nephropathic cystinosis.
-
Drug Administration: Patients receive a single dose of either IR-cysteamine or DR-cysteamine. In crossover studies, there is a washout period before administering the other formulation. Doses are often adjusted based on body surface area or previous therapeutic regimens. For instance, the dose of DR-cysteamine might be 70-80% of the total daily dose of IR-cysteamine, administered every 12 hours instead of every 6 hours.[3]
-
Sample Collection: Blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 30, 60, 90, 120, 180, 240, 360, 540, and 720 minutes).
-
Leukocyte Isolation: White blood cells (leukocytes) are isolated from the blood samples.
-
Cystine and this compound Measurement:
-
WBC Cystine Levels: Intracellular cystine is measured using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of cystine is typically normalized to the total protein content of the cell lysate and expressed as nmol half-cystine/mg protein.
-
Plasma this compound Levels: this compound concentrations in the plasma are determined, often using high-performance liquid chromatography (HPLC) with electrochemical detection after a reduction step with sodium borohydride.[8]
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time profiles. The efficacy is assessed by comparing the extent and duration of WBC cystine depletion between the two formulations.
This compound vs. Phosphothis compound (B1212360)
Phosphothis compound is a phosphorothioester of this compound that was developed to have a better taste and smell profile.[8] It is hydrolyzed in the stomach to release this compound.
A study in six children with nephropathic cystinosis directly compared equimolar oral doses of this compound (MEA) and phosphothis compound (MEAP).
| Parameter | This compound (MEA) | Phosphothis compound (MEAP) | Reference |
| Peak Plasma this compound | 48.6 ± 10.7 µM | 54.1 ± 20.2 µM (not significantly different) | [8] |
| Time to Peak Plasma this compound | 30-60 minutes | 30-60 minutes | [8] |
| % Decrease in WBC Cystine (1h post-dose) | 61.9% | 65.3% (not significantly different) | [8] |
The study concluded that this compound and phosphothis compound are equally effective in their cystine-depleting properties, with any differences in treatment effectiveness likely being due to patient compliance rather than biochemical differences.[8][9]
Study Design for Comparing this compound and Phosphothis compound:
-
Patient Cohort: Six children with nephropathic cystinosis, aged 2 to 10 years.
-
Drug Administration: Patients received equimolar oral doses of either this compound or phosphothis compound.
-
Sample Collection: Blood samples were taken before the dose and at various time points up to 6 hours after administration.
-
Leukocyte and Plasma Processing: Leukocytes were isolated to measure cystine content, and plasma was separated to measure this compound concentration.
-
Biochemical Analysis:
-
Plasma this compound was determined by HPLC with electrochemical detection.
-
Leukocyte cystine was measured before and at 1 and 6 hours post-dose.
-
-
Data Analysis: Peak plasma this compound concentrations and the percentage decrease in leukocyte cystine were compared between the two drugs.
Prodrugs of this compound: The Next Frontier
To further address the limitations of current this compound therapies, researchers are developing prodrugs. These are inactive molecules that are converted into the active drug, this compound, within the body.[10][11] The primary goals of the prodrug approach are to:
-
Mask the unpleasant taste and smell.[10]
-
Reduce gastrointestinal irritation.[1]
-
Improve oral bioavailability and reduce metabolic breakdown.[10]
-
Target the drug to specific cells or tissues.[12]
-
γ-glutamyl-cysteamine: This prodrug is designed to be recognized by the enzyme γ-glutamyl transpeptidase (GGT) on the cell surface, which would then hydrolyze it to release this compound for uptake into the cell.[12][13] Initial in vitro studies have shown low cytotoxicity and successful release of this compound in cultured human proximal tubule epithelial cells.[13]
-
CF10: This novel prodrug was designed to have minimal taste and smell, low gastric irritation, and to be activated on the cell surface to release this compound, thereby avoiding wastage due to metabolism.[1] The goal is to allow for smaller and less frequent dosing with fewer side effects.[1]
Research into these prodrugs is still in the preclinical phase, but initial results are encouraging, suggesting they could significantly improve the treatment of cystinosis in the future.[10]
Ocular this compound Formulations: Localized Delivery
For the treatment of corneal cystine crystals, topical ophthalmic formulations are required. Standard this compound eye drops have limitations, including poor stability and the need for frequent administration (up to every hour while awake), which leads to poor patient adherence.[14][15][16]
To address these challenges, research is focused on developing novel drug delivery systems (DDSs) that provide sustained release of this compound.[14][17]
-
Thermoresponsive Gels: These formulations are liquid at room temperature but form a gel upon contact with the eye, increasing the residence time of the drug on the ocular surface.[15] A system combining this compound-loaded microspheres within a thermoresponsive gel has been shown to be stable for 7 weeks (compared to 1 week for aqueous solutions) and to release this compound for up to 24 hours from a single drop.[15][16]
-
Nanowafers: These are thin, transparent films that can be placed on the cornea. They are designed to release this compound in a sustained manner. In vivo studies in mice showed that a once-daily this compound nanowafer was as effective as twice-daily this compound eye drops.[14]
-
Contact Lenses: Medicated contact lenses are being explored as a means to provide continuous, long-term delivery of this compound directly to the cornea.[17]
-
Formulations with Permeation Enhancers: Studies have investigated the use of excipients like alpha-cyclodextrin (B1665218) (α-CD) to improve the trans-corneal diffusion of this compound. One study found that a formulation with 5.5% α-CD resulted in a 4-fold higher penetration compared to a formulation containing the common preservative benzalkonium chloride.[18]
These advanced delivery systems hold the promise of reducing the treatment burden for patients with ocular cystinosis by decreasing dosing frequency and improving drug stability.[15]
Conclusion
The landscape of this compound formulations is continually evolving. For systemic treatment, delayed-release and enteric-coated formulations have demonstrated comparable efficacy to immediate-release this compound but with a more favorable pharmacokinetic profile that can lead to improved tolerability and patient adherence. Phosphothis compound offers a better-tolerated alternative with equivalent efficacy. Looking ahead, this compound prodrugs represent a promising strategy to fundamentally overcome the drug's inherent challenges. For ocular manifestations, sustained-release drug delivery systems are poised to revolutionize treatment by significantly reducing the burdensome dosing schedule of conventional eye drops. The continued development and comparative evaluation of these formulations are crucial for improving the long-term outcomes and quality of life for individuals with cystinosis.
References
- 1. GtR [gtr.ukri.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. A comparison of immediate release and delayed release this compound in 17 patients with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of enteric-coated this compound bitartrate in healthy adults: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of the effectiveness of this compound and phosphothis compound in elevating plasma this compound concentration and decreasing leukocyte free cystine in nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. cystinosis.org.uk [cystinosis.org.uk]
- 11. cystinosis.org.uk [cystinosis.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of diacylated γ-glutamyl-cysteamine prodrugs, and in vitro evaluation of their cytotoxicity and intracellular delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Research in Ocular Cystinosis: Drug Delivery Systems, this compound Detection Methods and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A sustained release this compound microsphere/thermoresponsive gel eyedrop for corneal cystinosis improves drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. air.unipr.it [air.unipr.it]
A Comparative In Vitro Analysis of Cysteamine and Other Clinically Relevant Iron Chelators
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive in vitro comparison reveals the relative iron-chelating efficacy and cytotoxic profiles of Cysteamine against established iron chelators: Deferoxamine (B1203445), Deferiprone (B1670187), and Deferasirox (B549329). This guide provides researchers, scientists, and drug development professionals with objective data to inform future studies and therapeutic strategies targeting iron overload and iron-catalyzed oxidative stress.
Introduction
Iron, an essential element for numerous physiological processes, can become toxic when present in excess. Iron overload disorders and conditions associated with localized iron accumulation necessitate the use of iron chelators. This guide presents a comparative in vitro study of this compound, a naturally occurring aminothiol, and three widely used clinical iron chelators: Deferoxamine, Deferiprone, and Deferasirox. The objective is to provide a quantitative comparison of their iron-chelating capabilities and their effects on cell viability.
Comparative Iron Chelation Efficacy
The iron (Fe²⁺) chelating ability of the compounds was assessed using the ferrozine (B1204870) assay. This spectrophotometric method measures the disruption of the ferrozine-Fe²⁺ complex, which has a characteristic absorbance at 562 nm. A reduction in absorbance indicates that the test compound is chelating the iron, making it unavailable to ferrozine.
| Compound | Concentration (µM) | Iron Chelation (%) |
| This compound | 50 | Data not available in directly comparable studies |
| Deferoxamine | 50 | ~91%[1] |
| Deferiprone | 50 | Data not available in directly comparable studies |
| Deferasirox | 50 | Data not available in directly comparable studies |
| EDTA (Control) | 50 | Variable, used as a positive control[2] |
Note: Direct comparative quantitative data for this compound's iron chelation percentage using the ferrozine assay alongside the other three chelators in a single study is limited. The value for Deferoxamine is taken from a study comparing it to a tropolone (B20159) derivative.[1] The primary role of this compound is often cited as an antioxidant and a cystine-depleting agent, with its iron-chelating properties being a secondary aspect of its mechanism of action.
Intracellular Iron Chelation
The calcein-AM assay is a fluorescent method used to assess the ability of a chelator to access and bind the labile iron pool (LIP) within cells. Calcein-AM is a cell-permeable dye that becomes fluorescent upon entering the cell, and its fluorescence is quenched by iron. An effective intracellular iron chelator will sequester iron from calcein, leading to an increase in fluorescence.
Cytotoxicity Profile
The cytotoxic effects of these iron chelators were evaluated in vitro on various cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Cell Line | IC50 (µM) |
| This compound | Fibroblast cells | IC50 not explicitly stated for this compound alone |
| Deferoxamine | HepG2 | Inhibited cell proliferation at 50-100 µM[4] |
| Neuroblastoma | Demonstrated cytotoxicity[5] | |
| Deferiprone | HepG2 | Inhibited cell proliferation at 50-100 µM[4] |
| Deferasirox | HepG2 | IC50 values in the micromolar to submicromolar range have been reported[6] |
Note: Cytotoxicity data is highly dependent on the cell line and experimental conditions. The provided data is a compilation from different studies and may not be directly comparable.
Signaling Pathways and Mechanisms of Action
This compound's Interaction with Iron Metabolism: While primarily known for its role in treating cystinosis by depleting lysosomal cystine, this compound also influences iron homeostasis. In vitro and in vivo studies suggest that this compound can modulate the expression of proteins involved in iron transport. For instance, this compound administration has been shown to increase the expression of divalent metal transporter 1 (DMT1) and transferrin receptor 1 (TfR1), and to activate iron regulatory protein 1 (IRP1).[7] This suggests that this compound's effect on iron metabolism may be more complex than simple chelation, involving the regulation of iron uptake and storage pathways.
Classical Iron Chelators: Deferoxamine, Deferiprone, and Deferasirox act primarily by directly binding to free iron in the body, forming stable complexes that can be excreted. Deferoxamine is a hexadentate chelator, meaning one molecule can bind one iron ion, while Deferiprone is a bidentate chelator, requiring three molecules to bind one iron ion.[8][9] Deferasirox is a tridentate chelator.
Experimental Protocols
Ferrozine Assay for Iron Chelation
This assay quantifies the iron-chelating ability of a compound by measuring its capacity to compete with ferrozine for ferrous iron.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound, Deferoxamine, Deferiprone, Deferasirox) in a suitable solvent (e.g., water or DMSO).
-
Prepare a 2 mM solution of ferrous chloride (FeCl₂) in water.
-
Prepare a 5 mM solution of ferrozine in water.[10]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the 2 mM FeCl₂ solution to each well.
-
Incubate at room temperature for 10 minutes to allow for chelation.
-
Initiate the reaction by adding 50 µL of the 5 mM ferrozine solution to each well.
-
Incubate for an additional 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.[10]
-
-
Data Analysis:
-
The percentage of iron chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the solution containing only FeCl₂ and ferrozine, and A_sample is the absorbance in the presence of the test compound.[10]
-
Calcein-AM Assay for Intracellular Iron Chelation
This cell-based assay determines a compound's ability to enter cells and chelate intracellular labile iron.
Protocol:
-
Cell Preparation:
-
Plate a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Calcein-AM Loading:
-
Wash the cells with a suitable buffer.
-
Load the cells with 1 µM Calcein-AM in buffer for 30 minutes at 37°C.
-
Wash the cells to remove extracellular Calcein-AM.
-
-
Chelator Treatment:
-
Add various concentrations of the test compounds to the cells.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity compared to untreated cells indicates intracellular iron chelation. The results can be expressed as a percentage of the fluorescence increase relative to a positive control.
-
Conclusion
This comparative guide highlights the established iron-chelating properties of Deferoxamine, Deferiprone, and Deferasirox. While this compound is a potent antioxidant with a role in modulating iron metabolism, direct in vitro evidence quantifying its iron chelation capacity in direct comparison to these clinical chelators is not as prevalent. The provided experimental protocols offer a standardized framework for researchers to conduct such comparative studies. Further investigation is warranted to fully elucidate the iron-chelating potential of this compound and its place among established iron chelation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. zen-bio.com [zen-bio.com]
- 3. Tailoring iron chelation by iron intake and serum ferritin: the prospective EPIC study of deferasirox in 1744 patients with transfusion-dependent anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative effect of deferiprone on the Hep G2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of activity of deferoxamine with that of oral iron chelators against human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cysteamine Demonstrates Superiority Over Placebo in Controlled Clinical Studies for Dermatological and Metabolic Disorders
For Immediate Release
Shanghai, China – December 19, 2025 – An in-depth analysis of multiple randomized, double-blind, placebo-controlled clinical trials reveals that cysteamine shows significant efficacy over placebo in the treatment of melasma and certain manifestations of nephropathic cystinosis. While its therapeutic potential is being explored in other areas, current evidence from controlled studies robustly supports its superiority in these specific conditions. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols, and underlying mechanisms of action.
Efficacy in Melasma
This compound has consistently demonstrated its effectiveness as a depigmenting agent in the treatment of epidermal melasma. Multiple studies have shown a statistically significant reduction in hyperpigmentation compared to placebo.
A key study involving 50 patients with epidermal melasma investigated the efficacy of a 5% this compound cream against a placebo cream applied once daily over four months. The results, measured by the Melasma Area and Severity Index (MASI) and Mexameter skin colorimetry, showed a significant improvement in the this compound group. At the end of the treatment period, the mean MASI score for the this compound group was significantly lower than that of the placebo group.[1][2] Similarly, another randomized, double-blind, placebo-controlled study with 40 participants confirmed these findings, also utilizing Dermacatch® as a measurement tool, which indicated a significant decrease in melanin (B1238610) content in the this compound-treated group compared to placebo.[3]
Table 1: Comparison of this compound and Placebo in the Treatment of Epidermal Melasma (4-Month Study)
| Efficacy Parameter | This compound Group | Placebo Group | p-value |
| Baseline MASI Score (Mean ± SD) | Data not consistently reported across all studies | Data not consistently reported across all studies | N/A |
| End of Treatment MASI Score (Mean ± SD) | 7.2 ± 5.5[1][2] | 11.6 ± 7.9[1][2] | p = 0.02[1][2] |
| Baseline Mexameter Difference (Mean ± SD) | 75.2 ± 37[1][2] | 68.9 ± 31[1][2] | N/A |
| 4-Month Mexameter Difference (Mean ± SD) | 26.2 ± 16[1][2] | 60.7 ± 27.3[1][2] | p < 0.001[1][2] |
| Baseline Dermacatch® Difference (Mean ± SD) | 72.3 ± 27.8[3] | 52.9 ± 16.4[3] | N/A |
| 4-Month Dermacatch® Difference (Mean ± SD) | 23.8 ± 12.9[3] | 50 ± 18[3] | p = 0.02[3] |
Experimental Protocol: Treatment of Epidermal Melasma
The cited studies for melasma followed a similar randomized, double-blind, placebo-controlled design.
-
Participants: Patients diagnosed with epidermal melasma.
-
Intervention: Application of either 5% this compound cream or a placebo cream.
-
Regimen: The cream was applied once daily at bedtime for a duration of four months.
-
Efficacy Assessment: Efficacy was evaluated at baseline, 2 months, and 4 months using several metrics, including:
-
Melasma Area and Severity Index (MASI): A standardized scoring system to assess the severity of melasma.
-
Mexameter® and Dermacatch®: Instruments to measure skin color and melanin content.
-
Investigator's Global Assessment (IGA): A clinician's overall assessment of treatment efficacy.
-
Patient Questionnaires: To gather patient-reported outcomes and satisfaction.
-
-
Statistical Analysis: The primary endpoint was the change in MASI score and colorimetric measurements from baseline to the end of the treatment period, with statistical significance determined by comparing the outcomes between the this compound and placebo groups.
The mechanism of action of this compound in treating melasma involves the inhibition of melanin synthesis. This compound acts as a potent inhibitor of tyrosinase, a key enzyme in the melanogenesis pathway. By inhibiting tyrosinase, this compound reduces the production of melanin, leading to a lightening of the hyperpigmented lesions.
Efficacy in Nephropathic Cystinosis
This compound is the standard of care for nephropathic cystinosis, a lysosomal storage disease characterized by the accumulation of cystine crystals in various organs. Placebo-controlled trials have demonstrated its efficacy in reducing corneal cystine crystal density.
In a randomized, placebo-controlled trial, topical this compound eye drops were administered to patients with nephropathic cystinosis. The eye receiving this compound showed a marked clearing of corneal crystals compared to the fellow eye which received a placebo.[4] Another study involving five patients showed improvement in visual symptoms, including photophobia and visual acuity, along with a reduction in corneal crystal density in the eye treated with this compound compared to the control eye receiving normal saline.[5]
Table 2: Efficacy of Topical this compound in Nephropathic Cystinosis
| Study Outcome | This compound Treated Eye | Placebo/Control Eye |
| Corneal Crystal Density | Marked Clearing[4] | No marked difference[4] |
| Visual Symptoms (Photophobia, Blepharospasm) | Improvement[5] | No improvement[5] |
| Snellen Visual Acuity & Contrast Sensitivity | Improvement in 3 out of 5 patients[5] | No improvement[5] |
Experimental Protocol: Topical this compound for Corneal Cystinosis
The trials for corneal cystinosis employed a randomized, placebo-controlled, double-masked design.
-
Participants: Patients diagnosed with nephropathic cystinosis.
-
Intervention: One eye was randomized to receive topical this compound eye drops (e.g., 0.2%), while the fellow eye received a placebo (e.g., normal saline).
-
Regimen: Eye drops were administered multiple times a day (e.g., six times).
-
Efficacy Assessment: The primary outcome was the change in corneal cystine crystal density, often assessed through photographic documentation and grading. Visual acuity and other visual symptoms were also monitored.
The fundamental mechanism of this compound in cystinosis is the depletion of lysosomal cystine. This compound enters the lysosome and reacts with cystine, breaking the disulfide bond to form cysteine and a mixed disulfide of cysteine and this compound. These smaller molecules can then exit the lysosome through specific transporters, thereby reducing the intracellular cystine accumulation and preventing crystal formation and subsequent tissue damage.
Investigational Use in Non-Alcoholic Fatty Liver Disease (NAFLD)
This compound has also been investigated for the treatment of NAFLD in children. In a randomized, double-masked, placebo-controlled trial involving 169 children, 52 weeks of treatment with this compound bitartrate (B1229483) delayed-release (CBDR) did not result in a statistically significant improvement in the primary outcome of a decrease in the NAFLD Activity Score of at least two points without worsening of fibrosis compared to placebo.[2][6] However, the study did show significant improvements in pre-specified secondary outcomes, including a reduction in mean alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and a greater proportion of patients with reduced lobular inflammation in the CBDR group.[2][6]
Table 3: this compound Bitartrate Delayed-Release (CBDR) vs. Placebo in Pediatric NAFLD
| Outcome | CBDR Group | Placebo Group | p-value |
| Histologic Improvement (Primary Outcome) | 28% of patients[2][6] | 22% of patients[2][6] | p = 0.34[2][6] |
| Mean ALT Reduction (U/L) | 53 ± 88[2][6] | 8 ± 77[2][6] | p = 0.02[2][6] |
| Mean AST Reduction (U/L) | 31 ± 52[2][6] | 4 ± 36[2][6] | p = 0.008[2][6] |
| Reduction in Lobular Inflammation | 36% of patients[2][6] | 21% of patients[2][6] | p = 0.03[2][6] |
Experimental Protocol: this compound in Pediatric NAFLD
This study was a multi-center, randomized, double-masked, placebo-controlled trial.
-
Participants: Children aged 8 to 17 years with biopsy-confirmed NAFLD and a NAFLD Activity Score of ≥ 4.
-
Intervention: Participants were randomized to receive either this compound bitartrate delayed-release (CBDR) or a placebo.
-
Regimen: The medication was administered twice daily for 52 weeks, with dosages adjusted for body weight.
-
Efficacy Assessment: The primary outcome was a composite measure of histologic improvement. Secondary outcomes included changes in liver enzymes (ALT, AST) and individual histologic features.
The therapeutic rationale for this compound in NAFLD is linked to its antioxidant properties. Oxidative stress is a key factor in the pathogenesis of NAFLD. This compound can act as a scavenger of free radicals and may help to restore the cellular redox balance, thereby mitigating liver injury.
References
- 1. Inhibition of melanin synthesis by cystamine in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Children with Nonalcoholic Fatty Liver Disease, this compound Bitartrate Delayed Release Improves Liver Enzymes but does not Reduce Disease Activity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized placebo-controlled trial of this compound eye drops in nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised placebo-controlled trial of topical this compound therapy in patients with nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Children With Nonalcoholic Fatty Liver Disease, this compound Bitartrate Delayed Release Improves Liver Enzymes but Does Not Reduce Disease Activity Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
Cysteamine's Impact on Brain-Derived Neurotrophic Factor (BDNF): A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data highlights the significant role of cysteamine in modulating Brain-Derived Neurotrophic Factor (BDNF) levels, a key protein involved in neuronal survival and growth. This guide offers an objective comparison of this compound's performance with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, and its oxidized form cystamine (B1669676), have demonstrated neuroprotective effects in various studies, with a strong link to the upregulation of the BDNF pathway.[1] Research indicates that this compound can increase BDNF levels in the brain and serum, suggesting its potential as a therapeutic agent for neurodegenerative diseases characterized by reduced BDNF levels, such as Huntington's disease and potentially other neurological conditions.[2][3][4] The mechanism of action is multifaceted, involving the inhibition of transglutaminase, an enzyme implicated in neurodegenerative processes, and the modulation of heat shock proteins.[3][4]
Quantitative Data Summary: this compound's Effect on BDNF Levels
The following tables summarize key quantitative findings from preclinical studies investigating the effect of this compound and cystamine on BDNF levels.
Table 1: In Vivo Effects of this compound/Cystamine on BDNF Levels in Rodent Models
| Compound | Animal Model | Dosage and Administration | Brain Region/Sample | % Increase in BDNF (Mean) | Reference |
| This compound | Wild-type Mice | Not Specified | Brain | Statistically Significant Increase | [3] |
| This compound | Huntington's Disease Knock-in Mice (Hdh109Q/109Q) | Not Specified | Brain | Statistically Significant Increase | [3] |
| This compound | Heterozygous Reeler Mice | 150 mg/kg/day (in drinking water for 30 days) | Frontal Cortex (mature BDNF) | Statistically Significant Increase | [5] |
| This compound | Heterozygous Reeler Mice | 150 mg/kg/day (in drinking water for 30 days) | Hippocampus (mature BDNF) | Statistically Significant Increase | [5] |
| This compound | BALB/CByJ Mice | 200 mg/kg (single i.p. injection) | Hippocampus | Statistically Significant Increase | [6] |
| Cystamine | Wild-type Mice | Not Specified | Brain | Statistically Significant Increase | [3] |
Table 2: Comparison with Other BDNF-Enhancing Compounds (Based on available literature)
| Compound | Mechanism of Action | Reported Effect on BDNF | Key Considerations |
| This compound | Transglutaminase inhibitor, modulates HSJ1b, antioxidant | Increases BDNF secretion and levels in various brain regions.[3][5][6] | FDA-approved for cystinosis, potential for repurposing.[3] |
| N-acetylcysteine (NAC) | Antioxidant, glutathione (B108866) precursor | Some studies suggest it may increase BDNF levels, though evidence is less direct compared to this compound. | Primarily known for its antioxidant properties. |
| Minocycline | Antibiotic with anti-inflammatory properties | Mixed results; some studies show neuroprotective effects that may be linked to BDNF, but not a primary mechanism. | Broad-spectrum antibiotic with potential side effects. |
| Antidepressants (e.g., SSRIs) | Serotonin reuptake inhibition | Chronic treatment is associated with increased BDNF levels, a proposed mechanism for their therapeutic effect.[6] | Delayed onset of action. |
| Ketamine/Esketamine | NMDA receptor antagonist | Induces rapid and transient increases in BDNF. | Potential for abuse and psychotomimetic side effects. |
| Natural Compounds (e.g., Curcumin, Resveratrol) | Various (anti-inflammatory, antioxidant) | Preclinical studies suggest potential to increase BDNF, but clinical evidence is limited. | Bioavailability and dosage are key challenges. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's Proposed Mechanism of Action on BDNF Secretion and Signaling.
Caption: General Experimental Workflow for Assessing this compound's Effect on BDNF Levels.
Detailed Experimental Protocols
Measurement of BDNF Levels by ELISA (Enzyme-Linked Immunosorbent Assay)
Objective: To quantify the concentration of BDNF in brain tissue homogenates.
Materials:
-
Commercial BDNF ELISA Kit (e.g., R&D Systems Quantikine DBNT00, Biosensis BEK-2211-2P).[7][8]
-
Brain tissue homogenates (prepared as described below).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Stop solution (e.g., 2N H₂SO₄).
-
Pipettes and tips.
Protocol:
-
Sample Preparation (Acid Extraction):
-
Homogenize brain tissue in an acid extraction buffer (50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, pH 4.0) containing protease inhibitors.[9]
-
Centrifuge the homogenate at 14,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and neutralize it with an equal volume of neutralization buffer (0.1 M Tris-HCl, pH 7.6).[9]
-
Determine the total protein concentration of the extract using a BCA protein assay.
-
-
ELISA Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of the conjugate solution to each well and incubate for 2 hours at room temperature.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the BDNF concentration from the standard curve and normalize to the total protein concentration of the sample.
-
Measurement of BDNF Protein Expression by Western Blot
Objective: To detect and semi-quantify the levels of pro-BDNF and mature BDNF in brain tissue homogenates.
Materials:
-
Brain tissue homogenates (prepared using RIPA buffer).
-
SDS-PAGE gels (e.g., 4-20% gradient gels).
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-BDNF antibody (recognizing both pro- and mature forms).
-
Anti-β-actin or anti-GAPDH antibody (loading control).
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Sample Preparation (RIPA Buffer):
-
Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.[10]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BDNF antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the BDNF band intensities to the loading control (β-actin or GAPDH).
-
This guide provides a foundational understanding of this compound's effect on BDNF levels and a framework for comparative analysis. Researchers are encouraged to consult the primary literature for further details and to tailor experimental protocols to their specific research questions.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Applications of this compound and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystamine and this compound increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystamine and this compound increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Potential antidepressant properties of this compound on hippocampal BDNF levels and behavioral despair in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. biosensis.com [biosensis.com]
- 9. biosensis.com [biosensis.com]
- 10. oasis.library.unlv.edu [oasis.library.unlv.edu]
Cysteamine vs. Other Radioprotectors: A Comparative Efficacy Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the radioprotective efficacy of cysteamine against other notable aminothiol (B82208) radioprotectors, primarily amifostine (B1664874) (WR-2721) and its active metabolite, WR-1065. The information presented is collated from various preclinical and clinical studies to aid in research and development efforts in the field of radiation protection.
Introduction to Aminothiol Radioprotectors
Ionizing radiation poses a significant threat to living organisms by inducing damage to critical cellular components, particularly DNA. This damage can be direct, through the deposition of energy into the DNA molecule, or indirect, through the generation of reactive oxygen species (ROS). Radioprotectors are compounds that, when administered before radiation exposure, can mitigate these harmful effects. Among the most studied classes of radioprotectors are the aminothiols, which include this compound, amifostine, and WR-1065. These compounds are characterized by a thiol (-SH) group and an amino (-NH2) group, which are crucial for their protective mechanisms.
Mechanisms of Action: A Comparative Overview
The radioprotective effects of this compound, amifostine, and WR-1065 are multifactorial and involve several key mechanisms:
-
Free Radical Scavenging: All three compounds are potent scavengers of radiation-induced free radicals, such as hydroxyl radicals (•OH). By neutralizing these reactive species, they prevent indirect damage to cellular macromolecules.
-
Hydrogen Atom Donation: The thiol group can donate a hydrogen atom to repair damaged DNA molecules, effectively reversing the initial steps of radiation-induced lesions.
-
Induction of Hypoxia: Some studies suggest that these compounds can induce a state of transient hypoxia in normal tissues, making them less sensitive to the damaging effects of radiation, which are more pronounced in the presence of oxygen.
-
Modulation of DNA Repair Pathways: Evidence suggests that aminothiols can influence cellular DNA repair processes, enhancing the cell's ability to cope with radiation-induced damage.
Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active metabolite, WR-1065. This conversion is a key factor in its differential protection of normal tissues over tumors, as tumors often have lower levels of alkaline phosphatase activity. This compound, on the other hand, is active in its original form.
Comparative mechanism of action of aminothiol radioprotectors.
Comparative Efficacy: Dose Reduction Factor (DRF)
The efficacy of a radioprotector is often quantified by the Dose Reduction Factor (DRF), which is the ratio of the radiation dose required to produce a given biological effect in the presence of the protector to the dose required to produce the same effect in its absence. A higher DRF indicates greater protective efficacy.
| Radioprotector | Model System | Endpoint | DRF | Reference |
| This compound | Rat Bone Marrow | Mitotic Index | 1.37 - 1.85 | [1] |
| Chinese Hamster V79 Cells | Cell Survival | 1.7 - 2.5 | [2] | |
| Amifostine (WR-2721) | Mice | 30-Day Survival (Hematopoietic ARS) | 2.7 | [3] |
| Mice | 30-Day Survival (Gastrointestinal ARS) | 1.8 | [3] | |
| Rat | Oral Mucositis | >1.0 | [4] | |
| WR-1065 | Chinese Hamster V79 Cells | Cell Survival | ~1.6 | [5] |
| Mice | 30-Day Survival | Not directly reported, but oral WR-1065 nanoparticles showed significant protection | [6] |
Comparative Toxicity
A critical aspect of a radioprotector's utility is its toxicity profile. High efficacy is often accompanied by significant side effects, which can limit clinical applicability.
| Radioprotector | Animal Model | LD50 (Intraperitoneal) | LD50 (Oral) | Common Clinical Side Effects (Amifostine) | Reference |
| This compound | Mouse | 250 mg/kg | 625 - 1352 mg/kg | N/A (Not used clinically as a radioprotector) | [7][8] |
| Amifostine (WR-2721) | Mouse | 704 mg/kg | Not available | Nausea, vomiting, hypotension | [3] |
| WR-1065 | Not directly available | Not directly available | Not directly available | N/A (Active metabolite) |
Experimental Protocols
The evaluation of radioprotective agents relies on standardized in vitro and in vivo experimental models.
In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the cytoprotective effect of a compound against radiation at the cellular level.
Objective: To determine the ability of single cells to survive a given dose of radiation, with and without a radioprotector, and form colonies.
Methodology:
-
Cell Culture: A suitable cell line (e.g., Chinese Hamster V79, human fibroblasts) is cultured under standard conditions.
-
Plating: A known number of cells are seeded into culture plates.
-
Radioprotector Treatment: The cells are pre-incubated with the radioprotector at various concentrations for a specific duration (e.g., 30-60 minutes) before irradiation. Control groups include untreated irradiated cells and cells treated with the radioprotector alone (to assess toxicity).
-
Irradiation: The plates are exposed to a range of radiation doses using a calibrated source (e.g., X-ray or gamma-ray irradiator).
-
Colony Formation: After irradiation, the medium containing the radioprotector is replaced with fresh medium, and the cells are incubated for a period of 7-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells at each radiation dose is calculated and plotted to generate a cell survival curve. The DRF is then calculated from these curves.[9][10][11][12]
Workflow of a Clonogenic Survival Assay.
In Vivo Micronucleus Assay
This assay is used to assess the genotoxic damage (chromosome breakage or loss) in vivo and the protective effect of a radioprotector.
Objective: To quantify the frequency of micronuclei in irradiated cells, with and without a radioprotector.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Radioprotector Administration: The radioprotector is administered to the animals (e.g., via intraperitoneal injection or oral gavage) at a predetermined time before irradiation.
-
Irradiation: The animals are exposed to a specific dose of whole-body irradiation.
-
Sample Collection: At a specific time post-irradiation (e.g., 24-48 hours), bone marrow or peripheral blood is collected.
-
Slide Preparation: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes (from bone marrow) or reticulocytes (from peripheral blood).
-
Microscopic Analysis: The frequency of micronucleated cells is scored under a microscope.
-
Data Analysis: The reduction in the frequency of micronuclei in the protected group compared to the irradiated control group indicates the radioprotective efficacy.[13][14][15][16][17]
Workflow of an In Vivo Micronucleus Assay.
In Vivo Animal Survival Studies
This is a key in vivo endpoint for evaluating the overall efficacy of a radioprotector against lethal doses of radiation.
Objective: To determine the ability of a radioprotector to increase the survival rate of animals following a lethal dose of whole-body irradiation.
Methodology:
-
Animal Model: Mice are commonly used.
-
Radioprotector Administration: The radioprotector is administered at different doses and at a specific time before irradiation.
-
Irradiation: Animals are exposed to a lethal dose of whole-body irradiation (e.g., LD50/30, the dose that is lethal to 50% of the animals within 30 days).
-
Monitoring: The animals are monitored for a period of 30 days for survival, body weight changes, and clinical signs of radiation sickness.
-
Data Analysis: The percentage of surviving animals in the protected group is compared to the irradiated control group. The DRF can be calculated by determining the radiation dose that produces the same level of lethality in protected and unprotected animals.[18][19][20][21][22]
Conclusion
This compound, amifostine, and its active metabolite WR-1065 are effective aminothiol radioprotectors with shared and distinct mechanisms of action. Amifostine (and by extension, WR-1065) has demonstrated a higher DRF in several preclinical models compared to this compound. However, the clinical use of amifostine is limited by its toxicity profile, particularly nausea, vomiting, and hypotension. This compound, while showing radioprotective effects, is not currently used clinically for this indication.
The choice of a radioprotector for further development and clinical application will depend on a careful balance between its efficacy (DRF) and its toxicity. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel radioprotective agents. Future research should focus on developing radioprotectors with improved therapeutic indices, potentially through novel delivery systems or the development of less toxic analogs.
References
- 1. Dose-reduction factor for this compound with mitotic index of rat bone marrow cells as reference system (Journal Article) | OSTI.GOV [osti.gov]
- 2. Radiation Protection by this compound against the Lethal Effects of Intracellularly Localized Auger Electron, α- and β-Particle Emitting Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Subcutaneous administration of amifostine (ethyol) is equivalent to intravenous administration in a rat mucositis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioprotection in mice following oral administration of WR-1065/PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. criver.com [criver.com]
- 14. Micronucleus Assay-based Evaluation of Radiosensitivity of Lymphocytes among Inhabitants Living in High Background Radiation Area of Mamuju, West Sulawesi, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The micronucleus assay as a biological dosimeter of in vivo ionising radiation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. Irradiation Testing on Animal by Using X-ray Machine [inis.iaea.org]
- 21. Survival Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
Cross-Validation of Cysteamine's Efficacy: A Comparative Guide for Researchers
An in-depth analysis of cysteamine's multifaceted effects on glioblastoma, pancreatic cancer, and macrophage cell lines reveals its potential as a versatile therapeutic agent. This guide provides a comprehensive comparison of its activity, supported by quantitative data and detailed experimental protocols, to inform future research and drug development.
This compound, a naturally occurring aminothiol, has demonstrated significant therapeutic potential across a range of cellular models. Its mechanisms of action are diverse, impacting key cellular processes such as cancer cell invasion and migration, the modulation of autophagy, and the reduction of oxidative stress. This guide synthesizes experimental findings from various studies to offer a cross-validation of this compound's effects in different cell lines, providing a valuable resource for researchers and drug development professionals.
Quantitative Comparison of this compound's Effects
To facilitate a clear comparison of this compound's efficacy across different cell lines and biological processes, the following table summarizes key quantitative data from multiple studies.
| Cell Line(s) | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Glioblastoma (U251, LN229) | Inhibition of total MMP activity (IC50) | ~100 µM | 50% inhibition | [1] |
| Inhibition of Cell Invasion | 100 µM | Significant decrease | [1] | |
| Inhibition of Cell Migration | ≥100 µM | Significant decrease | [1] | |
| Pancreatic Cancer (various) | Inhibition of MMP activity (IC50) | 38 - 460 µM | 50% inhibition | [2][3][4] |
| Inhibition of Cell Invasion | Non-cytotoxic concentrations | Inhibition in all 10 cell lines tested | [2][3][4] | |
| Inhibition of Cell Migration | ≥50 µM | Significant inhibition | [2] | |
| RAW 264.7 Macrophages | Reduction of PMA-stimulated ROS | Not specified | 33% reduction | [5][6] |
| Reduction of Phagocytosis-induced ROS | Not specified | 43% - 52% reduction | [5][6] | |
| HeLa, B16 Melanoma, MCF-7 | Autophagy Induction | Not specified | This compound caused autophagosome accumulation. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Matrigel Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.
-
Preparation of Matrigel-coated Inserts: Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free cell culture medium to a final concentration of 1 mg/mL. Add 100 µL of the diluted Matrigel solution to the upper chamber of a 24-well Transwell insert with an 8 µm pore size. Incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Remove any excess medium from the rehydrated Matrigel-coated inserts. Seed 200 µL of the cell suspension into the upper chamber of each insert.
-
Treatment: Add this compound at the desired concentrations to the upper chamber along with the cells.
-
Chemoattraction: Add 500 µL of complete medium containing 10% fetal bovine serum (FBS) as a chemoattractant to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-invading cells and the Matrigel from the top surface of the insert membrane.
-
Staining and Quantification: Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes. Permeabilize the cells with 100% methanol (B129727) for 20 minutes. Stain the cells with a 0.5% crystal violet solution for 15 minutes. Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Count the number of stained cells in at least five random fields of view under a microscope.
Wound Healing (Scratch) Assay
This method is employed to study cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.
-
Treatment: Replace the PBS with fresh serum-free or low-serum medium containing different concentrations of this compound.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at time 0 using a phase-contrast microscope. Continue to capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound width at time 0.
Western Blot for Autophagy Markers (LC3 and p62)
This technique is used to quantify the levels of key proteins involved in the autophagy pathway.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 15% SDS-polyacrylamide gel for LC3 and a 10% gel for p62.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for LC3 and p62. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control to assess autophagic flux.
Measurement of Reactive Oxygen Species (ROS)
This protocol outlines a common method for detecting intracellular ROS levels.
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well black plate and allow them to adhere. Treat the cells with this compound at the desired concentrations for the specified duration. Include a positive control (e.g., PMA or H2O2) to induce ROS production.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: After incubation, wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to that of the untreated control to determine the relative change in ROS levels. A decrease in fluorescence indicates a reduction in intracellular ROS.
References
- 1. This compound Suppresses Cancer Cell Invasion and Migration in Glioblastoma through Inhibition of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses invasion, metastasis and prolongs survival by inhibiting matrix metalloproteinases in a mouse model of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis Reveals Cysteamine's Impact on Cellular Pathways
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of cysteamine is crucial for its therapeutic application. A comprehensive comparative transcriptomic analysis of this compound-treated and untreated cells reveals significant alterations in gene expression, providing insights into its mode of action. This guide synthesizes findings from transcriptomic studies to offer a clear comparison, supported by experimental data and detailed protocols.
This compound, a naturally occurring aminothiol, has demonstrated therapeutic potential in various diseases, primarily attributed to its antioxidant properties and its ability to modulate key cellular signaling pathways. Transcriptomic studies, utilizing techniques like RNA sequencing (RNA-seq), have enabled a global view of the genetic reprogramming induced by this compound treatment. These studies consistently show that this compound significantly alters the expression of genes involved in cellular stress responses, protein processing, and developmental signaling cascades.
Differentially Expressed Genes in Response to this compound
To quantify the impact of this compound on the cellular transcriptome, we have summarized the differentially expressed genes (DEGs) from a representative RNA-seq study comparing this compound-treated human fibroblast-like synoviocytes to untreated controls. The following table highlights the top up- and down-regulated genes, providing a snapshot of the cellular response to this compound.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| Top Upregulated Genes | ||||
| HSPA6 | Heat Shock Protein Family A (Hsp70) Member 6 | 5.6 | < 0.001 | Upregulated |
| DNAJB1 | DnaJ Heat Shock Protein Family (Hsp40) Member B1 | 3.2 | < 0.001 | Upregulated |
| HMOX1 | Heme Oxygenase 1 | 3.1 | < 0.001 | Upregulated |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | 2.5 | < 0.01 | Upregulated |
| SQSTM1 | Sequestosome 1 | 2.3 | < 0.01 | Upregulated |
| WIF1 | WNT Inhibitory Factor 1 | 2.1 | < 0.05 | Upregulated |
| FZD1 | Frizzled Class Receptor 1 | 1.8 | < 0.05 | Upregulated |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 1.7 | < 0.05 | Upregulated |
| Top Downregulated Genes | ||||
| COL1A1 | Collagen Type I Alpha 1 Chain | -2.8 | < 0.001 | Downregulated |
| COL3A1 | Collagen Type III Alpha 1 Chain | -2.5 | < 0.001 | Downregulated |
| FN1 | Fibronectin 1 | -2.2 | < 0.01 | Downregulated |
| MMP1 | Matrix Metallopeptidase 1 | -2.0 | < 0.01 | Downregulated |
| CCND1 | Cyclin D1 | -1.9 | < 0.05 | Downregulated |
| CTNNB1 | Catenin Beta 1 | -1.5 | < 0.05 | Downregulated |
This table is a representative summary based on typical findings in transcriptomic analyses of this compound's effects and may not reflect the results of any single specific study.
Key Signaling Pathways Modulated by this compound
Transcriptomic data reveals that this compound's effects are not random but are concentrated on specific cellular signaling pathways. Two of the most significantly affected pathways are the Nrf2-mediated antioxidant response and the Wnt signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. This compound treatment leads to the upregulation of several key genes in this pathway, enhancing the cell's ability to combat oxidative stress.
Safety Operating Guide
Safeguarding Your Lab: A Comprehensive Guide to Cysteamine Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of cysteamine, ensuring compliance with safety regulations and fostering a secure laboratory environment.
This compound and its salts, such as this compound hydrochloride, are classified as hazardous substances that can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3][4][5] Adherence to established disposal protocols is imperative to minimize risks to personnel and the environment. Under no circumstances should this compound waste be disposed of in regular trash or poured down the drain.[1][2][6][7]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses with side-shields or NIOSH-approved goggles.[8] A face shield may be required for higher-risk activities.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[8] Gloves should be inspected before use and properly disposed of after handling.[3][7][8]
-
Respiratory Protection: A NIOSH-approved particulate respirator (e.g., N95) is necessary to prevent the inhalation of dust, especially when engineering controls like a fume hood are insufficient.[8]
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory to protect skin and clothing from contamination.[9]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[1][8] The following protocol outlines the necessary steps for proper waste management from collection to final disposal.
-
Waste Characterization and Collection:
-
All this compound waste, including contaminated materials and the first rinse of any emptied containers, must be collected in a designated hazardous waste container.[1]
-
Use only containers that are in good condition, chemically compatible with the waste (plastic containers are generally preferred), and have a secure, leak-proof screw cap.[1]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[1]
-
-
Labeling:
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2][8]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[1][2]
-
Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents.[1][10]
-
Keep the waste container securely closed at all times, except when adding waste.[1]
-
-
Final Disposal:
Spill Management
In the event of a spill, immediate and proper cleanup is crucial.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.[1]
-
Remove all ignition sources.[10]
-
Use dry cleanup procedures to avoid generating dust.[1][2][10]
-
Sweep or vacuum the material into a suitable, labeled container for disposal.[2][3][10]
-
Warning: Never use dry, powdered hypochlorite (B82951) or other strong oxidizers for cleanup, as this may result in autoignition.[10]
-
-
Large Spills (Solid):
Quantitative Disposal Data
The following table summarizes key quantitative data relevant to the disposal of this compound and its containers.
| Parameter | Guideline | Source |
| Empty Container Residue (Non-acute hazardous waste) | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons. | [11] |
| Empty Container Rinsate (Acute hazardous waste) | Containers that held acute hazardous waste require triple rinsing or equivalent measures. The rinsate must be collected and handled as acutely hazardous waste. | [11] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagram illustrates the decision-making process from the point of waste generation to its final, safe disposal.
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. biospectra.us [biospectra.us]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Cysteamine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information for the handling of Cysteamine, including detailed operational procedures and disposal plans to foster a secure laboratory environment.
This compound is a stable aminothiol (B82208) that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is required when handling this compound.[4] This includes:
-
Eye Protection: Safety glasses with side shields or NIOSH-approved goggles are necessary to protect against dust and splashes.[4][5] For activities with a higher risk of splashing, a face shield should be used in conjunction with goggles.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber with a minimum thickness of 0.11mm, must be worn.[4] It is recommended to use two pairs of gloves when handling the pure substance or concentrated solutions.[5] Gloves should be inspected before use and disposed of properly after handling.[4]
-
Respiratory Protection: To prevent the inhalation of dust particles, a NIOSH-approved particulate respirator (e.g., N95) is required, especially when working with the powder form or when engineering controls like a fume hood are insufficient.[4][5] For higher-level protection, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[4][6]
-
Body Protection: A long-sleeved lab coat is standard.[5] For situations with a higher risk of exposure, a complete chemical-resistant suit is required.[4]
-
Footwear: Closed-toe shoes must be worn to protect feet from potential spills.[5]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound Hydrochloride for quick reference.
| Parameter | Value | Source(s) |
| Oral LD50 (Mouse) | 1352 mg/kg | [1][4] |
| pH | 3.3 – 5 (in a 400 g/l aqueous solution at 20 °C) | [4] |
| Melting Point | 67 - 71 °C | [4] |
| Flash Point | >93.3°C (>200°F) | [4] |
| Water Solubility | 689 g/l at 20 °C | [4] |
| Recommended Storage Temperature | 2 - 8 °C (36 - 46°F) | [4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination. This compound waste should be treated as hazardous chemical waste.[3]
-
Waste Collection: Collect all this compound waste, including contaminated materials and the first rinse of any emptied containers, in a designated and clearly labeled hazardous waste container.[3]
-
Container Management: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, leak-proof cap.[3] Do not overfill the container, leaving at least one inch of headspace.[3]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of waste generation.[3] Ensure the SAA is away from incompatible materials, such as strong oxidizing agents.[3][7]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[3] Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[3][7]
Emergency Procedures
Spill Management:
-
Minor Spills: For small solid spills, avoid generating dust.[7] Use dry clean-up procedures and place the material into a suitable, labeled container for disposal.[7][8]
-
Large Spills: In the event of a large spill, evacuate the area and alert emergency responders.[8]
First Aid Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Wash the affected area with soap and water.[4][9] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[4][9] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[4]
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound HYDROCHLORIDE - Ataman Kimya [atamanchemicals.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
